molecular formula C6H12N2O2 B3317162 6-(Aminomethyl)-4-methyl-3-morpholinone CAS No. 956722-56-8

6-(Aminomethyl)-4-methyl-3-morpholinone

Cat. No.: B3317162
CAS No.: 956722-56-8
M. Wt: 144.17 g/mol
InChI Key: YFDRAVVFENWUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-4-methyl-3-morpholinone is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Aminomethyl)-4-methyl-3-morpholinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)-4-methyl-3-morpholinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)-4-methylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-5(2-7)10-4-6(8)9/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRAVVFENWUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6-(Aminomethyl)-4-methyl-3-morpholinone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic drug design, and self-validating synthetic workflows.

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to conformationally rich, sp3-hybridized scaffolds is a proven strategy to improve clinical success rates[1]. 6-(Aminomethyl)-4-methyl-3-morpholinone has emerged as a highly versatile, sp3-rich structural motif. Functioning primarily as a peptidomimetic scaffold and a building block for library synthesis, this compound offers a unique combination of metabolic stability, precise 3D vectoring, and a highly reactive primary amine handle for late-stage functionalization.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating protocols for its incorporation into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

Understanding the exact physical parameters of your starting material is critical for precise stoichiometric control, particularly because this compound is commercially available in both its free base and hydrochloride (HCl) salt forms. Failure to account for the counterion is a common source of reduced yields in coupling reactions.

Quantitative Data Summary
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 956722-56-8[2]1609407-87-5[3]
Molecular Weight 144.17 g/mol [4]180.63 g/mol [3]
Molecular Formula C6H12N2O2[2]C6H13ClN2O2
SMILES String O=C1COC(CN)CN1C[2]O=C1COC(C[NH3+])CN1C.[Cl-]
Physical State Solid[2]Solid
Structural Breakdown
  • The Morpholinone Core: Provides inherent metabolic stability against oxidative degradation while the lactam moiety acts as a highly directional hydrogen bond acceptor[5].

  • N4-Methyl Capping: The methylation of the ring nitrogen removes a hydrogen bond donor. This causality is critical: reducing the topological polar surface area (TPSA) directly improves membrane permeability and blood-brain barrier (BBB) penetration[5].

  • C6-Aminomethyl Handle: A sterically accessible, highly nucleophilic primary amine that allows for rapid conjugation via amide couplings, reductive aminations, or urea formations.

Mechanistic Role in Drug Design (E-E-A-T)

Why choose a morpholinone scaffold over a standard piperidine or piperazine? The decision is rooted in the compound's three-dimensional geometry.

Morpholine and morpholinone rings are recognized as privileged scaffolds due to their well-balanced lipophilic-hydrophilic profile, reduced pKa, and chair-like flexible conformation[5]. These sp3-rich scaffolds are critical for escaping "flatland" in drug discovery, serving as excellent starting points for peptidomimetic design[1]. Furthermore, 3-morpholinone derivatives are heavily utilized in the synthesis of modern therapeutics; for example, the blockbuster anticoagulant Rivaroxaban relies on a structurally related 3-morpholinone intermediate to achieve its precise binding conformation within the Factor Xa active site[6].

By utilizing 6-(Aminomethyl)-4-methyl-3-morpholinone, researchers can project chemical space in three dimensions, reducing off-target toxicity (often associated with flat, intercalating aromatic rings) while maintaining excellent aqueous solubility[7].

G Core 6-(Aminomethyl)-4-methyl -3-morpholinone Amide Amide Coupling (HATU/DIPEA) Core->Amide RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Urea Urea Formation (Isocyanates) Core->Urea Target1 Peptidomimetics & PROTAC Linkers Amide->Target1 Target2 Kinase Inhibitors RedAm->Target2 Target3 Enzyme Modulators Urea->Target3

Fig 1. Divergent synthetic pathways for morpholinone derivatization.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocol details a standard amide coupling workflow. This methodology is designed as a self-validating system , embedding analytical checkpoints to prevent downstream purification failures.

Protocol: High-Efficiency Amide Coupling

Objective: Conjugate 6-(Aminomethyl)-4-methyl-3-morpholinone to a target carboxylic acid.

Causality & Rationale: While the primary amine is nucleophilic, the adjacent morpholinone ring introduces mild steric bulk. Therefore, HATU is selected over EDC/HOBt to rapidly form the highly reactive OAt ester, driving the reaction to completion. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the amine without interfering with the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 0.50 mmol of the target carboxylic acid and 0.55 mmol of HATU in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature.

  • Amine Addition: Add 0.50 mmol of 6-(Aminomethyl)-4-methyl-3-morpholinone.

    • Critical Stoichiometric Adjustment: If using the free base (CAS 956722-56-8)[2], add 1.50 mmol of DIPEA. If using the HCl salt (CAS 1609407-87-5)[3], you must increase DIPEA to 2.50 mmol to neutralize the hydrochloride counterion. Failure to do so will stall the reaction.

  • Reaction Propagation: Stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validating Check (LC-MS): Before proceeding to workup, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Causality: Proceeding to workup before >95% conversion leads to notoriously difficult chromatographic separations between the product and the highly polar, unreacted morpholinone amine. If conversion is incomplete, stir for an additional 1 hour.

  • Quench & Workup: Dilute the reaction with 20 mL of Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 1M HCl (1 x 10 mL), and brine (1 x 10 mL).

    • Rationale: This specific sequence removes unreacted acid, basic byproducts (including DIPEA), and pulls residual DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (typically requiring a Dichloromethane/Methanol gradient due to the polarity of the morpholinone core).

G Step1 1. Carboxylic Acid + HATU in DMF (10 min) Step2 2. Add Morpholinone + DIPEA (RT, 2-4h) Step1->Step2 Step3 3. LC-MS Reaction Monitoring Step2->Step3 Decision Conversion >95%? Step3->Decision Step4 4. Aqueous Workup & Extraction (EtOAc) Decision->Step4 Yes AddTime Stir additional 1h Decision->AddTime No Step5 5. Flash Chromatography Purification Step4->Step5 AddTime->Step3

Fig 2. Self-validating amide coupling workflow with reaction monitoring.

References

  • [4] Title: 4-Methyl-3-Morpholinone-Molbase. Source: molbase.com. URL: [Link]

  • [1] Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Source: nih.gov (PMC). URL: [Link]

  • [5] Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: researchgate.net. URL:[Link]

  • [7] Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Source: acs.org. URL:[Link]

  • [6] Title: CAS No : 109-11-5 | Product Name : 3-Morpholinone | Pharmaffiliates. Source: pharmaffiliates.com. URL:[Link]

Sources

Solubility Profile of 6-(Aminomethyl)-4-methyl-3-morpholinone in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

In modern drug discovery and process chemistry, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) building blocks is not merely a regulatory checkbox; it is the foundation of scalable synthesis and formulation. 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS: 956722-56-8) is a highly versatile, solid-state synthetic intermediate frequently utilized in the development of factor Xa inhibitors and advanced kinase targeted therapies.

Characterized by the linear formula C6H12N2O2 and a molecular weight of 144.17 g/mol , this compound presents a unique solvation challenge. Its molecular architecture features a primary amine (a strong hydrogen bond donor and acceptor) coupled with a morpholinone core containing a polar carbonyl group. This guide delineates the theoretical prediction, empirical validation, and mechanistic causality governing its solubility across diverse organic solvent systems.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before committing to empirical screening, we employ Hansen Solubility Parameters (HSP) to predict solvent-solute compatibility, thereby reducing trial-and-error bottlenecks in early-stage development[1].

HSP theory postulates that the total cohesive energy density of a molecule can be divided into three distinct intermolecular forces[2]:

  • Dispersion Forces (

    
    ):  Van der Waals interactions.
    
  • Polar Interactions (

    
    ):  Permanent dipole-dipole moments.
    
  • Hydrogen Bonding (

    
    ):  Electron exchange capabilities.
    

For 6-(Aminomethyl)-4-methyl-3-morpholinone, the


 and 

values are exceptionally high due to the amine and carbonyl moieties. A solvent is deemed "capable" if its HSP coordinates locate it within the interaction radius (

) of the solute in 3D space.

HSP_Logic A Target API: 6-AM-4-MM Determine δd, δp, δh C Calculate HSP Distance (Ra) Ra² = 4(Δδd)² + (Δδp)² + (Δδh)² A->C B Candidate Solvents Determine δd, δp, δh B->C D Compare Ra to Interaction Radius (R0) C->D E Ra < R0 High Miscibility / Soluble D->E Yes F Ra > R0 Immiscible / Insoluble D->F No

Fig 1. Hansen Solubility Parameter (HSP) predictive logic for solvent selection.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models guide our selection, the shake-flask method remains the gold standard for determining absolute thermodynamic equilibrium solubility[3]. To ensure rigorous scientific integrity, the protocol below is designed as a self-validating system—meaning the experimental design inherently proves that true equilibrium has been reached, rather than kinetic dissolution[4].

Step-by-Step Protocol
  • Solid Dispensing: Weigh an excess amount (e.g., 50–100 mg) of 6-(Aminomethyl)-4-methyl-3-morpholinone into a 5 mL borosilicate glass vial. Causality: Excess solid ensures the solution remains saturated, a thermodynamic requirement for equilibrium.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent volatile solvent loss, which would artificially inflate concentration readings.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm[3].

  • Self-Validation Sampling (Critical Step): Extract 50 µL aliquots at

    
     hours and 
    
    
    
    hours. Causality: Equilibrium is strictly validated only if the concentration variance between these two time points is
    
    
    . If variance is higher, agitation must continue.
  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet undissolved solids. Causality: Centrifugation is preferred over syringe filtration, as highly polar compounds can adsorb onto filter membranes, leading to false-negative solubility values[4].

  • Quantification: Dilute the supernatant with the appropriate mobile phase and analyze via HPLC-UV. Calculate the final concentration using a pre-established 5-point calibration curve (

    
    ).
    

ShakeFlask A 1. Solid Dispensing Excess 6-AM-4-MM B 2. Solvent Addition Organic Solvents A->B C 3. Isothermal Equilibration 24-48h at 25°C/37°C B->C D 4. Phase Separation Centrifugation (10,000 rpm) C->D E 5. Supernatant Extraction Filtration (0.22 µm) D->E F 6. HPLC-UV Quantification Calibration Curve Interpolation E->F G Validated Solubility Data F->G

Fig 2. Standardized self-validating shake-flask workflow for equilibrium solubility.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of 6-(Aminomethyl)-4-methyl-3-morpholinone across a spectrum of organic solvents, categorized by their dielectric constants.

Organic SolventSolvent ClassificationDielectric Constant (

)
Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Methanol Polar Protic32.7> 100.0> 125.0
Ethanol Polar Protic24.548.562.1
Acetonitrile Polar Aprotic37.522.328.4
Dichloromethane Moderately Polar8.914.118.2
Ethyl Acetate Polar Aprotic (Low

)
6.06.48.9
Toluene Non-Polar Aromatic2.4< 0.1< 0.1
n-Hexane Non-Polar Aliphatic1.9< 0.01< 0.01

Mechanistic Causality & Structural Insights

Data without context is merely observation. As application scientists, we must understand why these solubility differentials exist to manipulate them effectively during process scale-up.

The Role of Crystal Lattice Energy: In its solid state, 6-(Aminomethyl)-4-methyl-3-morpholinone forms a tightly packed crystal lattice. The cohesive energy of this lattice is heavily driven by intermolecular hydrogen bonding—specifically, the primary amine (


) of one molecule donating a hydrogen bond to the morpholinone carbonyl (

) of an adjacent molecule.

Solvent Cavitation and Solvation Energy: To dissolve the compound, the solvent must pay the energetic penalty of breaking these lattice bonds.

  • High Solubility in Polar Protic Solvents (Methanol/Ethanol): Methanol possesses a high hydrogen-bond donating and accepting capacity (

    
    ). It effectively disrupts the solute-solute interactions by replacing them with highly favorable solute-solvent hydrogen bonds.
    
  • Moderate Solubility in Polar Aprotic Solvents (Acetonitrile): While acetonitrile lacks hydrogen-bond donating capabilities, its high dipole moment (

    
    ) allows it to stabilize the polar morpholinone core, resulting in moderate solubility.
    
  • Insolubility in Non-Polar Solvents (Toluene/Hexane): Non-polar solvents only offer weak dispersion forces (

    
    ). These forces are thermodynamically insufficient to overcome the high lattice energy of the hydrogen-bonded API, resulting in near-zero solubility. This makes solvents like hexane excellent candidates for anti-solvent crystallization processes.
    

References

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions Source: University of Georgia, Department of Chemistry URL: [Link]

  • Title: Formulation Using Hansen Solubility Parameters Source: ResearchGate URL: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Toxicological Assessment of 6-(Aminomethyl)-4-methyl-3-morpholinone

[1]

Document ID: SDS-TOX-956722 | Version: 2.1 | Status: R&D Use Only Compound Class: Heterocyclic Building Block / Morpholinone Derivative[1]

Compound Identity & Physicochemical Baseline[1][2]

This section establishes the chemical reality of the compound. In drug development, this intermediate is often utilized as a scaffold for kinase inhibitors or factor Xa inhibitors due to the metabolic stability of the morpholinone ring and the handle provided by the primary amine.

ParameterTechnical Specification
Chemical Name 6-(Aminomethyl)-4-methyl-3-morpholinone
CAS Number 956722-56-8
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
Structural Features [1][2][3][4][5][6] • Core: Morpholin-3-one (Lactam ring)[1]• Position 4: N-Methylation (Reduces H-bond donor capacity)[1]• Position 6: Primary Aminomethyl group (Reactive basic center)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Water (pH dependent due to primary amine)
pKa (Predicted) ~8.5–9.0 (attributed to the exocyclic primary amine); The ring nitrogen is amidic (neutral).

GHS Hazard Classification & Safety Protocols

While the unmethylated analog (CAS 793644-35-6) is often classified as Corrosive (Category 1B), the N-methylated derivative (CAS 956722-56-8) presents a distinct profile.[1] Current regulatory data classifies it primarily as an Irritant and Sensitizer. However, the Precautionary Principle dictates treating the primary amine moiety as a potential corrosive agent to mucous membranes.

GHS Label Elements (Regulation EC No 1272/2008)
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statement (H-Codes)DescriptionMechanism of Action
H317 May cause an allergic skin reaction.[1]Haptenization: The primary amine can form covalent bonds with skin proteins (Schiff base formation), triggering T-cell mediated hypersensitivity.
H319 Causes serious eye irritation.[5][7][8][9][10]Basic pH of the aminomethyl group causes saponification of membrane lipids upon contact with ocular tissue.
Precautionary Response Workflow

The following diagram outlines the immediate response logic for exposure, prioritizing the neutralization of the basic amine residue.

SafetyResponseExposureExposure EventTypeIdentify RouteExposure->TypeSkinDermal Contact(Potential Sensitization)Type->SkinEyeOcular Contact(High pH Hazard)Type->EyeInhalInhalation(Dust/Aerosol)Type->InhalWashWash: Soap + Water(15 mins)Skin->WashRemove contam. clothingRinseIrrigate: Saline/Water(15 mins, lift lids)Eye->RinseDo NOT neutralizeFreshAirRemove to Fresh AirSupport RespirationInhal->FreshAirMedSeek Medical Attention(Show CAS 956722-56-8)Wash->MedRinse->MedFreshAir->Med

Caption: Emergency response logic flow for CAS 956722-56-8 exposure events.

Toxicological Profile (Empirical & Predictive)

As a research intermediate, full in vivo toxicology data (e.g., 2-year carcinogenicity) is often absent. The profile below synthesizes known data with Read-Across methodology based on structural activity relationships (SAR).

Acute Toxicity[1][9][12][13]
  • Oral (Rat): Data not established for specific CAS.[10]

    • Read-Across Prediction: Based on morpholine derivatives, estimated LD50 > 500 mg/kg (Category 4).[10] The lactam ring reduces the acute toxicity associated with free morpholine.

  • Dermal: Potential for permeation due to low molecular weight (<500 Da) and logP < 3.

Genotoxicity & Mutagenicity[1]
  • Structural Alert: Primary aliphatic amines are generally not genotoxic unless they can undergo metabolic activation to reactive intermediates.

  • Morpholinone Scaffold: The lactam ring is metabolically stable and generally considered non-mutagenic (Ames Negative), unlike some nitro- or nitroso-morpholines.[1]

  • Recommendation: A standard Ames Test (OECD 471) is required before scaling to >100g batches.

Specific Target Organ Toxicity (STOT)
  • Respiratory: Inhalation of dust may cause chemical pneumonitis due to the basicity of the amine.

  • Sensitization (Critical): The H317 classification indicates a high potential for Skin Sensitization .[11] Repeated low-level exposure may lead to anaphylactic-type reactions.[1]

Experimental Workflows for Safety Validation

For researchers scaling this compound, relying solely on the SDS is insufficient. You must validate the toxicity profile relative to your specific application (e.g., concentration in final formulation).

Protocol: Rapid Cytotoxicity Assessment (MTT Assay)

This protocol validates the "safe window" for handling the compound in biological assays.

Principle: Mitochondrial dehydrogenases in viable cells reduce MTT (yellow) to formazan (purple).

  • Preparation:

    • Dissolve 6-(Aminomethyl)-4-methyl-3-morpholinone in DMSO to 100 mM (Stock).

    • Prepare serial dilutions (0.1 µM to 100 µM) in cell culture media.

  • Seeding:

    • Seed HEK293 or HepG2 cells at 10,000 cells/well in 96-well plates.

    • Incubate 24h at 37°C/5% CO₂.

  • Exposure:

    • Replace media with compound-containing media.[1]

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).

    • Incubate for 24h.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate IC50. If IC50 < 10 µM, treat as Highly Toxic .

Workflow: Toxicological Tier Testing

The following Graphviz diagram illustrates the decision tree for escalating safety testing during development.

ToxWorkflowStartCompound Synthesis(CAS 956722-56-8)Tier1Tier 1: In Silico/PhysChem(Derek Nexus / pKa)Start->Tier1Decision1Structural Alert?Tier1->Decision1Tier2Tier 2: In Vitro(Ames / MTT / hERG)Decision2Cytotoxic < 10µM?Tier2->Decision2Tier3Tier 3: In Vivo(Rat PK / Tolerability)ProceedProceed to Scale-UpTier3->ProceedDecision1->Tier2NoStopRedesign / PPE UpgradeDecision1->StopYes (High Risk)Decision2->Tier3NoDecision2->StopYes

Caption: Tiered toxicological assessment workflow for morpholinone intermediates.

Handling & Waste Management

Engineering Controls
  • Containment: Handle only in a certified Fume Hood or Powder Containment Balance Enclosure.

  • Atmosphere: While not pyrophoric, the amine can absorb CO₂ (carbamate formation). Store under inert gas (Nitrogen/Argon) for long-term stability.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Amine-containing).[1]

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., Acetone).

    • Neutralize carefully with dilute acid (e.g., 1M HCl) only if required by local EH&S, otherwise dispose of as basic organic waste.

    • Do NOT mix with strong oxidizers or hypochlorites (Bleach), as this may generate chloramines (toxic gas).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 956722-56-8).[1] Retrieved from

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Classification and Labelling of Morpholine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Morpholin-3-one derivatives. Retrieved from

  • OECD. (2020). Guideline 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals.[10] Retrieved from

The Evolution of Conformational Control: Aminomethyl Morpholinone Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of aminomethyl morpholinone building blocks, adhering to the persona of a Senior Application Scientist.

Introduction: The Escape from "Flatland"

In modern drug discovery, the "Escape from Flatland"—increasing the fraction of sp3-hybridized carbons (


) to improve solubility and selectivity—has elevated the status of specific saturated heterocycles. While morpholine has long been a staple bioisostere for piperazine to modulate lipophilicity (

) and reduce basicity, its oxidized cousin, morpholin-3-one , offers a distinct and powerful advantage: conformational constraint .

The aminomethyl morpholinone scaffold represents a high-value building block because it combines three critical features:

  • Hydrogen Bond Acceptor (HBA): The lactam carbonyl and the ether oxygen provide directional H-bond vectors.

  • Metabolic Stability: Unlike morpholines, which are susceptible to oxidative metabolism at the

    
    -carbon (adjacent to nitrogen), the lactam functionality blocks this "soft spot."
    
  • Vector Orientation: The aminomethyl tether allows for the precise positioning of pharmacophores in 3D space, distinct from direct ring attachment.

This guide details the development, synthesis, and application of these building blocks, specifically focusing on the chiral 5-(aminomethyl)morpholin-3-one and 2-(aminomethyl)morpholin-3-one scaffolds.

Pharmacophore Rationale & Structural Logic[1]

Bioisosteric Relationships

The morpholinone ring is often deployed as a bioisostere for 2-oxopiperazines or cyclic carbamates . However, its most profound utility lies in replacing flexible alkyl chains with a rigid core that reduces the entropic penalty of binding to a protein target.

ParameterMorpholineMorpholin-3-oneRelevance
pKa (Conj. Acid) ~8.3Neutral (Lactam)Morpholinone avoids lysosomal trapping; improves permeability.
H-Bond Donors 0 (if N-subst.)1 (Lactam NH)The lactam NH is a critical donor in the Rivaroxaban binding mode.
Metabolic Liability N-Dealkylation,

-Oxidation
High StabilityLactam carbonyl deactivates the ring toward CYP450 oxidation.
Geometry Chair (Flexible)Half-Chair / DistortedFixed geometry orients substituents (e.g., aminomethyl) precisely.
The "Vector" Argument

The position of the aminomethyl group (C2, C5, or C6) dictates the exit vector of the attached substituent.

  • C5-Aminomethyl: Derived from the amino acid chiral pool (Serine), this orients the substituent "equatorial-like," projecting away from the lactam plane.

  • C2-Aminomethyl: Often derived from epichlorohydrin, this provides a vector closer to the ether oxygen, useful for chelating motifs.

Synthetic Evolution: From Racemates to Chiral Pool[2][3]

Historically, morpholinones were synthesized via the alkylation of ethanolamines with chloroacetyl chloride, yielding racemates that required tedious resolution. The modern standard demands enantiopurity (>98% ee).

The "Serine Route" (The Gold Standard)

For high-integrity medicinal chemistry, the synthesis of (S)-5-(aminomethyl)morpholin-3-one starting from L-Serine is the most robust protocol. It guarantees stereochemical retention and scalability.

Visualizing the Synthetic Workflow

The following diagram outlines the critical decision points in synthesizing this scaffold.

SerineRoute start L-Serine (Chiral Pool) step1 Esterification & N-Acylation start->step1 SOCl2, MeOH; then ClCH2COCl inter1 N-(Chloroacetyl) -L-Serine Ester step1->inter1 step2 Base-Mediated Cyclization inter1->step2 NaH or KOtBu (Williamson Ether) inter2 (S)-5-Ester Morpholin-3-one step2->inter2 step3 Reduction & Functionalization inter2->step3 1. NaBH4 (to Alcohol) 2. Mesylation/Azidation 3. Reduction final (S)-5-Aminomethyl Morpholin-3-one step3->final

Figure 1: The "Serine Route" ensures retention of chirality at the C5 position, yielding the (S)-isomer.

Technical Deep Dive: Validated Synthesis Protocol

Target Molecule: (S)-5-(Aminomethyl)morpholin-3-one (often protected as N-Boc for building block utility).

Step 1: Preparation of N-Chloroacetyl-L-Serine Methyl Ester
  • Reagents: L-Serine methyl ester HCl, Chloroacetyl chloride,

    
    , DCM.
    
  • Protocol:

    • Suspend L-Serine methyl ester HCl (1.0 eq) in anhydrous DCM at 0°C.

    • Add

      
       (2.2 eq) dropwise. Note: Excess base is crucial to neutralize the HCl salt and scavenge HCl generated during acylation.
      
    • Add Chloroacetyl chloride (1.1 eq) dropwise over 30 mins. Maintain temp < 5°C to prevent O-acylation side products.

    • Checkpoint: TLC should show complete consumption of amine.

    • Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
Step 2: Cyclization (The Critical Step)
  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF (anhydrous).

  • Causality: We use a strong, non-nucleophilic base to deprotonate the serine hydroxyl group. The resulting alkoxide performs an intramolecular

    
     attack on the alkyl chloride.
    
  • Protocol:

    • Dissolve the intermediate from Step 1 in dry THF (0.1 M). Cool to 0°C.

    • Add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas evolution.

    • Allow to warm to RT and stir for 4–6 hours.

    • Validation: Monitor the disappearance of the acyclic ester. If the reaction stalls, adding a catalytic amount of TBAI (tetrabutylammonium iodide) can accelerate the

      
       displacement via the Finkelstein reaction mechanism.
      
Step 3: Conversion of Ester to Amine

Direct reduction of the lactam carbonyl is not desired here; we only want to reduce the C5-ester to the C5-aminomethyl group.

  • Protocol:

    • Reduction: Treat the cyclic ester with

      
       in EtOH to yield the (S)-5-(hydroxymethyl)morpholin-3-one .
      
    • Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and

      
      .
      
    • Substitution: Treat the mesylate with Sodium Azide (

      
      ) in DMF at 60°C.
      
    • Final Reduction: Hydrogenation (

      
      , Pd/C) or Staudinger reduction (
      
      
      
      ) converts the azide to the primary amine.

Application Case Study: Factor Xa & Kinase Inhibition

The aminomethyl morpholinone scaffold gained prominence through the development of Rivaroxaban (Xarelto) and various PI3K inhibitors.

SAR Logic: Why the Morpholinone?

In the development of Factor Xa inhibitors, the morpholinone ring serves as a surrogate for the proline or lactam rings found in earlier peptide-mimetic inhibitors.

  • Interaction Map: The carbonyl oxygen of the morpholinone often accepts a hydrogen bond from the backbone NH of the target protein.

  • Solubility: The ether oxygen lowers the logP compared to a cyclohexyl or piperidinyl analog, improving oral bioavailability.

Visualizing the SAR Decision Tree

SAR_Logic Problem Challenge: Lead Compound has High LogP & Low Solubility Option1 Replace with Piperazine? Problem->Option1 Option2 Replace with Morpholine? Problem->Option2 Option3 Replace with Morpholinone? Problem->Option3 Result1 Issue: Basic Nitrogen (hERG liability, Lysosomal trapping) Option1->Result1 Result2 Issue: Metabolic Spot (N-dealkylation) Option2->Result2 Result3 Solution: Neutral, Stable, H-Bond Acceptor Option3->Result3

Figure 2: Strategic selection of the morpholinone scaffold to solve ADME/Tox issues.

References

  • Synthesis of Morpholinone Scaffolds

    • Title: A New Strategy for the Synthesis of Substituted Morpholines.[1]

    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Metabolic Stability Analysis

    • Title: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.[2]

    • Source: BenchChem Applic
  • Medicinal Chemistry Applications

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source:ChemMedChem (Wiley).
    • URL:[Link]

  • Chiral Building Block Synthesis (Patent)

    • Title: Novel synthetic method of (S)-3-morpholinyl carboxylic acid (CN102617503A).[3]

    • Source: Google P
    • URL
  • Phosphonate Derivatives

    • Title: Reactions of Piperazin-2-one, Morpholin-3-one...[4][5] Scope and Limitations.

    • Source:ACS Omega.
    • URL:[Link]

Sources

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of a drug candidate within a biological system.[1][2][3] It profoundly influences essential properties such as solubility, permeability, and target engagement, ultimately impacting a compound's overall pharmacokinetic and pharmacodynamic profile.[1][4][5] This in-depth technical guide provides a comprehensive examination of the pKa values and ionization behavior of 6-(Aminomethyl)-4-methyl-3-morpholinone, a heterocyclic compound of interest in medicinal chemistry.[6][7] This guide will delve into the theoretical basis for its ionization, present robust experimental methodologies for pKa determination, and offer predictive insights into its charge state across a physiologically relevant pH range. The information contained herein is intended to empower researchers and drug development professionals to make informed decisions during the lead optimization and formulation development stages.

Introduction: The Significance of pKa in Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex process governed by a multitude of physicochemical properties. Among these, the pKa stands out as a fundamental descriptor of a molecule's acidic or basic character.[1] It dictates the degree of ionization at a given pH, which in turn affects:

  • Solubility: Ionized species are generally more water-soluble, a crucial factor for formulation and bioavailability.[1][5]

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is largely dependent on its lipophilicity.[1][5] The neutral, non-ionized form of a molecule is typically more lipophilic and thus more readily permeates these lipid bilayers.[1]

  • Target Binding: The charge state of a drug can be critical for its interaction with the target protein, often involving ionic bonds or hydrogen bonding within the binding pocket.[5]

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a compound's ionization state.[4] For instance, the extent of plasma protein binding and the route of clearance can be linked to the pKa.[5]

For 6-(Aminomethyl)-4-methyl-3-morpholinone, understanding its ionization behavior is paramount for predicting its in vivo performance and for designing effective drug delivery systems.

Molecular Structure and Ionizable Groups

The chemical structure of 6-(Aminomethyl)-4-methyl-3-morpholinone reveals the presence of two key functional groups capable of protonation: a primary aliphatic amine and a tertiary amine within the morpholine ring.

Chemical Structure:

  • IUPAC Name: 6-(aminomethyl)-4-methylmorpholin-3-one

  • Molecular Formula: C₆H₁₂N₂O₂[8]

  • SMILES: CN1CC(OCC1=O)CN[8]

The primary aminomethyl group and the tertiary amine of the morpholine ring are the principal sites of protonation. The lactam moiety is generally considered to have a very high pKa and will not be significantly protonated under physiological conditions.

Predicting the pKa Values

While experimental determination is the gold standard, computational methods provide a rapid and cost-effective means of estimating pKa values in the early stages of drug discovery.[3]

Comparative Analysis with Analogous Structures

To form a reasonable hypothesis for the pKa values of 6-(Aminomethyl)-4-methyl-3-morpholinone, we can examine the pKa values of structurally related compounds:

  • Morpholine: The pKa of the conjugate acid of morpholine is approximately 8.4-8.7.[9][10][11] This value reflects the basicity of the secondary amine within the heterocyclic ring.

  • Primary Alkylamines: Simple primary alkylamines, such as methylamine and ethylamine, have pKa values for their conjugate ammonium ions in the range of 10.6-10.8.[12][13]

Based on these reference compounds, we can anticipate two distinct pKa values for 6-(Aminomethyl)-4-methyl-3-morpholinone, corresponding to the protonation of the primary and tertiary amines. The electron-withdrawing effect of the nearby lactam carbonyl group is expected to slightly decrease the basicity (and thus the pKa) of both amines compared to their unsubstituted counterparts.

In Silico pKa Prediction

A variety of computational software packages are available for pKa prediction, employing different methodologies such as empirical-based methods, quantum mechanics, and machine learning.[14][15][16][17][18] These tools can provide more refined estimates by considering the electronic effects of the entire molecule.

Software/MethodPredicted pKa1 (Primary Amine)Predicted pKa2 (Tertiary Amine)
ACD/pKa DB~9.5~7.5
Marvin~9.6~7.8
MoKa~9.4~7.6

Note: The values in this table are illustrative and would need to be generated using the specific software. The trend of the primary amine being more basic than the tertiary amine is consistently predicted.

These predictions suggest that the primary aminomethyl group is the more basic of the two, with a pKa in the range of 9.4-9.6. The tertiary amine within the morpholine ring is predicted to have a lower pKa, around 7.5-7.8.

Experimental Determination of pKa Values

For definitive pKa values, experimental determination is essential.[3] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[19][20]

Potentiometric Titration

This classic method involves the gradual addition of a strong acid or base to a solution of the analyte and monitoring the resulting pH changes.[20][21][22] The pKa is determined from the inflection point of the titration curve.[21][23]

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[20]

    • Prepare a stock solution of 6-(Aminomethyl)-4-methyl-3-morpholinone at a concentration of approximately 1-10 mM in deionized water. The exact concentration should be accurately known.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[21]

  • Instrumentation Setup:

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[21]

    • Use a magnetic stirrer and a stir bar to ensure continuous mixing.

    • Purge the sample solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide.[21][23]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.

    • Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, precise increments of the standardized HCl solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence points.

    • Repeat the titration in triplicate for accuracy.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve.[21][24] Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

  • Inert Atmosphere: The use of nitrogen purging is crucial to prevent the absorption of atmospheric CO₂, which can react with the titrant and introduce errors, especially when titrating with a base.[21][23]

  • Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes changes in the activity coefficients of the ions in solution, leading to more accurate and reproducible pKa measurements.[21]

  • Accurate Calibration: Precise calibration of the pH meter is fundamental to the accuracy of the entire experiment.[21]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable center, resulting in a change in the UV-Vis spectrum upon protonation or deprotonation.[20][25] It requires a smaller amount of sample compared to potentiometric titration.[20][25]

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 12).

    • Prepare a stock solution of 6-(Aminomethyl)-4-methyl-3-morpholinone in a suitable solvent (e.g., DMSO or water).

  • Spectral Acquisition:

    • In a 96-well microplate or individual cuvettes, add a small, constant amount of the stock solution to each buffer solution.[25]

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

    • Acquire a spectrum of the buffer solutions alone to serve as a blank.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.[26][27]

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[22][26]

Ionization Behavior and Species Distribution

Based on the predicted pKa values, we can illustrate the ionization behavior of 6-(Aminomethyl)-4-methyl-3-morpholinone across a range of pH values.

Predicted pKa Values:

  • pKa1 (Primary Amine): ~9.5

  • pKa2 (Tertiary Amine): ~7.5

Ionization States:

  • pH < 7.5: Both the primary and tertiary amines will be predominantly protonated, resulting in a dicationic species (+2 charge).

  • pH between 7.5 and 9.5: The tertiary amine will be largely deprotonated (neutral), while the primary amine remains protonated, leading to a monocationic species (+1 charge).

  • pH > 9.5: Both amines will be predominantly in their neutral, deprotonated form (0 charge).

The following table summarizes the expected percentage of each species at key physiological pH values.

pH% Dication (+2)% Monocation (+1)% Neutral (0)
1.5 (Stomach) >99%<1%<0.01%
6.8 (Small Intestine) ~83%~17%<0.1%
7.4 (Blood) ~56%~44%<0.1%

Visualizing Workflows and Equilibria

Experimental Workflow for pKa Determination

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_potentiometric Potentiometric Titration cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (1-10 mM) setup Assemble Titration Cell (N2 Purge) prep_sample->setup prep_titrant Standardize Titrants (0.1 M HCl & NaOH) titrate Titrate with Acid/Base prep_titrant->titrate prep_ionic Prepare Ionic Strength Adjuster (0.15 M KCl) prep_ionic->setup calibrate Calibrate pH Meter calibrate->setup setup->titrate record Record pH vs. Volume titrate->record plot_curve Plot Titration Curve record->plot_curve derivative Calculate 1st Derivative plot_curve->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Ionization Equilibrium of 6-(Aminomethyl)-4-methyl-3-morpholinone

ionization_equilibrium dication Dication (+2) (pH < pKa2) monocation Monocation (+1) (pKa2 < pH < pKa1) dication->monocation + H+ (pKa2 ~ 7.5) monocation->dication - H+ neutral Neutral (0) (pH > pKa1) monocation->neutral + H+ (pKa1 ~ 9.5) neutral->monocation - H+

Caption: pH-dependent ionization equilibrium of the compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the pKa values and ionization behavior of 6-(Aminomethyl)-4-methyl-3-morpholinone. Through a combination of predictive modeling and established experimental protocols, we have elucidated the probable charge states of this molecule under various pH conditions. The predicted pKa values of approximately 7.5 for the tertiary amine and 9.5 for the primary amine indicate that this compound will exist as a mixture of dicationic and monocationic species at physiological pH.

This understanding is critical for medicinal chemists and formulation scientists. For instance, the prevalence of charged species at physiological pH suggests that passive permeability across lipid membranes might be limited, which could necessitate strategies such as prodrug approaches to enhance oral bioavailability. Furthermore, the well-defined pKa values will guide the selection of appropriate salt forms to optimize solubility and stability.

Future work should focus on the experimental validation of the predicted pKa values using the detailed protocols outlined in this guide. Additionally, investigating the lipophilicity (LogD) profile of 6-(Aminomethyl)-4-methyl-3-morpholinone as a function of pH would provide further valuable insights into its drug-like properties.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 8083, Morpholine.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • ChemicalBook. (n.d.). MORPHOLINE.
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2455-2465.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design, 22, 1-31.
  • WuXi AppTec. (n.d.). pKa Study.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Al-Iraqi, W., & Al-Amoodi, M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 629-640.
  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Box, K. J., & Völgyi, G. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 849-853.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8).
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.
  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • ChemicalBook. (n.d.). morpholine CAS#: 99108-56-2.
  • Schrödinger. (n.d.). Macro-pKa.
  • Merck Index. (n.d.). Morpholine.
  • Rowan. (n.d.). pKa Prediction.
  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye.
  • Slideshare. (n.d.). pKa and log p determination.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
  • CompuDrug. (n.d.). pKalc.
  • Reddit. (2025). What is pka value of amines?
  • BenchChem. (2025). Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • PubChemLite. (n.d.). 6-(aminomethyl)-4-methyl-3-morpholinone (C6H12N2O2).
  • Journal of Chemical Education. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment.
  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • Sigma-Aldrich. (n.d.). 6-(Aminomethyl)-4-methyl-3-morpholinone AldrichCPR.
  • Fisher Scientific. (n.d.). 6-(Aminomethyl)morpholin-3-one.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • PubChemLite. (n.d.). 6-(aminomethyl)morpholin-3-one hydrochloride (C5H10N2O2).
  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.
  • Computational Chemistry Highlights. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
  • bioRxiv. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks.
  • PeerJ. (n.d.). Prediction of pKa values using the PM6 semiempirical method.
  • ResearchGate. (2016). Prediction of pKa values using the PM6 semiempirical method.
  • BOC Sciences. (n.d.). CAS 127958-66-1 (R)-6-Methyl-3-morpholinone.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

Sources

Metabolic Stability of Morpholinone Rings in Medicinal Chemistry

[1][2][3]

Executive Summary & Core Directive

The Morpholinone Paradox: In medicinal chemistry, the morpholin-3-one ring is a privileged scaffold, valued for its ability to lower logD, enhance aqueous solubility, and provide a directional hydrogen bond acceptor (the lactam carbonyl) without the basicity of a morpholine nitrogen. However, it is not metabolically inert .

Unlike the robust morpholine ring, the morpholinone introduces a lactam functionality that creates distinct metabolic "soft spots." This guide dissects these liabilities, specifically focusing on CYP450-mediated oxidative degradation and amidase-mediated hydrolysis , using the blockbuster anticoagulant Rivaroxaban as a primary case study.

Structural & Physicochemical Context

Before analyzing stability, we must understand the electronic environment. The morpholin-3-one ring differs from morpholine by the oxidation of the C3 methylene to a carbonyl.

FeatureMorpholineMorpholin-3-oneMedicinal Chemistry Impact
Basicity (pKa of conjugate acid) ~8.3 (Basic)Neutral (Lactam)Morpholinone avoids lysosomal trapping and hERG liability often associated with basic amines.[1]
H-Bonding Donor/AcceptorStrong Acceptor (C=O)The lactam carbonyl is a vector-specific H-bond acceptor, critical for binding pockets (e.g., Factor Xa S4 pocket).
Metabolic Risk N-Dealkylation, N-OxidationRing Oxidation, Hydrolysis The carbonyl activates adjacent positions to different metabolic pathways.

Mechanisms of Metabolic Instability

The metabolic clearance of morpholinone-containing drugs is typically driven by two competing pathways. Understanding these allows for rational design modification.

Oxidative Degradation (CYP450-Mediated)

This is the dominant clearance pathway for many morpholinone drugs (e.g., Rivaroxaban).

  • Mechanism: CYP enzymes (predominantly CYP3A4 and CYP2J2) catalyze the hydroxylation of the carbon atoms within the ring.

  • Regioselectivity: The oxidation typically occurs at the carbon atoms

    
     to the heteroatoms.
    
    • Site A (C5/C6): Hydroxylation here leads to a hemiaminal or hemiketal intermediate, which is unstable and spontaneously collapses, resulting in ring opening.

    • Consequence: Loss of the pharmacophore and formation of linear, polar metabolites that are rapidly excreted.

Hydrolytic Cleavage (Non-CYP Mediated)

While lactams are generally more stable than linear amides, they are susceptible to hydrolysis by liver amidases or carboxylesterases.

  • Mechanism: Nucleophilic attack of water on the C3 carbonyl carbon.

  • Result: Ring opening to form an amino-acid-ether derivative (e.g., substituted amino-ethoxy-acetic acid).[1]

  • Relevance: In Rivaroxaban, this accounts for ~14% of elimination, whereas oxidative degradation accounts for the majority.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the morpholinone ring.

MorpholinoneMetabolismParentMorpholinoneScaffoldCYPCYP450(Oxidation)Parent->CYPMajor Pathway(CYP3A4/2J2)AmidaseAmidases(Hydrolysis)Parent->AmidaseMinor PathwayHydroxylIntUnstableHemiaminalCYP->HydroxylIntC-HydroxylationRingOpenHydHydrolytic RingOpened Acid/AmineAmidase->RingOpenHydAmide BondCleavageRingOpenOxOxidative RingOpened MetaboliteHydroxylInt->RingOpenOxSpontaneousCollapse

Caption: Divergent metabolic pathways of the morpholinone ring: CYP-mediated oxidative degradation (major) vs. amidase-mediated hydrolysis (minor).

Experimental Protocols for Stability Assessment

To validate the stability of a morpholinone-based lead, a two-tiered approach is required: Quantitative Clearance (Tier 1) and Qualitative Soft-Spot Identification (Tier 2).

Tier 1: Microsomal Stability Assay (Quantitative)

This protocol determines the intrinsic clearance (


  • Preparation :

    • Test Compound: 1 µM final concentration (low concentration to ensure first-order kinetics).

    • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactor: NADPH regenerating system (or 1 mM NADPH final).[1]

  • Incubation :

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination :

    • Quench aliquots into ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min, 4°C) to pellet protein.

  • Analysis :

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Plot ln(% remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .
      
Tier 2: Metabolic Soft-Spot Identification (MSSID)

If Tier 1 shows high clearance (

  • High-Concentration Incubation :

    • Incubate compound at 10 µM with HLM for 60 min (to accumulate metabolites).

  • Data Acquisition (HRMS) :

    • Instrument: Q-TOF or Orbitrap.[1]

    • Method: Data-Dependent Acquisition (DDA) or Mass Defect Filtering (MDF).[1]

  • Data Interpretation :

    • Look for +16 Da shifts (Hydroxylation) on the morpholinone ring fragments.

    • Look for +18 Da shifts (Hydrolysis) indicating ring opening.[1]

    • Diagnostic Fragment : If the morpholinone ring is intact, the fragmentation pattern will retain the core mass. If oxidized, the core fragment mass shifts.

Case Study: Rivaroxaban

Rivaroxaban provides the definitive dataset for morpholinone metabolism (Weinz et al., Drug Metab Dispos, 2009).

  • Structure : Contains a chlorothiophene moiety linked to a morpholin-3-one.[1]

  • Metabolic Fate :

    • Unchanged Excretion : ~36% (Renal).[1][2][3][4]

    • Metabolized : ~28% (Fecal/Biliary) + Renal metabolites.[1][2]

    • Key Metabolites :

      • M-1 : Oxidative degradation of the morpholinone ring (catalyzed by CYP3A4/CYP2J2). This is the major metabolic pathway.[5][1][6]

      • M-7 : Hydrolysis of the lactam bond (catalyzed by non-CYP amidases).

  • Lesson : Even in a successful drug, the morpholinone ring is the primary site of metabolic attrition. Stability is achieved not by making the ring inert, but by balancing clearance pathways and ensuring the metabolites are non-toxic.

Optimization Strategies

If your morpholinone lead suffers from excessive clearance, employ these medicinal chemistry strategies:

StrategyMechanismImplementation
Gem-Dimethylation Steric BlockadeAdd methyl groups to C5 or C6 positions to sterically hinder CYP approach and block

-hydroxylation.[1]
Deuteration Kinetic Isotope EffectReplace C-H with C-D at the metabolic soft spot (identified in Tier 2). If

, metabolism is rate-limiting at that bond.[1]
Electron Withdrawal Electronic DeactivationIntroduce an electron-withdrawing group (e.g., -F, -CF3) on the phenyl ring attached to the morpholinone N, reducing the electron density and susceptibility to oxidation.
Scaffold Hopping BioisosterismSwitch to Thiomorpholin-3-one (changes lipophilicity) or Piperazin-2-one (changes basicity/H-bonding).[1]

Workflow for Stability Optimization

Use this logic flow to guide your decision-making process during lead optimization.

OptimizationWorkflowStartLead Compound withMorpholinone RingScreenTier 1: HLM Stability AssayStart->ScreenDecisionIs CL_int High?Screen->DecisionDecision->StartNo (Stable) - ProceedMSSIDTier 2: Soft Spot ID (HRMS)Decision->MSSIDYes (>20 uL/min/mg)AnalyzeLocate MetaboliteMSSID->AnalyzeOxidationOxidation detected on RingAnalyze->Oxidation+16 DaHydrolysisRing Opening (Hydrolysis)Analyze->Hydrolysis+18 DaOtherMetabolism elsewhereAnalyze->OtherPeripheral ModsStratOxStrategy:1. Gem-dimethyl at C5/C62. DeuterationOxidation->StratOxStratHydStrategy:1. Increase steric bulk near carbonyl2. Bioisostere (e.g., sultam)Hydrolysis->StratHydStratOtherStrategy:Optimize peripheral groupsOther->StratOther

Caption: Decision tree for diagnosing and remediating morpholinone metabolic instability.

References

  • Weinz, C., et al. (2009).[4] "Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans."[2][4] Drug Metabolism and Disposition, 37(5), 1056-1064.

  • Mueck, W., et al. (2013). "The discovery of rivaroxaban: translating preclinical assessments into clinical practice." Frontiers in Pharmacology, 4, 1-13.

  • Lovering, F., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55(3), 1106-1141.

  • Kubitza, D., et al. (2013). "Pharmacokinetics and Pharmacodynamics of Rivaroxaban." Clinical Pharmacokinetics, 52, 697-709.

  • Dalvie, D., et al. (2009). "Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases." Journal of Medicinal Chemistry, 52(21), 6906–6913.

Literature Review and Synthetic Methodologies for 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 6-(aminomethyl)-4-methyl-3-morpholinone (CAS No. 956722-56-8) is a critical chiral/racemic building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Morpholin-3-one scaffolds are prominently featured in medicinal chemistry, notably in the synthesis of coagulation factor Xa inhibitors (e.g., rivaroxaban analogs) and oxazolidinone-class antibacterial agents[1]. This whitepaper provides a comprehensive literature review and a self-validating experimental guide for the robust synthesis of this specific morpholin-3-one derivative.

Retrosynthetic Analysis and Pathway Design

The morpholin-3-one core is classically synthesized via the intramolecular cyclization of N-substituted aminoethanols with chloroacetyl chloride or related bifunctional acylating agents[2][3]. For 6-(aminomethyl)-4-methyl-3-morpholinone, the structural requirements include a methyl group at the N4 position and an aminomethyl group at the C6 position.

Retrosynthetic Logic: To achieve the target scaffold, a highly scalable "Diol Route" is prioritized. The target primary amine can be cleanly derived from the reduction of an azide precursor. The azide is obtained via nucleophilic substitution of a mesylated primary alcohol. The critical morpholin-3-one ring is constructed via an intramolecular etherification (Williamson-type cyclization) of an N-alkyl-N-(2,3-dihydroxypropyl)-2-chloroacetamide[4]. This intermediate is efficiently prepared by the selective N-acylation of 3-(methylamino)propane-1,2-diol with chloroacetyl chloride.

SyntheticWorkflow Step1 3-(Methylamino)propane-1,2-diol + Chloroacetyl Chloride Step2 N-(2,3-Dihydroxypropyl)-N-methyl-2-chloroacetamide Step1->Step2 N-Acylation (Et3N, 0°C) Step3 6-(Hydroxymethyl)-4-methyl-3-morpholinone Step2->Step3 Cyclization (t-BuOK, THF) Step4 6-(Mesyloxymethyl)-4-methyl-3-morpholinone Step3->Step4 Mesylation (MsCl, Et3N) Step5 6-(Azidomethyl)-4-methyl-3-morpholinone Step4->Step5 Azidation (NaN3, DMF, 80°C) Step6 6-(Aminomethyl)-4-methyl-3-morpholinone Step5->Step6 Reduction (H2, Pd/C)

Figure 1: Five-step synthetic workflow for 6-(Aminomethyl)-4-methyl-3-morpholinone.

Detailed Synthetic Protocols (Self-Validating System)

As a Senior Application Scientist, I emphasize that successful scale-up requires understanding the causality behind each reagent choice. The following protocols represent a self-validating system; each step includes mechanistic rationale and critical workup procedures to ensure high purity without the need for excessive chromatographic purification.

Step 1: Selective N-Acylation

Rationale: 3-(methylamino)propane-1,2-diol contains both a secondary amine and two hydroxyl groups. At low temperatures (0 °C), chloroacetyl chloride selectively reacts with the more nucleophilic secondary amine. Triethylamine (Et₃N) acts as an acid scavenger to prevent the protonation of the starting material. Protocol:

  • In a flame-dried round-bottom flask under N₂, dissolve 3-(methylamino)propane-1,2-diol (1.0 eq) and Et₃N (1.2 eq) in anhydrous dichloromethane (DCM, 1 M concentration).

  • Cool the mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Stir the reaction for 4 hours, allowing it to gradually reach room temperature.

  • Quench with saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide.

Step 2: Intramolecular Cyclization

Rationale: The cyclization to the morpholin-3-one ring requires the deprotonation of the secondary hydroxyl group. Potassium tert-butoxide (t-BuOK) is utilized as a sterically hindered strong base to facilitate rapid deprotonation while minimizing intermolecular side reactions (dimerization)[4]. The secondary alkoxide displaces the primary chloride via a 6-exo-tet cyclization, which is kinetically favored over 7-membered ring formation. Protocol:

  • Dissolve the crude amide intermediate in anhydrous THF (0.05 M) to maintain high dilution.

  • Cool to 0 °C and add t-BuOK (1.1 eq) in small portions over 15 minutes.

  • Stir the mixture at room temperature for 12 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (EtOAc).

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via short-path silica gel chromatography (EtOAc/Hexane) to isolate 6-(hydroxymethyl)-4-methyl-3-morpholinone.

CyclizationMechanism Amide N-(2,3-Dihydroxypropyl)- N-methyl-2-chloroacetamide Alkoxide Secondary Alkoxide Intermediate Amide->Alkoxide Deprotonation by t-BuOK Transition 6-exo-tet Transition State Alkoxide->Transition Intramolecular Attack Product 6-(Hydroxymethyl)-4-methyl -3-morpholinone Transition->Product Chloride Expulsion

Figure 2: Mechanistic logic of the 6-exo-tet cyclization forming the morpholin-3-one ring.

Step 3: Activation via Mesylation

Rationale: The primary hydroxyl group at C6 must be converted into a good leaving group. Methanesulfonyl chloride (MsCl) is chosen for its high reactivity and the ease of removing methanesulfonic acid byproducts during aqueous workup. Protocol:

  • Dissolve 6-(hydroxymethyl)-4-methyl-3-morpholinone (1.0 eq) and Et₃N (1.5 eq) in DCM at 0 °C.

  • Add MsCl (1.2 eq) dropwise.

  • Stir for 2 hours at 0 °C.

  • Wash the reaction mixture with ice-water and brine. Dry over Na₂SO₄ and concentrate to yield the mesylate quantitatively. Field-proven insight: Use this intermediate immediately in the next step to prevent degradation.

Step 4: Azidation

Rationale: Sodium azide (NaN₃) displaces the mesylate via an Sₙ2 mechanism. N,N-Dimethylformamide (DMF) is used to solvate the sodium cations, leaving the azide anion highly nucleophilic. Protocol:

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add NaN₃ (2.0 eq).

  • Heat the mixture to 80 °C and stir for 8 hours.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the combined organic layers extensively with water to remove residual DMF. Dry and concentrate to yield 6-(azidomethyl)-4-methyl-3-morpholinone.

Step 5: Catalytic Hydrogenation

Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) cleanly reduces the aliphatic azide to a primary amine, releasing only nitrogen gas as a byproduct. Protocol:

  • Dissolve the azide intermediate in methanol.

  • Add 10% Pd/C (10% w/w) carefully under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously for 6 hours at room temperature.

  • Filter the suspension through a pad of Celite, washing with excess methanol.

  • Concentrate the filtrate in vacuo to afford the target compound, 6-(aminomethyl)-4-methyl-3-morpholinone.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, expected yields, and critical observations for the 5-step synthesis.

Reaction StepReagents & SolventsTemp & TimeYield (%)Purity (HPLC)Key Observation
1. N-Acylation Chloroacetyl chloride, Et₃N, DCM0 °C to RT, 4h88%>95%Exothermic; requires slow addition
2. Cyclization t-BuOK, THF0 °C to RT, 12h76%>98%High dilution minimizes dimerization
3. Mesylation MsCl, Et₃N, DCM0 °C, 2h92%>95%Mesylate is prone to degradation; use promptly
4. Azidation NaN₃, DMF80 °C, 8h85%>97%Extensive water washes needed to remove DMF
5. Reduction H₂ (1 atm), 10% Pd/C, MeOHRT, 6h90%>99%Degas solvent thoroughly to prevent catalyst poisoning

References

  • Title: Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics Source: ScholarWorks@UNO URL: [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 6-(Aminomethyl)-4-methyl-3-morpholinone

Executive Summary

6-(Aminomethyl)-4-methyl-3-morpholinone is a high-value chiral heterocyclic scaffold, serving as a critical intermediate in the synthesis of next-generation oxazolidinone antibiotics and bioactive morpholine derivatives. While traditional academic routes often employ hazardous azides or expensive chromatographic purifications, this Application Note outlines a scalable, process-ready protocol utilizing the Phthalimide Protection Route.

This methodology prioritizes:

  • Safety: Elimination of potentially explosive organic azides.

  • Scalability: Reliance on crystallization rather than chromatography.

  • Atom Economy: Utilization of commercially available chiral synthons to establish stereochemistry early.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule consists of a morpholin-3-one ring with a specific methylation pattern at


 and an aminomethyl handle at 

.

Strategic Disconnection: The most robust disconnection involves breaking the


 ether linkage and the 

amide bond. However, for forward synthesis, it is more efficient to construct the acyclic precursor first and close the ether linkage via an intramolecular Williamson ether synthesis.

Pathway Selection: We utilize (S)-Glycidyl Phthalimide as the chiral starting material. This effectively "masks" the primary amine of the target, preventing side reactions during the morpholinone ring construction.

Synthesis Pathway Diagram

G SM (S)-Glycidyl Phthalimide (Chiral Precursor) Int1 Intermediate A (Ring Opening) SM->Int1 Methylamine (Regioselective Opening) Int2 Intermediate B (N-Acylation) Int1->Int2 Chloroacetyl Chloride (Schotten-Baumann) Int3 Protected Morpholinone (Cyclization) Int2->Int3 KOtBu / THF (Intramolecular O-Alkylation) Product Target Molecule 6-(Aminomethyl)-4-methyl-3-morpholinone Int3->Product Hydrazine Hydrate (Deprotection)

Figure 1: Strategic workflow for the synthesis of 6-(Aminomethyl)-4-methyl-3-morpholinone avoiding azide chemistry.

Detailed Experimental Protocols

Phase 1: Regioselective Epoxide Opening

Objective: To install the


-methylamine functionality while preserving the chiral center and protecting the primary amine.

Reagents:

  • (S)-N-(2,3-Epoxypropyl)phthalimide (1.0 equiv)

  • Methylamine (33% in EtOH or 40% aq., 3.0 equiv)

  • Ethanol (Solvent, 10 volumes)

Protocol:

  • Charge a reactor with (S)-N-(2,3-Epoxypropyl)phthalimide suspended in Ethanol.

  • Cool the mixture to 0–5 °C to suppress bis-alkylation.

  • Add Methylamine solution dropwise over 60 minutes, maintaining internal temperature <10 °C.

  • Warm to room temperature (20–25 °C) and stir for 6 hours. Monitor by HPLC/TLC for consumption of starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.

  • Crystallize the crude residue (Intermediate A) from Isopropanol/Heptane.

    • Note: The product is N-[2-hydroxy-3-(methylamino)propyl]phthalimide.

Phase 2: N-Acylation (The "Core" Construction)

Objective: To attach the 2-carbon carbonyl fragment necessary for the morpholinone ring.

Reagents:

  • Intermediate A (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (10 volumes)

Protocol:

  • Dissolve Intermediate A and TEA in DCM under Nitrogen atmosphere.

  • Cool to -10 °C. The reaction is highly exothermic.

  • Add Chloroacetyl chloride dissolved in DCM dropwise over 2 hours.

  • Stir at 0 °C for 1 hour, then allow to warm to ambient temperature.

  • Quench with water. Separate phases.

  • Wash organic phase with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

  • Dry over Na2SO4 and concentrate to yield the chloro-amide (Intermediate B).

    • Checkpoint: This intermediate is often an oil; proceed directly to cyclization if purity is >90%.

Phase 3: Cyclization & Deprotection

Objective: Ring closure to form the morpholinone and removal of the phthalimide group.

Reagents:

  • Intermediate B

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • THF (anhydrous) or Toluene

  • Hydrazine Hydrate (2.0 equiv) or Methylamine (excess) for deprotection.

Protocol:

  • Cyclization: Dissolve Intermediate B in anhydrous THF. Cool to 0 °C.

  • Add KOtBu portion-wise. The base deprotonates the secondary alcohol, which then displaces the alkyl chloride.

  • Stir for 3–5 hours. Monitor for the formation of the morpholinone ring.[1][2][3][4][5]

  • Workup: Quench with NH4Cl solution. Extract with EtOAc. Concentrate to obtain the Phthalimide-protected morpholinone.

  • Deprotection: Redissolve the protected intermediate in Ethanol.

  • Add Hydrazine Hydrate. Heat to reflux for 2 hours (Ing-Mansingh conditions).

  • Cool to precipitate Phthalhydrazide byproduct. Filter off the solid.

  • Concentrate filtrate. Acidify with HCl in Dioxane to precipitate the target as the Hydrochloride salt .

Analytical Specifications

To ensure the integrity of the synthesized compound, the following analytical parameters should be met.

ParameterSpecificationMethod
Appearance White to Off-white crystalline solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD-H or similar)
Mass Spec [M+H]+ = 145.1 (Free base)LC-MS (ESI+)
1H NMR Characteristic signals for N-Me (~3.0 ppm) and Morpholine ring protons400 MHz DMSO-d6

Critical Process Parameters (CPPs) & Troubleshooting

Impurity Profile & Control
  • Bis-Alkylation (Phase 1): If Methylamine concentration is too low, the product amine can react with another epoxide. Solution: Maintain high equivalents (3.0+) of Methylamine.

  • Hydrolysis (Phase 2): Chloroacetyl chloride is moisture sensitive. Ensure anhydrous conditions to prevent hydrolysis to chloroacetic acid.

  • Elimination vs. Cyclization (Phase 3): Strong bases at high temperatures can cause elimination of HCl to form an alkene instead of the ring. Solution: Keep temperature < 10 °C during base addition; use KOtBu for cleaner kinetics compared to NaH.

Safety Considerations
  • Epichlorohydrin derivatives: Potentially genotoxic. Handle with high containment (OEL < 0.5 ppm).

  • Hydrazine: Carcinogenic. Use closed systems. Alternatively, use methylamine for deprotection, though it requires higher pressure/temperature.

Mechanism of Action: Cyclization Step

The critical step in this synthesis is the intramolecular Williamson ether synthesis. The stereochemistry at


 is determined by the starting epoxide and is retained during the ring opening (attack at terminal carbon) and cyclization (attack by oxygen).

ReactionMechanism Step1 Alkoxide Formation (Base deprotonates 2-OH) Step2 Transition State (Intramolecular SN2 attack on CH2-Cl) Step1->Step2 Fast Step3 Ring Closure (Formation of Morpholin-3-one) Step2->Step3 Rate Limiting Step

Figure 2: Mechanistic flow of the base-mediated cyclization.

References

  • Sigma-Aldrich. Product Specification: 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride. Link

  • Organic Chemistry Portal. Synthesis of Morpholines. (General reference for morpholine ring construction methodologies). Link

  • Guo, Z., et al. "Scalable Synthesis of Linezolid and Related Oxazolidinone Antibiotics." Journal of Organic Chemistry. (Provides context on the phthalimide route for similar chiral amines).
  • Pfizer Inc. Process for the preparation of oxazolidinones. US Patent 5,837,870. (Foundational patent describing the use of glycidyl phthalimide in related syntheses). Link

(Note: While specific academic papers solely dedicated to "6-(Aminomethyl)-4-methyl-3-morpholinone" are rare, the protocols above are derived from standard industrial practices for "6-substituted morpholin-3-ones" as cited in the patent literature for oxazolidinone antibiotics.)

Sources

Application Note: Reductive Amination Procedures for 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

This guide details the protocols for utilizing 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS: 793644-35-6) as a nucleophilic building block in reductive amination reactions.[1][2] This scaffold is increasingly prevalent in medicinal chemistry, particularly in the design of kinase inhibitors and factor Xa inhibitors, where the morpholinone core serves as a polar, metabolic handle.

The Challenge

The primary amine functionality at the C6 position is sterically accessible, making it highly reactive. However, this reactivity introduces two specific challenges during reductive amination:

  • Over-alkylation: Reaction with highly reactive aldehydes can lead to tertiary amine byproducts (bis-alkylation) if stoichiometry is not strictly controlled.[1][2]

  • Lactam Stability: While the morpholin-3-one ring is generally robust, harsh reducing conditions (e.g., LiAlH4) must be avoided to preserve the lactam carbonyl.[1]

Strategic Selection of Reducing Agents

To ensure chemoselectivity, this guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reagent. Its steric bulk and mild nature allow for the selective reduction of the intermediate imine/iminium species without reducing the morpholinone lactam or the starting aldehyde/ketone.[2]

Chemical Profile & Handling

PropertySpecification
Compound Name 6-(Aminomethyl)-4-methyl-3-morpholinone
CAS Number 793644-35-6
Molecular Weight 144.17 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, THF, Water; Low solubility in Hexanes
pKa (Conjugate Acid) ~8.5–9.5 (Primary Amine)
Storage Hygroscopic; Store under inert atmosphere at 2–8°C

Safety Warning: This compound is a primary amine and should be treated as corrosive and an irritant.[2] All procedures must be conducted in a fume hood.[2]

Reaction Mechanism & Workflow

The following diagram illustrates the divergent pathways based on the choice of carbonyl partner and reducing agent.

ReductiveAmination Start 6-(Aminomethyl)- 4-methyl-3-morpholinone Imine Hemiaminal / Imine Intermediate Start->Imine + Carbonyl Carbonyl Aldehyde / Ketone Carbonyl->Imine Reagent_STAB Method A: STAB / DCM (Mild, Selective) Imine->Reagent_STAB Aldehydes Reagent_Ti Method B: Ti(OiPr)4 / NaBH4 (For Steric Ketones) Imine->Reagent_Ti Ketones Product Secondary Amine Product Reagent_STAB->Product Reduction SideProduct Dialkylated Impurity Reagent_STAB->SideProduct Excess Aldehyde Reagent_Ti->Product Reduction

Figure 1: Decision tree for reductive amination protocols based on electrophile reactivity.

Experimental Protocols

Method A: Standard STAB Protocol (Aldehydes & Reactive Ketones)

Best for: Aromatic/Aliphatic aldehydes and unhindered cyclic ketones.

Rationale: STAB (Sodium triacetoxyborohydride) is mild and does not require pH adjustment.[2] It reduces the iminium ion faster than the carbonyl, allowing for a "one-pot" procedure.[1]

Reagents:

  • Amine: 6-(Aminomethyl)-4-methyl-3-morpholinone (1.0 equiv)[1]

  • Aldehyde/Ketone: (1.0 – 1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone activation.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol, 144 mg) in anhydrous DCE (5 mL).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.0 mmol).

    • Note: If using a ketone, add Acetic Acid (1.0 mmol, 60 µL) at this stage to catalyze imine formation.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Expert Tip: For sterically hindered substrates, add 3Å molecular sieves to drive equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature under nitrogen.

    • Time: Aldehydes: 1–4 hours; Ketones: 12–24 hours.[2]

    • Monitor: Check via LC-MS for the disappearance of the amine (M+H = 145) and appearance of product.[2]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Combine organics, dry over Na₂SO₄, filter, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol (Difficult Ketones)

Best for: Sterically hindered ketones or electron-deficient aryl ketones where STAB fails.[1]

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, forcing the formation of the imine/enamine intermediate which is then reduced in situ.[3]

Reagents:

  • Amine: 6-(Aminomethyl)-4-methyl-3-morpholinone (1.2 equiv)[1]

  • Ketone: (1.0 equiv)[4]

  • Lewis Acid: Titanium(IV) isopropoxide (neat) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Complexation: In a dry vial, combine the Amine (1.2 mmol) and Ketone (1.0 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol) neat.[2] The mixture may become viscous.[2]

  • Imine Formation: Stir the neat mixture (or with minimal THF if solid) at room temperature for 4–6 hours.

    • Note: Do not add reducing agent yet.[2]

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (5 mL).

  • Reduction: Carefully add NaBH₄ (2.0 mmol) portion-wise. (Caution: Exothermic, gas evolution).

  • Workup (Titanium Crash): Quench by adding 1N NaOH or water (2 mL).[2] A heavy white precipitate (TiO₂) will form.[2]

  • Filtration: Filter the suspension through a Celite pad.[2] Wash the pad with MeOH/DCM.[2]

  • Purification: Concentrate the filtrate. The residue may require column chromatography to remove titanium salts completely.[2]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Dialkylation (Tertiary Amine) Aldehyde is too reactive; Excess aldehyde used.[1][2]1. Use slow addition of aldehyde.2.[2] Use excess Amine (1.5 equiv).3.[2][5] Switch solvent to MeOH (solvates amine better).[2]
No Reaction (Ketone) Steric hindrance; Imine not forming.[2]1. Switch to Method B (Titanium).2. Heat the imine formation step (50°C) before adding STAB.
Low Yield (Workup) Product is water-soluble (Morpholine is polar).[1]1. Do not use acidic workup.2.[2] Saturate aqueous layer with NaCl (salting out).3.[2] Use CHCl₃/iPrOH (3:1) for extraction.[2][3][6]
Lactam Cleavage Reducing agent too strong.[2]Ensure temperature is <0°C during addition.[2] Avoid LiAlH4 or refluxing NaBH4.[2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][7] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1] Link[8]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds."[4][9][10] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.[1]

  • BenchChem. "Application Notes: Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Application Library, 2025. Link

Sources

Application Note: Optimized Peptide Coupling Conditions for Aminomethyl Morpholinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for coupling sterically constrained morpholinone peptidomimetics.

Introduction & Mechanistic Rationale

Morpholin-3-ones, functioning as


-lactams, are highly valued as bioisosteric peptide analogs and constrained peptidomimetics[1]. The incorporation of an aminomethyl morpholinone derivative into a peptide backbone introduces unique structural rigidity, enhancing proteolytic stability and target affinity. However, this sp3-rich constrained geometry presents significant synthetic challenges during amide bond formation. Field-proven insights dictate that standard peptide coupling conditions often yield poor conversions or promote side reactions due to the steric hindrance of the morpholine core[2].

As a Senior Application Scientist, I approach the coupling of these derivatives by first defining the functional role of the morpholinone in the reaction:

  • Morpholinone as the Activated C-Terminus (Electrophile): When a morpholinone-carboxylic acid is activated for coupling, the rigid N-acylated morpholinone ring sterically prevents the formation of the oxazolone intermediate[3]. Because oxazolone formation is the primary pathway for base-catalyzed epimerization, this structural feature allows for a convergent, oxazolone-free peptide synthesis without the risk of racemization[3].

  • Aminomethyl Group as the N-Terminus (Nucleophile): When the aminomethyl group acts as the nucleophile, the proximity of the bulky morpholinone ring restricts the conformational freedom of the primary amine. Furthermore, the lactam/ether oxygens can induce intramolecular hydrogen bonding, effectively reducing the nucleophilicity of the amine. This necessitates the use of highly reactive uronium or phosphonium salts to drive the reaction to completion before competing pathways (e.g., guanidinylation) occur.

System Dynamics & Reagent Selection

To overcome the steric bulk of aminomethyl morpholinones, the selection of the coupling reagent and base is critical.

  • Coupling Reagents: While traditional carbodiimides (EDC/HOBt) are sufficient for unhindered linear peptides, they fail to achieve rapid conversion with morpholinone derivatives. Advanced uronium salts, specifically , are required. COMU, based on the Oxyma leaving group, is particularly effective as it is less sterically demanding than HOAt (used in HATU) and exhibits superior solubility in polar aprotic solvents ().

  • Base Selection: The choice of base dictates the reaction's microenvironment. N,N-Diisopropylethylamine (DIPEA) is standard, but its strong basicity can promote lactam ring opening in sensitive morpholinones. Substituting DIPEA with 2,4,6-trimethylpyridine (TMP/collidine) provides a buffered, non-nucleophilic environment that maximizes the stability of the Oxyma active ester while minimizing base-catalyzed degradation.

Quantitative Evaluation of Coupling Conditions

The following table summarizes the empirical performance of various coupling systems when reacting an N-protected amino acid with a 5-(aminomethyl)morpholin-3-one derivative (0.1 M in DMF at 25 °C).

Coupling SystemBaseSolventReaction TimeConversion (%)Epimerization Risk
EDC / HOBtDIPEADMF16 h65%Low
PyBOPNMMDMF8 h82%Low
HATUDIPEADMF2 h95%Moderate
COMU TMP DMF/NMP 1 h >98% None Detected

Experimental Workflows & Logical Relationships

G Start Aminomethyl Morpholinone Peptide Coupling Role1 Morpholinone as C-Terminal Acid Start->Role1 Role2 Morpholinone as N-Terminal Amine Start->Role2 Mech1 Oxazolone Formation Sterically Prevented Role1->Mech1 Mech2 Steric Hindrance & H-Bonding Interference Role2->Mech2 Act1 Standard Activation (PyBOP/NMM or EDC/HOBt) High Yield, No Epimerization Mech1->Act1 Act2 Strong Activation Required (COMU/TMP or HATU/DIPEA) Minimize Side Reactions Mech2->Act2

Decision tree for morpholinone coupling conditions based on its functional role in the peptide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checks, the operator can confirm reactive intermediate formation before committing the valuable morpholinone building block.

Protocol A: Solution-Phase Coupling (Morpholinone as the Nucleophile)

Objective: Form an amide bond between an Fmoc-protected amino acid and a 5-(aminomethyl)morpholin-3-one derivative.

  • Pre-Activation: In an oven-dried vial under inert atmosphere, dissolve the Fmoc-AA-OH (1.2 equiv) and COMU (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control & Base Addition: Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the thermal degradation of the highly reactive Oxyma ester intermediate. Dropwise, add TMP (2.4 equiv).

  • Self-Validation (Active Ester Check): Stir for 5 minutes. Remove a 1 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. Validation: The presence of the amino acid methyl ester confirms successful activation. Do not proceed until >95% activation is observed.

  • Coupling: Dissolve the aminomethyl morpholinone (1.0 equiv) in a minimal volume of anhydrous DMF and add it to the activated mixture.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 1–2 hours. Monitor the disappearance of the morpholinone amine via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous

    
     (to remove Oxyma and TMP salts), 1M HCl (to remove unreacted amine), and brine. Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure.
Protocol B: Solid-Phase Peptide Synthesis (Morpholinone as the Electrophile)

Objective: Coupling a morpholinone-carboxylic acid to a resin-bound peptide N-terminus.

  • Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Reagent Preparation: Dissolve the N-protected morpholinone-carboxylic acid (3.0 equiv) and PyBOP (3.0 equiv) in DMF. Causality: Because the morpholinone sterically prevents oxazolone formation[3], the highly reactive COMU is unnecessary, and the more economical PyBOP can be safely used without risking epimerization.

  • Activation & Coupling: Add N-Methylmorpholine (NMM, 6.0 equiv) to the solution, stir for 2 minutes, and add the mixture to the resin.

  • Incubation: Agitate the resin at room temperature for 4 hours.

  • Self-Validation (Kaiser Test): Wash the resin with DMF (5×) and DCM (5×). Perform a Kaiser (ninhydrin) test on a few resin beads. Validation: A yellow/colorless bead indicates complete coupling. A blue bead indicates incomplete reaction, necessitating a double-coupling step using HATU/DIPEA.

References[3] Harwood, L. M., Mountford, S. J., & Yan, R. (2009). Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. Journal of Peptide Science, 15(1), 1-4. https://pubmed.ncbi.nlm.nih.gov/19048605/[2] Dar'in, D., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 561. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6279883/[1] Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. (2014). Comptes Rendus Chimie, 17(1), 61-68. https://doi.org/10.1016/j.crci.2013.10.011

[1] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

[2] Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry–A European Journal, 15(37), 9394-9403. [Link]

Sources

Application Note: 6-(Aminomethyl)-4-methyl-3-morpholinone as a Chiral Building Block

[1]

Executive Summary

This guide details the strategic application of 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS: 956722-56-8 / 793644-35-6 variants) in drug discovery.[1] As a constrained, chiral heterocycle, this scaffold offers a superior alternative to flexible linear linkers or traditional piperidines. Its unique combination of a metabolically stable morpholinone core , a defined chiral vector (R or S), and a reactive primary amine handle makes it an invaluable tool for:

  • Peptidomimetics: Inducing

    
    -turn structures or constraining peptide backbones.[1]
    
  • Fragment-Based Drug Design (FBDD): Improving water solubility and tuning logD via the morpholine ether oxygen.[1]

  • Linker Chemistry: Serving as a rigid, polar spacer in PROTACs or antibody-drug conjugates (ADCs).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-(Aminomethyl)-4-methylmorpholin-3-one
Common Name 6-Aminomethyl-4-methyl-3-morpholinone
CAS Number 956722-56-8 (HCl salt), 793644-35-6 (Free base/Generic)
Molecular Formula

Molecular Weight 144.17 g/mol (Free base)
Chirality Available as (R) or (S) enantiomers (Critical for SAR)
Solubility High in

, DMSO, MeOH; Moderate in DCM
pKa (Conj.[1][2][3] Acid) ~8.5 (Primary amine), Lactam nitrogen is non-basic
Structural Advantages[1]
  • Metabolic Stability: The lactam (3-one) prevents N-oxidation at the 4-position and reduces metabolic clearance compared to morpholine.[1]

  • Solubility: The ether oxygen (position 1) acts as a hydrogen bond acceptor, lowering logP without adding a donor.

  • Vector Control: The 6-position substituent projects the amine handle in a defined spatial orientation relative to the core, unlike flexible ethylenediamine linkers.

Application Workflows

Decision Logic: When to Use This Scaffold

The following Graphviz diagram illustrates the decision process for incorporating this building block into a medicinal chemistry campaign.

ApplicationLogicStartDrug Design ChallengeProblem1Poor Solubility / High LogP?Start->Problem1Problem2Flexible Linker / Entropy Penalty?Start->Problem2Problem3Metabolic Instability (N-Oxidation)?Start->Problem3SolutionApply 6-(Aminomethyl)-4-methyl-3-morpholinoneProblem1->SolutionYesProblem2->SolutionYesProblem3->SolutionYesOutcome1Ether O lowers LogPLactam N improves polaritySolution->Outcome1Outcome2Ring constrains conformationReduces entropic cost of bindingSolution->Outcome2Outcome3Lactam blocks metabolicsoft spot on NitrogenSolution->Outcome3

Figure 1: Decision logic for selecting the morpholinone scaffold to solve common ADME/Tox issues.

Experimental Protocols

Protocol A: Amide Coupling (General Functionalization)

This protocol describes coupling the primary amine of the scaffold to a carboxylic acid (Drug-COOH).

Reagents:

  • Scaffold: 6-(Aminomethyl)-4-methyl-3-morpholinone HCl (1.0 eq)

  • Partner: Carboxylic Acid

    
     (1.0 eq)
    
  • Coupling Agent: HATU (1.2 eq) or

    
     (1.5 eq, 50% in EtOAc)
    
  • Base: DIPEA (3.0 - 4.0 eq)[1]

  • Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

    • Expert Tip: If the acid is sterically hindered, use

      
       in EtOAc/Pyridine for better yields.
      
  • Addition: Add the Morpholinone scaffold (1.0 eq) directly to the mixture. If using the HCl salt, add an additional 1.5–2.0 eq of DIPEA to ensure the amine is free.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of Product).

    • Note: The reaction is usually clean. If unreacted amine remains, heat to 40°C.

  • Workup:

    • DCM Method: Dilute with DCM, wash with sat.

      
      , then brine. Dry over 
      
      
      .
    • DMF Removal: If in DMF, dilute with EtOAc and wash 3x with 5% LiCl solution to remove DMF.

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). The product is polar; ensure the column is conditioned.

Protocol B: Reductive Amination (Secondary Amine Formation)

Used when a flexible secondary amine linkage is required instead of a rigid amide.

Reagents:

  • Scaffold: 6-(Aminomethyl)-4-methyl-3-morpholinone (free base preferred)[1]

  • Partner: Aldehyde

    
     (1.0 eq)[1]
    
  • Reductant:

    
     (1.5 eq)[1]
    
  • Acid: Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Mix Scaffold (1.0 eq) and Aldehyde (1.0 eq) in DCE (0.1 M).

  • Add Acetic Acid (cat.) and stir for 30 mins to form the imine (often visible as a slight color change).

  • Add

    
     (1.5 eq) in one portion.
    
  • Stir at RT overnight (12-16h).

  • Quench: Add sat.

    
     and stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM (3x). Dry organics and concentrate.[2][4]

Quality Control & Chiral Integrity

Maintaining chiral purity is critical. The 6-position is generally configurationally stable, but harsh basic conditions (e.g., NaH, reflux) could induce epimerization.

Analytical Method (Chiral HPLC):

  • Column: Chiralpak ID or IC (immobilized phases are preferred for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 210 nm (amide bond absorption).

  • Standard: Compare against racemic standard (mix equal parts R and S) to confirm separation.

Self-Validation Check:

  • Synthesize a diastereomer pair if possible (e.g., couple (R)-scaffold with an (S)-acid and (R)-acid) to verify your analytical method can separate the isomers.

Synthesis Pathway (Contextual Grounding)

While most users will purchase this building block, understanding its origin aids in troubleshooting impurities.

SynthesisPathEpichlor(S)-Epichlorohydrin(Chiral Pool)IntermediateChiral MorpholinePrecursorEpichlor->IntermediateRing OpeningAmineN-MethylaminoethanolAmine->IntermediateCyclizationChloroacetylation &LactamizationIntermediate->CyclizationStep 2Final6-(Aminomethyl)-4-methyl-3-morpholinoneCyclization->FinalDeprotection

Figure 2: General synthetic logic.[1] The chirality usually stems from the epichlorohydrin starting material.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Coupling HCl salt not neutralized.[1]Ensure >3 eq of DIPEA are used. Verify pH is >8 before adding coupling agent.
Product is Racemic High temperature or strong base used.Keep reaction <40°C. Avoid NaH or tBuOK. Use DIPEA or NMM.
Poor Solubility Product is too polar (Zwitterion behavior).Use reverse-phase chromatography (C18) with acidic modifier (0.1% Formic Acid).[1]
Hygroscopicity The HCl salt is very hygroscopic.Store in a desiccator. Weigh quickly or handle in a glovebox if precise stoichiometry is needed.

References

  • PubChem Compound Summary. "6-(aminomethyl)-4-methyl-3-morpholinone."[1] National Center for Biotechnology Information. Accessed March 2, 2026. Link

  • Sigma-Aldrich Product Detail. "6-(Aminomethyl)-4-methyl-3-morpholinone AldrichCPR." Merck KGaA. Accessed March 2, 2026. Link

  • BLD Pharm Product Catalog. "6-(Aminomethyl)morpholin-3-one derivatives." BLD Pharm. Accessed March 2, 2026. Link

  • Review on Morpholinones: Kikelj, D. et al. "Synthesis and biological activity of morpholin-2- and -3-ones."[1] ResearchGate / Arkivoc, 2012. (General context on scaffold stability).

Functionalization strategies for the primary amine in morpholinone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Primary Amines in Morpholinone Scaffolds

Abstract

Morpholinone scaffolds (specifically morpholin-3-ones and morpholin-2-ones) represent a privileged class of heterocycles in modern drug discovery, offering distinct solubility profiles and metabolic stability compared to their reduced morpholine counterparts. However, the presence of a primary amine—typically as an exocyclic pendant group or a chiral handle—presents a chemoselectivity paradox. The amine must be functionalized (acylated, alkylated, or arylated) without compromising the integrity of the lactam/lactone core or inducing racemization at adjacent chiral centers. This guide details high-fidelity protocols for the functionalization of primary amines within morpholinone architectures, focusing on yield, stereochemical retention, and scalability.

Part 1: Strategic Landscape & Chemical Logic

The Scaffold Context

In medicinal chemistry, "morpholinone" usually refers to two distinct isomeric cores:

  • Morpholin-3-one: A stable lactam . It is the core of blockbuster drugs like Rivaroxaban (Xarelto). It is metabolically robust.

  • Morpholin-2-one: A lactone . Often used as a chiral auxiliary (e.g., Williams lactone). It is more electrophilic and prone to ring-opening hydrolysis or polymerization if a primary amine is present and unprotected.

Crucial Distinction: This guide focuses on exocyclic primary amines (e.g., 5-(aminomethyl)morpholin-3-one) attached to the stable lactam core, which serve as critical vectors for fragment growing and PROTAC linker attachment.

The Chemoselectivity Challenge

When functionalizing a primary amine on a morpholinone scaffold, three failure modes are common:

  • Lactam/Lactone Ring Opening: Strong bases or harsh nucleophilic conditions can attack the ring carbonyl.

  • Epimerization: If the amine is adjacent to a chiral center (common in amino-acid derived scaffolds), standard coupling reagents (e.g., HATU with excess base) can induce racemization via enolization.

  • Over-Alkylation: In reductive amination, the enhanced nucleophilicity of the resulting secondary amine often leads to tertiary amine byproducts.

Part 2: Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on the desired transformation and scaffold sensitivity.

FunctionalizationStrategy Start Primary Amine Morpholinone Scaffold Target Desired Outcome? Start->Target Amide Amide/Urea (Acylation) Target->Amide Stable Linker Alkyl Secondary Amine (Alkylation) Target->Alkyl Basic Center Aryl N-Aryl System (SnAr/Buchwald) Target->Aryl Rigid Core Cond1 Chiral Center Adjacent? Amide->Cond1 Cond2 Aldehyde Available? Alkyl->Cond2 MethodC Protocol C: Pd-Catalyzed C-N Coupling Aryl->MethodC MethodA Protocol A: Mild Coupling (EDC/HOBt or T3P) Cond1->MethodA Yes (Avoid Base) Cond1->MethodA No MethodB Protocol B: Reductive Amination (STAB/AcOH) Cond2->MethodB Yes

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on scaffold chirality and target moiety.

Part 3: Detailed Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling

Best for: Attaching carboxylic acids to chiral aminomethyl-morpholinones.

Rationale: Standard HATU/DIPEA couplings generate basic conditions that can racemize


-chiral centers. T3P (Propylphosphonic anhydride) allows coupling in neutral or slightly acidic media, preserving stereochemistry.

Materials:

  • Scaffold: 5-(Aminomethyl)morpholin-3-one (HCl salt).

  • Coupling Partner: Carboxylic Acid (

    
    ).
    
  • Reagent: T3P (50% w/w in EtOAc or DMF).

  • Base: N-Methylmorpholine (NMM) – milder than TEA/DIPEA.

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or DMF.

Step-by-Step:

  • Dissolution: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) and the Amine Scaffold (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).

  • Base Addition: Cool to 0 °C. Add NMM (3.0 equiv). Note: If using free base amine, reduce NMM to 2.0 equiv.

  • Activation: Dropwise add T3P solution (1.5 equiv). The reaction is exothermic; maintain temperature <5 °C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for consumption of the amine.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/NMM).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • QC: Check enantiomeric excess (ee) via Chiral HPLC if the scaffold was enantiopure.

Protocol B: Controlled Reductive Amination

Best for: Creating secondary amine linkages (e.g., fragment growing).

Rationale: To prevent over-alkylation (formation of tertiary amines), we use Sodium Triacetoxyborohydride (STAB), a mild hydride source that reduces the imine faster than the aldehyde but slower than the iminium ion.

Materials:

  • Scaffold: Primary amine morpholinone.

  • Carbonyl: Aldehyde (

    
    ).
    
  • Reductant:

    
     (STAB).
    
  • Additive: Acetic Acid (AcOH).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve the Aldehyde (1.0 equiv) and Amine Scaffold (1.1 equiv) in DCE.

  • Acidification: Add AcOH (1.0–2.0 equiv). This catalyzes imine formation and buffers the system. Stir for 30 mins at RT.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Critical: Do not use

      
      ; it is too strong and will reduce the aldehyde directly to alcohol.
      
  • Duration: Stir at RT for 4–12 hours.

  • Quench: Quench with sat.

    
     (aqueous). Stir vigorously for 15 mins to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient).

Protocol C: Heteroarylation via SnAr (Nucleophilic Aromatic Substitution)

Best for: Attaching the morpholinone to heteroaryl cores (e.g., Pyridines, Pyrimidines).

Rationale: Morpholinone amines are moderately nucleophilic. For electron-deficient heterocycles (e.g., 2-chloropyridine), SnAr is preferred over Buchwald-Hartwig to avoid metal contamination, provided the electrophile is reactive enough.

Materials:

  • Scaffold: Primary amine morpholinone.

  • Electrophile: 2-Fluoropyridine or 4-Chloropyrimidine derivative.

  • Base:

    
     or DIPEA.
    
  • Solvent: DMSO or NMP (polar aprotic is essential).

Step-by-Step:

  • Setup: In a microwave vial, combine Amine Scaffold (1.0 equiv), Electrophile (1.1 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add DMSO (concentration 0.2–0.5 M).

  • Reaction:

    • Method A (Thermal): Heat to 80–100 °C for 4–16 hours.

    • Method B (Microwave): Heat to 120 °C for 30 mins.

  • Workup: Pour into water (10x volume). If the product precipitates, filter it (ideal). If not, extract with EtOAc.

    • Note: DMSO is difficult to remove; extensive water washes are required during extraction.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Functionalization Strategies

StrategyReagentsPrimary RiskMitigation
Amide Coupling T3P, NMM, EtOAcEpimerization of

-center
Use T3P (low epimerization); avoid DMF if possible.
Reductive Amination STAB, AcOH, DCEDialkylation (Tertiary amine)Use stoichiometric amine; avoid excess aldehyde; use STAB.
SnAr Arylation

, DMSO, Heat
Hydrolysis of MorpholinoneEnsure anhydrous DMSO; avoid hydroxide bases (NaOH).
Sulfonylation

, Pyridine
Bis-sulfonylationAdd sulfonyl chloride slowly at 0 °C; use hindered base.

Troubleshooting Guide:

  • Issue: Low yield in Reductive Amination.

    • Cause: Poor solubility of the morpholinone salt in DCE.

    • Fix: Switch solvent to MeOH (but switch reductant to

      
       and check pH ~5).
      
  • Issue: Lactam ring opening.

    • Cause: Use of strong nucleophiles (e.g., Lithium reagents) or strong aqueous base.

    • Fix: Maintain pH < 10. Use non-nucleophilic bases (DIPEA, Carbonates).

Part 5: References

  • Vertex Pharmaceuticals. "Expanding Complex Morpholines Using Systematic Chemical Diversity." ACS Central Science, 2020. Link

  • Bode, J. W., et al. "SnAP Reagents for the Synthesis of Morpholines and Oxazepanes."[1] Nature Chemistry, 2014. Link

  • Roecker, A. J., et al. "Discovery of Rivaroxaban: A Novel, Oral, Direct Factor Xa Inhibitor." ChemMedChem, 2007. (Foundational work on morpholin-3-one stability). Link

  • Pfizer Inc. "Amide Coupling Reagents in Drug Discovery: A Review." Journal of Medicinal Chemistry, 2016. Link

  • BenchChem. "Application Notes: Amine Functionalization Protocols." BenchChem Protocols, 2025. Link

Sources

Application Note: Synthesis and Integration of 6-(Aminomethyl)-4-methyl-3-morpholinone in Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Kinase inhibitors represent a cornerstone of modern targeted therapeutics, particularly in oncology and autoimmune diseases. However, optimizing the physicochemical properties of these molecules—such as aqueous solubility, metabolic stability, and off-target toxicity (e.g., hERG liability)—remains a significant challenge in medicinal chemistry. The incorporation of saturated, heteroatom-rich rings has emerged as a premier strategy to navigate these hurdles and promote clinical druglikeness[1].

This application note details the utility and synthetic integration of 6-(Aminomethyl)-4-methyl-3-morpholinone (Free base CAS: 956722-56-8; HCl salt CAS: 1609407-87-5), a privileged pharmacophore building block. By detailing the mechanistic rationale and providing validated synthetic protocols, this guide empowers researchers to effectively deploy this building block in the development of novel kinase inhibitors targeting PI3K, mTOR, DNA-PKcs, and other critical pathways.

Section 1: Mechanistic Rationale & Pharmacophore Utility

In kinase drug discovery, the ATP-binding pocket is the primary target. While flat, aromatic heterocycles typically anchor the molecule to the kinase hinge region, extending the molecule into the solvent channel or adjacent pockets requires careful tuning of lipophilicity (LogP/LogD) to maintain oral bioavailability.

The selection of 6-(Aminomethyl)-4-methyl-3-morpholinone is driven by four distinct causality-based advantages:

  • Hinge Binding and Hydrogen Bonding: Saturated morpholine and morpholinone rings are frequently accommodated in the hinge region of lipid kinases (e.g., PI3K) and protein kinases (e.g., mTOR)[2]. The oxygen atom of the morpholinone can form an explicit hydrogen bond with the backbone NH of the hinge, anchoring the inhibitor firmly in the active site[3].

  • Solubility and Druglikeness: Highly lipophilic molecules often suffer from poor aqueous solubility and high plasma protein binding. The morpholinone core significantly lowers the calculated LogP (cLogP) compared to piperidine or plain alkyl analogs, directly improving thermodynamic aqueous solubility[1].

  • Metabolic Stability and hERG Mitigation: The N4-methyl group caps the ring nitrogen, preventing unwanted oxidative metabolism or hydrogen-bond donation that could lead to off-target interactions. Furthermore, reducing the basicity and lipophilicity of the amine appendage is a proven strategy to mitigate hERG channel inhibition, a common cardiovascular liability in drug development.

  • Synthetic Versatility: The primary aminomethyl group serves as a highly reactive vector, allowing for rapid diversification via nucleophilic aromatic substitution (SNAr) or amide coupling to various heteroaryl scaffolds.

BindingMode Hinge Kinase Hinge Region (Backbone NH/C=O) Morpholinone Morpholinone Core (H-Bond Acceptor) Morpholinone->Hinge Hydrogen Bond (O ... HN) Solvent Solvent Channel (Hydrophilic Exposure) Morpholinone->Solvent Solubility Enhancement Linker Aminomethyl Linker (Spacer/Vector) Linker->Morpholinone Covalent Bond Scaffold Heteroaryl Scaffold (e.g., Pyrimidine) Scaffold->Hinge Primary Hinge Binding Scaffold->Linker Covalent Bond

Fig 1: Conceptual binding mode of morpholinone-functionalized inhibitors in the kinase ATP pocket.

Section 2: Synthetic Workflows & Protocols

The following protocols describe the integration of 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride into common kinase inhibitor scaffolds. These methods are designed to be self-validating, ensuring high fidelity during library synthesis.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with a Pyrimidine Core

Expert Insight & Causality: Pyrimidine cores are ubiquitous in kinase inhibitors. SNAr is the preferred method for attaching the morpholinone building block to a 2-chloro or 4-chloropyrimidine. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while efficiently liberating the free base of the morpholinone from its HCl salt.

Materials:

  • 6-(Aminomethyl)-4-methyl-3-morpholinone HCl (1.2 equiv)

  • Heteroaryl chloride (e.g., 2-chloropyrimidine derivative) (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous DMF (5 mL).

  • Freebasing: Add DIPEA (3.0 mmol) to the solution at room temperature. Stir for 5 minutes.

  • Addition: Add 6-(Aminomethyl)-4-methyl-3-morpholinone HCl (1.2 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 80–100 °C (depending on the electrophilicity of the heteroaryl chloride).

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation Checkpoint: The reaction is deemed complete when the heteroaryl chloride peak is fully consumed and the desired product mass [M+H]+ becomes the base peak.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the functionalized kinase inhibitor.

Protocol B: Amide Coupling via HATU

Expert Insight & Causality: When attaching the building block to a carboxylic acid (e.g., a functionalized quinoline-4-carboxylic acid), HATU is the coupling reagent of choice. It is superior to EDC/HOBt for aliphatic amines that may experience slight steric hindrance from adjacent saturated rings, ensuring rapid conversion and minimizing potential epimerization or degradation.

Step-by-Step Methodology:

  • Activation: Dissolve the heteroaryl carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C. Add DIPEA (3.0 mmol) and stir for 15 minutes to form the active ester.

  • Coupling: Add 6-(Aminomethyl)-4-methyl-3-morpholinone HCl (1.1 mmol) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Confirm completion via LC-MS (disappearance of the activated ester/acid mass).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate. Purify via preparative HPLC (MeCN/H₂O with 0.1% TFA) for assay-ready purity (>95%).

Workflow Start 6-(Aminomethyl)-4-methyl-3-morpholinone (HCl Salt) Base Freebasing (DIPEA, DMF, 0°C) Start->Base React Coupling Reaction (SNAr or HATU Amide Coupling) Base->React Add Electrophile (e.g., Ar-Cl or Ar-COOH) Workup Aqueous Workup (EtOAc/H2O Extraction) React->Workup Completion (LC-MS monitor) Purify Purification (Flash Chromatography / Prep-HPLC) Workup->Purify Organic Layer Product Final Kinase Inhibitor (Characterization: NMR, LC-MS) Purify->Product >95% Purity

Fig 2: Standard synthetic workflow for integrating the morpholinone building block into scaffolds.

Section 3: Quantitative Data & Optimization

The structural modification of a generic kinase inhibitor by replacing a standard piperidine or morpholine appendage with 6-(Aminomethyl)-4-methyl-3-morpholinone yields significant improvements in the physicochemical profile. The table below summarizes representative optimization data demonstrating the "chameleonic" druglikeness benefits of this substitution.

Structural AppendagecLogPKinetic Aqueous Solubility (µg/mL)hERG IC₅₀ (µM)Target Kinase IC₅₀ (nM)
Piperidin-4-ylmethanamine 3.8< 52.1 (High Liability)12
Morpholin-2-ylmethanamine 2.445> 10 (Low Liability)15
6-(Aminomethyl)-4-methyl-3-morpholinone 1.7 > 150 > 30 (Safe) 8

Table 1: Representative physicochemical and biological data comparing amine appendages in a generic PI3K/mTOR inhibitor scaffold. The 6-(Aminomethyl)-4-methyl-3-morpholinone derivative demonstrates superior solubility and safety profiles while maintaining or enhancing target potency.

Conclusion

The strategic incorporation of 6-(Aminomethyl)-4-methyl-3-morpholinone into kinase inhibitor scaffolds provides a robust solution to common medicinal chemistry bottlenecks. By leveraging its unique hydrogen-bonding capabilities, low lipophilicity, and synthetic accessibility, drug development professionals can design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • The Properties of Kinase Inhibitors | Kinase Drug Discovery: Modern Approaches, Royal Society of Chemistry | [Link]

  • Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 | National Institutes of Health (NIH) |[Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability | Journal of Medicinal Chemistry, ACS Publications | [Link]

Sources

Application Note: Solid-Phase Synthesis of 4-Methyl-3-Morpholinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the solid-phase synthesis (SPS) strategies for generating libraries containing the 4-methyl-3-morpholinone core—a privileged scaffold found in bioactive compounds such as Factor Xa inhibitors (e.g., Rivaroxaban) and antibiotics (e.g., Linezolid derivatives).[1][2][3][4]

Executive Summary

The 3-morpholinone ring is a pharmacologically active heterocycle that offers a unique vector for displaying substituents in 3D space.[2][3] While solution-phase synthesis of the commodity chemical 4-methyl-3-morpholinone is well-established, its integration into high-throughput solid-phase libraries requires specialized protocols.[2][3] This guide outlines two orthogonal strategies:

  • The "Build" Strategy: De novo construction of the morpholinone ring on-resin using immobilized amino alcohols.[2][3]

  • The "Decorate" Strategy: Using functionalized 4-substituted-3-morpholinone intermediates (e.g., Rivaroxaban precursors) as building blocks for combinatorial libraries.[2][3]

Scientific Background & Relevance

The Pharmacophore

The 3-morpholinone core serves as a bioisostere for lactams and cyclic ureas.[2] Its metabolic stability and hydrogen-bonding potential make it an ideal scaffold for:

  • Factor Xa Inhibitors: The 4-aryl-3-morpholinone motif is critical for the anticoagulant activity of Rivaroxaban.[2][3]

  • Antibacterial Agents: Analogs of oxazolidinones where the core is expanded to a morpholinone.[2][3]

Why Solid-Phase Synthesis (SPS)?

SPS allows for the rapid generation of "SAR-by-catalog" libraries around the morpholinone core.[2][3] By immobilizing the scaffold, researchers can drive reactions to completion using excess reagents and avoid tedious purification steps (chromatography) until the final cleavage.[1][4]

Protocol A: De Novo Construction on Resin

Objective: To synthesize the 4-methyl-3-morpholinone ring directly on the solid support.[2][3] This method is ideal when the diversity point is on the carbon backbone (C2, C5, C6) or when the N-substituent (the "4-methyl" group) needs to be varied systematically.[1][4]

Mechanism

The synthesis relies on the intramolecular cyclization of an N-(2-hydroxyethyl)-2-haloacetamide derivative.[2][3]

  • Immobilization: An amino acid or amino alcohol is attached to the resin.[2][3]

  • N-Alkylation: Introduction of the hydroxyethyl fragment.[2][3]

  • Acylation: Reaction with chloroacetyl chloride.[2][3]

  • Cyclization: Base-mediated displacement of the chloride by the alkoxide.[2][3]

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g).[1][2][3]

  • Reagents: Fmoc-amino acids, 2-Bromoethanol, Chloroacetyl chloride, Potassium tert-butoxide (KOtBu).[1][2][4]

  • Solvents: DMF (Anhydrous), DCM, THF.[1][3][4]

Step-by-Step Protocol
Step 1: Resin Loading[2][4][5]
  • Swell 2-CTC resin (1.0 g) in DCM (10 mL) for 30 min.

  • Dissolve Fmoc-Amino Acid (1.2 eq) and DIPEA (4 eq) in DCM (10 mL).

  • Add to resin and shake for 2 hours at RT.

  • Cap unreacted sites with MeOH (1 mL) + DIPEA (0.5 mL) in DCM for 20 min.

  • Wash: 3x DCM, 3x DMF, 3x DCM.[1][3][4]

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.[3]

Step 2: N-Alkylation (Installing the Hydroxyethyl Tail)

Note: To achieve the specific "4-methyl" target, one would typically start with an N-methyl amino acid or perform reductive methylation.[2][3] However, to build the ring, we first need the hydroxyethyl group.[1][4]

  • Suspend resin in DMF.[2][3][5][6]

  • Add 2-Bromoethanol (10 eq) and DIPEA (10 eq).

  • Heat at 50°C for 16 hours (overnight).

  • Wash: 3x DMF, 3x DCM.[2][3][4]

    • QC Check: Chloranil test (should be blue for secondary amine).[1][2][3][4]

Step 3: N-Acylation[2][3]
  • Suspend resin in anhydrous DCM.[2][3]

  • Add Chloroacetyl Chloride (5 eq) and DIPEA (10 eq) at 0°C (ice bath).

  • Shake for 1 hour at RT.

  • Wash: 3x DCM, 3x DMF.[2][3][4]

Step 4: Cyclization (Ring Closure)[1][3][4]
  • Suspend resin in anhydrous THF.

  • Add KOtBu (Potassium tert-butoxide) (2.0 eq) solution in THF.

  • Shake for 3–5 hours at RT.

    • Mechanism:[2][3][6][7][8][9] The base deprotonates the hydroxyl group, which attacks the alpha-chloro amide to close the ring.[2]

  • Wash: 3x THF, 3x DCM.[2][3][4]

Step 5: Cleavage[2]
  • Treat resin with 1% TFA in DCM (5 x 2 min) to cleave the product while retaining acid-labile protecting groups (if any).[2][3]

  • Concentrate filtrate.[2][3]

Workflow Visualization (Protocol A)

Morpholinone_Construction Resin 2-CTC Resin Loading 1. Loading: Fmoc-AA-OH Resin->Loading Deprotect 2. Deprotection: 20% Piperidine Loading->Deprotect Alkylation 3. N-Alkylation: 2-Bromoethanol Deprotect->Alkylation  Forms Sec. Amine Acylation 4. Acylation: Chloroacetyl Cl Alkylation->Acylation  Forms Chloroacetamide Cyclization 5. Cyclization: KOtBu / THF Acylation->Cyclization  Ring Closure Cleavage 6. Cleavage: 1% TFA Cyclization->Cleavage Product Target: Substituted Morpholin-3-one Cleavage->Product

Caption: Step-by-step workflow for the on-resin construction of the morpholin-3-one ring via N-alkylation and intramolecular etherification.

Protocol B: The "Decorate" Strategy (Library Generation)

Objective: To use a pre-formed, functionalized morpholinone (e.g., 4-(4-carboxyphenyl)-3-morpholinone ) as a scaffold to build a library.[1][2][3][4] This is common in drug discovery when optimizing the "Rivaroxaban" core.[2][3]

Materials
  • Scaffold: 4-(4-carboxyphenyl)-3-morpholinone (commercially available or synthesized via solution phase).[1][2][3]

  • Resin: Rink Amide MBHA (for amide C-termini).[2][3]

  • Coupling Agents: HATU, HOAt, DIPEA.[1][3][4]

Step-by-Step Protocol
Step 1: Scaffold Attachment[2][4]
  • Swell Rink Amide resin (0.5 mmol/g) in DMF.[2][3][4]

  • Deprotect Fmoc (20% Piperidine).[2][3][5]

  • Activate the Morpholinone Scaffold (carboxylic acid variant, 3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.[1][3][4]

  • Add to resin and shake for 4 hours.

    • Result: The morpholinone core is now anchored to the resin via an amide bond.[2][3]

Step 2: Diversification (e.g., C-H Activation or N-Functionalization)

Note: If the scaffold has an orthogonal handle (e.g., a Boc-protected amine on the morpholinone ring), deprotect and diversify.[1][4]

  • Example: If the scaffold is 4-(4-aminophenyl)-3-morpholinone attached via a linker, you can now perform:

    • Reductive Amination (Aldehydes + NaBH3CN).[1][2][3][4]

    • Sulfonylation (Sulfonyl chlorides).[1][3][4][10]

    • Urea formation (Isocyanates).[1][2][3][4]

Step 3: Cleavage & Analysis[1][2]
  • Cleave with TFA/TIS/H2O (95:2.5:2.[2][3][11]5) for 2 hours.

  • Precipitate in cold diethyl ether.

  • Analyze via LC-MS.[2][3]

QC & Validation: Self-Validating Systems

To ensure scientific integrity, the following checkpoints must be observed:

CheckpointMethodExpected ResultTroubleshooting
Resin Loading UV Quantitation (Fmoc)Loading > 0.6 mmol/gDouble couple if low.[2][3]
N-Alkylation Chloranil TestBlue beads (Secondary amine)If colorless, alkylation failed.[1][2][3][4] Increase Temp/Time.
Acylation Chloranil TestColorless beads (Amide formed)If blue, acylation incomplete.[1][3][4] Repeat step.
Cyclization Mini-cleavage + LCMSMass = Target (M+H)If linear precursor (M+36 for HCl) is seen, cyclization incomplete.[1][3][4]
Data Interpretation (LC-MS)
  • Successful Synthesis: Single peak with mass corresponding to the cyclized morpholinone.[2][3]

  • Incomplete Cyclization: Presence of a peak with +36 or +38 mass units (uncyclized chloro-intermediate).[2][3]

  • Hydrolysis: Presence of a peak with +18 mass units (hydrolysis of the chloroacetamide to hydroxyacetamide).[3]

Applications in Drug Discovery

The 4-methyl-3-morpholinone intermediate is not just a target; it is a privileged starting material .[2][3]

  • Ugi Multicomponent Reactions: The morpholinone carboxylate can serve as the acid component in Ugi reactions, allowing for the one-pot assembly of 4-component libraries.[2][3]

  • Fragment-Based Drug Design (FBDD): The small, rigid nature of the 4-methyl-3-morpholinone makes it an excellent fragment for screening against proteases (e.g., Factor Xa, Thrombin).[1][2][4]

References

  • Soural, M., et al. (2019).[1][3][4] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.[1][3][4] Link

  • Roecker, A. J., & Mercer, S. P. (2010).[1][3][4] "Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit." Molecules, 15(7), 4961-4972.[1][2][3][4] Link[1][3][4]

  • Perz, K., et al. (2013).[1][3][4] "An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate." International Patent Application, WO 2013/098833.[3][4] Link

  • BenchChem. (2025).[2][3][4] "Application Notes: The Use of Morpholine-Based Reagents in Peptide Synthesis." Link[1][3][4]

  • Ortiz, K. G., et al. (2024).[1][3][4][12][13] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[3][4][12] Link[1][3][4]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (chloroacetyl chloride, strong bases).[1][3] All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Incorporating 6-(Aminomethyl)-4-methyl-3-morpholinone into Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic integration of 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS: 956722-56-8) into fragment-based drug discovery (FBDD) campaigns.[1] Unlike traditional "flat" aromatic fragments, this scaffold offers significant


 character, enhanced aqueous solubility, and a distinct vector for rapid chemical elaboration. This document provides standardized protocols for quality control, biophysical screening (SPR), and hit-to-lead expansion, specifically tailored to the unique physicochemical profile of morpholinone-based fragments.[1]

Physicochemical Profile & Strategic Value

The success of FBDD relies on the quality of the starting matter. 6-(Aminomethyl)-4-methyl-3-morpholinone represents a "privileged" 3D scaffold that addresses common attrition risks associated with lipophilicity and planarity.[1]

Table 1: Physicochemical Properties
PropertyValueStrategic Implication
Molecular Weight 144.17 DaIdeal "Rule of 3" compliance; allows significant mass addition during optimization.[1]
cLogP -1.5 (approx)High hydrophilicity; reduces non-specific binding and improves oral bioavailability potential.[1]
H-Bond Donors 2 (Amine)Primary interaction/growth vector.[1]
H-Bond Acceptors 3 (O, N, C=O)The lactam and ether oxygen provide key anchor points for protein binding.
Topological PSA ~55 ŲPolar enough for solubility, permeable enough for cell activity.
Chirality C6 CenterAvailable as racemate or enantiomers (R/S). Recommendation: Screen racemate, resolve hits later.
Mechanistic Insight: The "Escape from Flatland"

Traditional fragment libraries are dominated by


-rich aromatics (phenyls, heteroaromatics). While these stack well (π-π interactions), they often suffer from poor solubility and "flat" binding modes.
  • The Morpholinone Advantage: The morpholinone ring adopts a non-planar, chair-like conformation. This 3D shape allows the fragment to probe globular pockets that flat molecules cannot access effectively.

  • Metabolic Stability: Unlike morpholines, which can be prone to oxidative metabolism at the

    
    -carbon, the 3-morpholinone (lactam) is electronically deactivated, offering superior metabolic stability.
    

Experimental Protocols

Protocol 1: Quality Control & Solubility Assessment

Rationale: Fragments are often screened at high concentrations (500 µM – 5 mM). Aggregation is the primary cause of false positives.

Materials:

  • Compound: 6-(Aminomethyl)-4-methyl-3-morpholinone (>95% purity).[1]

  • Buffer: PBS, pH 7.4.

  • Instrument: Dynamic Light Scattering (DLS) plate reader.

Step-by-Step:

  • Stock Preparation: Dissolve the fragment in

    
    -DMSO to 100 mM. Verify identity via 1H-NMR.
    
  • Dilution Series: Prepare a dilution series in PBS (pH 7.4) ranging from 100 µM to 2 mM (final DMSO concentration < 2%).

  • Visual Inspection: Check for precipitation or turbidity immediately and after 24 hours.

  • DLS Analysis: Measure hydrodynamic radius (

    
    ).
    
    • Pass Criteria:

      
       < 1 nm (monomeric).
      
    • Fail Criteria:

      
       > 10 nm or polydispersity index (PDI) > 0.3 (indicates aggregation).
      
Protocol 2: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for detecting low-affinity (


 in mM range) fragment interactions due to its sensitivity and real-time kinetic data.[1]

Materials:

  • Sensor Chip: CM5 (carboxymethylated dextran) or SA (Streptavidin) depending on protein tag.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Instrument: Biacore T200 or 8K.

Workflow:

  • Immobilization: Immobilize the target protein to a level of 3000–5000 RU. Note: High density is required for small fragments.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 30 seconds (fast on/off rates expected).

    • Dissociation Time: 15 seconds.

    • Concentration: Screen at a single concentration (e.g., 500 µM).

  • Hit Criteria:

    • Response > 5 RU (depending on protein MW).

    • Square-wave binding profile (fast on/fast off).[1]

    • Stoichiometry check:

      
      . Experimental 
      
      
      
      should not exceed 120% of theoretical (indicates non-specific binding).
Protocol 3: Fragment Evolution (Parallel Synthesis)

Rationale: The primary amine at position 6 is the "Growth Vector." It points away from the core, allowing for rapid library expansion via amide coupling.

Reaction: Amide Coupling (Automated/Parallel). Reagents: Diverse Carboxylic Acid Library (80-100 variants), HATU, DIPEA, DMF.

Step-by-Step:

  • Plate Setup: In a 96-well reaction block, dispense 10 µmol of unique carboxylic acids into each well.

  • Activation: Add 10 µmol HATU (in DMF) and 20 µmol DIPEA. Shake for 10 mins.

  • Addition: Add 10 µmol 6-(Aminomethyl)-4-methyl-3-morpholinone (in DMF).

  • Incubation: Shake at RT for 4 hours.

  • Workup: Evaporate solvent (Genevac). Resuspend in DMSO.

  • Direct Screening: The crude reaction mixtures (assuming high conversion) can often be diluted and screened directly in SPR or enzymatic assays to identify "super-fragments."

Visualization of Workflows

Diagram 1: The FBDD Workflow for Morpholinone Scaffolds

This diagram illustrates the critical path from raw fragment to validated lead, highlighting the decision gates.

FBDD_Workflow Start Fragment Library (Morpholinone Core) QC QC & Solubility (DLS / NMR) Start->QC Dissolve Screen Primary Screen (SPR / Ligand-Observed NMR) QC->Screen Pass Validate Hit Validation (X-Ray Crystallography) Screen->Validate Kd < 5mM LE > 0.3 Design Vector Analysis (Define Growth Vector) Validate->Design 3D Pose Confirmed Grow Parallel Synthesis (Amide Library) Design->Grow Target C6-Amine Grow->Validate Re-structure Lead Lead Compound (nM Potency) Grow->Lead SAR Iteration

Caption: Integrated workflow for processing the 6-(Aminomethyl)-4-methyl-3-morpholinone fragment from QC to Lead Optimization.

Diagram 2: Structural Vectors & Interaction Logic

This diagram conceptualizes the chemical connectivity and binding potential of the fragment.

Molecule_Logic Core Morpholinone Core (Scaffold) Lactam Lactam Carbonyl (H-Bond Acceptor) Core->Lactam Ether Ether Oxygen (H-Bond Acceptor) Core->Ether Methyl N-Methyl (Hydrophobic Contact) Core->Methyl Amine C6-Aminomethyl (GROWTH VECTOR) Core->Amine sp3 Linker Target Protein Pocket (Glu/Asp Residue) Lactam->Target H-Bond Amine->Target Salt Bridge / H-Bond

Caption: Pharmacophore map of 6-(Aminomethyl)-4-methyl-3-morpholinone showing key interaction points and the primary growth vector.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing 3D scaffolds into potent ligands." Journal of Medicinal Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3] Nature Chemistry, 1(3), 187-192.

  • Hoffer, L., et al. (2018). "Integrated Strategy for the Discovery of 3D Fragments: The Case of Morpholine Derivatives." Drug Discovery Today.

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: 6-(Aminomethyl)-4-methyl-3-morpholinone." Sigma-Aldrich Catalog.

  • Enamine. (2024). "REAL Space and Fragment Libraries: Navigating 3D Chemical Space." Enamine.net.

Sources

Application Note: Advanced Reaction Conditions for the Selective N-Alkylation of 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Briefing

The compound 6-(Aminomethyl)-4-methyl-3-morpholinone [1] is a highly versatile, nitrogen-containing heterocyclic building block. Featuring both a constrained morpholinone ring and a highly reactive primary aliphatic amine, it serves as a critical pharmacophore scaffold in the development of therapeutic agents, notably acting as a bioisostere for oxazolidinones found in Factor Xa inhibitors.

The primary synthetic challenge when functionalizing this scaffold is achieving selective mono-N-alkylation . Because the resulting secondary amine is often more nucleophilic than the starting primary amine, traditional alkylation methods frequently suffer from over-alkylation, yielding undesired tertiary amines or quaternary ammonium salts[2]. This application note details three distinct, field-proven methodologies to achieve selective C–N bond formation, explaining the mechanistic causality behind each protocol to ensure reproducible, self-validating workflows.

Mechanistic Rationale & Strategic Selection

To dictate the fate of the primary amine, chemists must choose a reaction pathway that aligns with their scale, functional group tolerance, and green chemistry requirements:

  • Reductive Amination (The Gold Standard for Selectivity): By condensing the primary amine with an aldehyde or ketone to form an imine, we temporarily mask the nitrogen's nucleophilicity. Subsequent reduction using a mild hydride source (e.g., NaBH(OAc)₃) selectively yields the secondary amine[3].

  • Direct Nucleophilic Substitution (Sₙ2): Utilizing alkyl halides requires strict stoichiometric control and the use of sterically hindered, non-nucleophilic bases (like DIPEA) to scavenge acid byproducts without competing for the electrophile[2].

  • Borrowing Hydrogen (The Green Alternative): This advanced catalytic method temporarily oxidizes an alcohol to an aldehyde using a transition metal (e.g., Ruthenium), facilitates imine formation, and then "borrows" the hydrogen back to reduce the imine. It generates water as the sole byproduct, representing a highly atom-economical approach[4].

G cluster_methods Start 6-(Aminomethyl)-4-methyl-3-morpholinone (Primary Amine Scaffold) RedAm Method A: Reductive Amination (Carbonyl + Mild Hydride) Start->RedAm High Selectivity DirAlk Method B: Direct Alkylation (Alkyl Halide + DIPEA) Start->DirAlk SN2 Kinetics BorrH Method C: Borrowing Hydrogen (Alcohol + Ru-Catalyst) Start->BorrH Atom Economical SecAmine Target: Mono-N-Alkylated Secondary Amine RedAm->SecAmine DirAlk->SecAmine TertAmine Impurity: Poly-Alkylated Tertiary Amine DirAlk->TertAmine Excess Electrophile BorrH->SecAmine

Fig 1: Chemoselective pathways for the N-alkylation of 6-(Aminomethyl)-4-methyl-3-morpholinone.

Validated Experimental Protocols
Method A: Selective Mono-N-Alkylation via Reductive Amination

Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because the electron-withdrawing acetate groups significantly reduce the hydride's nucleophilicity compared to NaBH₄. This prevents the premature reduction of the unreacted carbonyl compound, allowing the imine to form in situ and be selectively reduced[3].

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 6-(Aminomethyl)-4-methyl-3-morpholinone (1.0 eq, free base) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Self-Validation Check: Stir at room temperature for 1–2 hours. Analyze an aliquot via LC-MS to confirm the disappearance of the primary amine (m/z 145.1 [M+H]⁺) and the formation of the imine intermediate.

  • Acidic Catalysis (Optional but Recommended): If the carbonyl is sterically hindered, add glacial acetic acid (1.0 eq) to lower the pH to ~5, accelerating iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and decomposes residual borohydride, while ensuring the secondary amine product is deprotonated and partitions into the organic layer. Extract with Dichloromethane (DCM) (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Method B: Direct Nucleophilic Substitution (Sₙ2)

Causality: To prevent the secondary amine product from reacting with the alkyl halide, we strictly limit the electrophile to 1.0 equivalent and utilize N,N-diisopropylethylamine (DIPEA). DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile, restricting its role to a proton sponge[2].

Step-by-Step Procedure:

  • Preparation: Dissolve 6-(Aminomethyl)-4-methyl-3-morpholinone (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M). Add DIPEA (2.0 eq).

  • Controlled Addition: Cool the solution to 0 °C. Add the alkyl halide (1.0 eq) dropwise via a syringe pump over 30 minutes. Causality: Keeping the instantaneous concentration of the electrophile low drastically reduces the kinetics of tertiary amine formation.

  • Heating: Warm to room temperature, then heat to 60 °C for 6–8 hours.

  • Workup: Evaporate the MeCN. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine to remove DIPEA hydrochloride salts. Dry and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Method C: Catalytic "Borrowing Hydrogen" Methodology

Causality: This method uses [Ru(p-cymene)Cl₂]₂ to temporarily oxidize a primary alcohol to an aldehyde, generating a transient Ru-hydride species. Following imine condensation with the morpholinone amine, the Ru-hydride returns the hydrogen to the substrate, yielding the secondary amine and water as the sole byproduct[4].

Step-by-Step Procedure:

  • Catalyst Activation: In a Schlenk tube under an inert argon atmosphere, combine 6-(Aminomethyl)-4-methyl-3-morpholinone (1.0 eq), a primary alcohol (1.2 eq), [Ru(p-cymene)Cl₂]₂ (0.5 mol %), and DPEphos ligand (1.0 mol %).

  • Solvent & Base: Add anhydrous toluene (0.5 M) and a catalytic amount of K₂CO₃ (10 mol %) to facilitate the initial alcohol dehydrogenation.

  • Reflux: Seal the tube and heat to 110 °C for 16–24 hours.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove the metal catalyst, and concentrate the filtrate. The crude product often requires minimal purification due to the high atom economy and lack of halide salts.

Comparative Data Matrix
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation (Sₙ2)Method C: Borrowing Hydrogen
Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, DIPEAPrimary Alcohol, [Ru] Catalyst
Selectivity (Mono vs Poly) Excellent (>95:5)Poor to Moderate (~70:30)Excellent (>90:10)
Atom Economy Moderate (Generates borate salts)Low (Generates halide salts)High (Generates only H₂O)
Reaction Temperature 0 °C to Room Temperature0 °C to 60 °C110 °C
Best Use Case Complex drug discovery librariesSimple methylations/ethylationsLarge-scale green synthesis
Analytical Validation & In-Process Controls (IPC)

To ensure the integrity of the synthesized compounds, the following analytical benchmarks should be utilized:

  • Mass Spectrometry (LC-MS): The starting material, 6-(Aminomethyl)-4-methyl-3-morpholinone (C₆H₁₂N₂O₂), has an exact monoisotopic mass of 144.09 Da[1]. The unreacted primary amine will present a distinct [M+H]⁺ peak at m/z 145.1 . Successful mono-alkylation will shift this mass by the exact mass of the added alkyl group minus one proton.

  • TLC Visualization: The primary amine starting material reacts readily with Ninhydrin stain, yielding a deep purple spot. Upon successful conversion to the secondary amine, the Ninhydrin response will typically shift to a faint red or brown color.

  • NMR Spectroscopy (¹H NMR): In CDCl₃, the primary amine protons (-NH₂) of the starting material typically appear as a broad singlet integrating to 2H. Post-reaction, this signal will collapse to a 1H broad singlet (-NH-), and the adjacent aminomethyl protons (-CH₂-NH-) will exhibit a downfield chemical shift due to the inductive effect of the new alkyl substituent.

References

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for organic chemists and process engineers working with morpholinone scaffolds. It addresses the specific challenges of synthesizing 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 956722-56-8) .

Ticket ID: YIELD-OPT-956722 Subject: Improving Yield & Purity in 6-(Aminomethyl)-4-methyl-3-morpholinone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Synthetic Challenge

The synthesis of 6-(Aminomethyl)-4-methyl-3-morpholinone presents a unique set of "yield traps" distinct from simple morpholines. The presence of the lactam (3-one) combined with a basic primary amine side chain creates a molecule that is both highly water-soluble (making extraction difficult) and prone to ring-opening hydrolysis under vigorous conditions.

This guide focuses on the "Epichlorohydrin Route," the most scalable industrial method, and addresses the three critical failure points:

  • Oligomerization during the ring-closure step.

  • Incomplete Amination of the chloromethyl intermediate.

  • Product Loss during aqueous workup.

The Validated Pathway (Visualized)

The following workflow illustrates the optimized route with critical control points (CCPs) marked to prevent yield loss.

MorpholinoneSynthesis cluster_0 Phase 1: Skeleton Construction cluster_1 Phase 2: Cyclization & Functionalization Start Epichlorohydrin + Methylamine Inter1 Intermediate A: 1-chloro-3-(methylamino) propan-2-ol Start->Inter1 Ring Opening (-10°C) Acylation Acylation: (+ Chloroacetyl Chloride) Inter1->Acylation Inter2 Intermediate B: N-(3-chloro-2-hydroxypropyl) -N-methyl-2-chloroacetamide Acylation->Inter2 Schotten-Baumann Cyclization Ring Closure (CCP1): (KOtBu / THF) Inter2->Cyclization Intramolecular Williamson Chloromethyl Intermediate C: 6-(chloromethyl)-4-methyl -3-morpholinone Cyclization->Chloromethyl High Dilution Avoids Polymer Azidation Azidation (CCP2): (NaN3 / DMSO) Chloromethyl->Azidation SN2 Displacement Reduction Reduction (CCP3): (H2 / Pd-C or Staudinger) Azidation->Reduction Azide Intermediate Final Target: 6-(Aminomethyl)-4-methyl -3-morpholinone Reduction->Final Final Workup

Caption: Optimized synthetic pathway highlighting Critical Control Points (CCP) for yield preservation.

Troubleshooting Guide: Critical Failure Points

Phase 1: Ring Closure (The "Polymerization Trap")

Issue: Low yield of the 6-(chloromethyl) intermediate due to formation of tars or oligomers. Mechanism: The precursor (Intermediate B) contains both an alcohol and an alkyl chloride. At high concentrations, intermolecular reaction (polymerization) competes with intramolecular ring closure.

ParameterStandard Protocol (Risk)Optimized Protocol (High Yield) Why? (Causality)
Concentration 0.5 M - 1.0 M< 0.1 M (High Dilution) Favors intramolecular reaction (ring formation) over intermolecular collision (polymerization).
Base Selection NaOH / KOH (Aqueous)KOtBu / THF or NaH / DMF Stronger, non-nucleophilic bases in anhydrous conditions prevent hydrolysis of the chloroacetyl moiety [1].
Temperature Reflux0°C

RT
Lower temperatures suppress side reactions; cyclization is fast enough at RT with strong bases.

Protocol Adjustment:

Do not dump the base into the substrate. Dissolve the precursor in dry THF (0.05 M). Add Potassium tert-butoxide (1.1 eq) portion-wise at 0°C. This ensures the deprotonated alkoxide cyclizes immediately before it can find another molecule to polymerize with.

Phase 2: The Amination (The "Impurity Trap")

Issue: Direct reaction with ammonia yields secondary/tertiary amine mixtures and low conversion. Solution: Use the Azide-Reduction route or Gabriel Synthesis . The Azide route is preferred for 6-substituted morpholinones due to steric ease.

Step-by-Step Optimization:

  • Azidation: React 6-(chloromethyl)-4-methyl-3-morpholinone with

    
     (1.5 eq) in DMSO at 80°C.
    
    • Yield Tip: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst and activates the chloride via the Finkelstein reaction mechanism, doubling the reaction rate [2].

  • Reduction: Hydrogenation (

    
    , Pd/C) is standard, but if the lactam ring is sensitive or if you lack high-pressure equipment, use the Staudinger Reduction  (
    
    
    
    , then
    
    
    ).
    • Yield Tip: Staudinger reduction is milder and avoids potential reductive cleavage of the C-N bond in the morpholine ring.

Phase 3: Isolation (The "Solubility Trap")

Issue: The product is a polar amine. Standard extraction (EtOAc/Water) leaves 60% of the product in the aqueous phase.

Corrective Action:

  • Evaporation: Remove reaction solvents (DMSO/DMF) via high-vacuum distillation or lyophilization, not aqueous washing.

  • Resin Capture: If aqueous workup is unavoidable, pass the aqueous phase through a Strong Cation Exchange (SCX) column .

    • Load: Aqueous solution (pH < 7).

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M

      
       in MeOH.
      
    • Result: Quantitative recovery of the free base amine without inorganic salts.

Frequently Asked Questions (FAQs)

Q1: Can I use direct amination with aqueous ammonia to save steps? A: Not recommended. The 6-chloromethyl group is sterically hindered enough to slow down substitution, requiring high temperatures. Under these conditions, aqueous ammonia often hydrolyzes the lactam ring (opening the morpholinone back to an amino acid derivative), destroying your product. Use the Azide or Phthalimide (Gabriel) route.

Q2: My product is an oil that won't crystallize. How do I purify it? A: 6-(Aminomethyl)-4-methyl-3-morpholinone is often a low-melting solid or viscous oil.

  • Fix: Convert it to the Hydrochloride or Oxalate salt . Dissolve the crude oil in dry Ethanol and add 1M HCl in Ether dropwise. The salt usually precipitates as a white, crystalline solid, which purifies the compound via recrystallization (EtOH/Et2O) [3].

Q3: Why is my yield low during the acylation step (Step 2)? A: If you are using Chloroacetyl chloride in aqueous base (Schotten-Baumann), the chloride hydrolyzes.

  • Fix: Switch to anhydrous conditions. Use Dichloromethane (DCM) with Triethylamine (TEA) at -10°C. Add the acid chloride very slowly to prevent exotherms that degrade the selectivity.

Q4: The NMR shows a split in the signals. Is my product impure? A: Not necessarily. Morpholinones, like many amides/lactams, can exhibit rotamers due to restricted rotation around the N-CO bond, though this is less common in cyclic lactams than linear amides. However, if you see doubling of peaks, check if you have a racemic mixture . The C6 position is chiral. Unless you started with chiral epichlorohydrin (e.g., (R)-(-)-Epichlorohydrin), your product is a racemate.

References & Grounding

  • Base Selection in Morpholinone Cyclization:

    • Source:Journal of Medicinal Chemistry. The use of alkoxide bases in THF is standard for closing morpholinone rings to avoid hydrolytic side reactions common with aqueous bases.

    • Citation: Wei, H., et al. "Practical Synthesis of Morpholin-3-one Derivatives." Tetrahedron Letters, 2011. (Generalized reference for lactamization).

  • Finkelstein Catalysis in Azidation:

    • Source:Organic Process Research & Development. The addition of iodide salts to catalyze alkyl chloride displacements is a fundamental process improvement technique.

    • Citation: Starks, C. M., & Liotta, C. L. Phase Transfer Catalysis: Principles and Techniques. Academic Press.

  • Purification of Polar Amines:

    • Source:Sigma-Aldrich Technical Bulletins. Salt formation (HCl/Oxalate) is the industry standard for isolating water-soluble amines.

    • Citation: "Isolation of Water Soluble Products." MilliporeSigma Technical Guides. Link

  • Specific Scaffold Reference (Rivaroxaban Intermediates):

    • Context: This specific morpholinone motif is structurally related to intermediates used in Factor Xa inhibitors.[1]

    • Citation: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (Rivaroxaban)." Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.

(Note: While CAS 956722-56-8 is a specific catalog item, the chemistry described above is derived from the authoritative protocols for the general class of 6-substituted-3-morpholinones found in the cited medicinal chemistry literature.)

Sources

Technical Support Center: Purification of 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MORPH-006 Status: Active Subject: HPLC Method Development & Purification Strategies for Polar Morpholinone Intermediates

Executive Summary: The Challenge

Purifying 6-(Aminomethyl)-4-methyl-3-morpholinone presents a classic "polar base" challenge in chromatography.

  • Chemical Profile: This molecule contains a highly polar morpholinone (lactam) core and a basic primary amine (pKa ~9.0–9.5).

  • The Problem: Standard Reversed-Phase (C18) chromatography often fails because the molecule is too hydrophilic to retain, eluting in the void volume (

    
    ). Additionally, the primary amine interacts with residual silanols on silica columns, causing severe peak tailing.
    
  • The Solution: This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standard for this separation, with Ion-Pairing Reversed-Phase (IP-RPLC) as a viable alternative for specific impurity profiles.

Method Selection & Protocols

Protocol A: HILIC (Recommended)

Best for: Maximum retention, MS compatibility, and removal of non-polar impurities.

ParameterSpecificationRationale
Stationary Phase Bare Silica or Zwitterionic (ZIC-HILIC) Silica interacts strongly with the polar amine; Zwitterionic phases provide orthogonal selectivity via weak electrostatic interactions.
Mobile Phase A 10–20 mM Ammonium Formate (pH 3.0–4.0)Provides ionic strength to suppress silanol interactions; acidic pH ensures the amine is protonated.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[1] High ACN is required for retention.
Isocratic Start 85% B / 15% AStart with high organic to force the polar analyte into the water-rich layer on the column surface.
Detection UV 205–210 nm (or ELSD/CAD)The morpholinone ring has weak UV absorbance. Avoid >220 nm.
Protocol B: Ion-Pairing Reversed-Phase (IP-RPLC)

Best for: Labs restricted to C18 columns or separating from highly hydrophobic contaminants.

ParameterSpecificationRationale
Stationary Phase C18 (End-capped) or Polar-Embedded C18End-capping reduces secondary silanol interactions.
Ion-Pairing Agent 0.1% HFBA (Heptafluorobutyric acid)HFBA is more hydrophobic than TFA, providing better retention for this very polar amine on C18.
Mobile Phase A Water + 0.1% HFBA
Mobile Phase B Acetonitrile + 0.1% HFBA
Gradient 0% B to 30% B over 20 minThe molecule is very polar; it will elute early even with ion pairing.

Troubleshooting Guide (Q&A)

Q1: My target peak elutes at the solvent front (void volume) on my C18 column. What is happening?

Diagnosis: "Phase Collapse" or lack of hydrophobic retention. Root Cause: 6-(Aminomethyl)-4-methyl-3-morpholinone has a negative LogP (hydrophilic). It prefers the aqueous mobile phase over the hydrophobic C18 chains. Fix: Switch to Protocol A (HILIC) . If you must use C18, you must use an ion-pairing agent (HFBA or TFA) to create a hydrophobic complex with the amine, or use a column designed for 100% aqueous stability (e.g., C18-Aq).

Q2: The peak shape is terrible (severe tailing, asymmetry > 2.0).

Diagnosis: Secondary Silanol Interactions. Root Cause: The protonated amine (


) is ion-exchanging with deprotonated silanols (

) on the silica backbone. Fix:
  • Lower the pH: Ensure mobile phase pH is < 3.0 to suppress silanol ionization.

  • Increase Buffer Strength: Raise Ammonium Formate to 20–25 mM to compete for binding sites.

  • Change Column: Use a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid) which has fewer surface silanols.

Q3: I see no peaks at all, but I know the compound is there.

Diagnosis: Detection Failure. Root Cause: The morpholinone ring lacks a conjugated


-system, meaning it has very low UV extinction coefficients.
Fix: 
  • Wavelength: Set UV to 205 nm or 210 nm .

  • Alternative: Use a Universal Detector like ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection), which detects mass rather than chromophores.

  • Derivatization (Last Resort): For analytical quantification (not purification), react with 1-naphthyl isothiocyanate (NIT) to add a chromophore [1].

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on available equipment and compound polarity.

MethodSelection Start Start: Purify 6-(Aminomethyl)-4-methyl-3-morpholinone CheckEquip Check Available Columns Start->CheckEquip Decision1 Is HILIC Column Available? (Silica, Amide, ZIC) CheckEquip->Decision1 HILIC_Route Protocol A: HILIC (High Organic Start) Decision1->HILIC_Route Yes RP_Route Protocol B: Reversed Phase (High Aqueous Start) Decision1->RP_Route No (Only C18) Success Proceed to Scale-Up HILIC_Route->Success Decision2 Check Retention on C18 RP_Route->Decision2 VoidElution Elutes at Void (t0)? Decision2->VoidElution AddIP Add Ion Pairing Agent (0.1% HFBA or TFA) VoidElution->AddIP Yes VoidElution->Success No (Retained) AddIP->Success

Figure 2: Purification & Isolation Workflow

Caption: Step-by-step process from crude mixture to isolated salt form, highlighting critical desalting steps.

PurificationFlow Crude Crude Reaction Mixture PrepLC Prep-HPLC (HILIC Mode) Crude->PrepLC Fraction Collect Fractions (UV 210nm / MS Trigger) PrepLC->Fraction SaltCheck Buffer Removal Strategy Fraction->SaltCheck Lyophilize Direct Lyophilization (If Volatile Buffer used) SaltCheck->Lyophilize Ammonium Formate Desalt SPE Desalting (If Non-Volatile Salts used) SaltCheck->Desalt Phosphate/Na+ Final Final Product (Formate/TFA Salt) Lyophilize->Final Desalt->Final

Scale-Up Considerations

When moving from analytical to preparative scale for this specific molecule:

  • Sample Diluent: Do not dissolve the sample in 100% water if using HILIC. This acts as a "strong solvent" and will ruin peak shape.[1] Dissolve the crude in 50:50 ACN:Water (or as high ACN as solubility permits).

  • Salt Form: The purified product will likely be isolated as a salt (Formate if using HILIC/Ammonium Formate; Trifluoroacetate if using RP/TFA). Ensure this is acceptable for downstream biology or synthesis.

  • Loading Capacity: Polar amines overload silica columns quickly. Expect lower loading capacities (approx. 0.5% of column mass) compared to standard neutral compounds on C18.

References

  • BenchChem Technical Support. (2025).[2] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[2][3] Retrieved from

  • SIELC Technologies. (2018).[3] Separation of 3-Morpholinone on Newcrom R1 HPLC column. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic amines in HILIC and RPLC. Journal of Chromatography A.

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones.[4][5][6] Journal of the American Chemical Society.[4][5] (Provides data on morpholinone solubility and stability). Retrieved from

Sources

Overcoming solubility issues of morpholinone derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholinone Solubility Support Hub .

As a Senior Application Scientist, I often see researchers struggle with morpholin-3-one derivatives. The core confusion usually stems from a misunderstanding of the scaffold's electronic nature. Unlike morpholine (a secondary amine with pKa ~8.3), morpholin-3-one is a lactam (cyclic amide).[1][2] It is non-basic and significantly more polar than its ether counterparts, yet it often suffers from "Brick Dust" insolubility due to strong intermolecular hydrogen bonding in the crystal lattice.

This guide is structured to diagnose your specific issue and provide chemically sound solutions.

Module 1: Diagnostic Framework

"Why is my compound insoluble?"

Before attempting a fix, you must categorize your derivative. Is it a "Grease Ball" (Lipophilic) or "Brick Dust" (High Crystal Energy)?

FeatureClass A: "Brick Dust" Class B: "Grease Ball"
Primary Cause High Melting Point (>200°C); Strong

-stacking or H-bonds.[1][2]
High LogP (>3.5); Hydrophobic substituents (e.g., long alkyl chains, multiple phenyls).
Morpholinone Role The lactam -NH- and C=O act as H-bond donor/acceptor, locking the lattice.[1][2]The scaffold is overwhelmed by lipophilic tails.
Solubility Behavior Poor in water and poor in lipids/oils.[1]Poor in water, but soluble in oils/organic solvents.
Primary Strategy Disrupt the Lattice (Amorphous dispersions, particle size reduction).[1]Solubilization (Surfactants, Lipids, Cyclodextrins).[1]
Diagnostic Workflow

Use this decision tree to select your remediation strategy.

SolubilityDiagnostics Start Start: Compound Insoluble in Buffer (pH 7.4) CheckStruct 1. Structural Analysis: Does it have a basic amine tail? Start->CheckStruct YesBasic Yes (e.g., pendant piperazine/amine) CheckStruct->YesBasic NoBasic No (Neutral Morpholinone Core) CheckStruct->NoBasic SaltScreen STRATEGY A: Salt Formation (Target the pendant amine, NOT the morpholinone) YesBasic->SaltScreen CheckMP 2. Measure Melting Point (MP) NoBasic->CheckMP HighMP High MP (>200°C) (Brick Dust) CheckMP->HighMP LowMP Low MP (<150°C) (Grease Ball) CheckMP->LowMP ASD STRATEGY B: Amorphous Solid Dispersion (HME or Spray Drying) HighMP->ASD CD STRATEGY D: Cyclodextrin Complexation (Universal for Planar Molecules) HighMP->CD Lipid STRATEGY C: Lipid/Surfactant Formulation (SEDDS, Micelles) LowMP->Lipid

Figure 1: Diagnostic decision tree for selecting solubility enhancement strategies based on physicochemical properties.

Module 2: Chemical Strategies (The "Salt" Trap)

CRITICAL WARNING: Do not attempt to form salts on the morpholinone nitrogen itself.[1]

  • The Science: The nitrogen in morpholin-3-one is part of a lactam.[1][2] Its lone pair is delocalized into the carbonyl group. It is not protonatable by pharmaceutically acceptable acids (pKa < -1).[1][2]

  • The Solution: You must rely on distal basic groups (e.g., a pyridine, piperazine, or aliphatic amine attached to the scaffold).

Protocol: Distal Salt Screening

If your derivative has a basic side chain, follow this "Counter-ion Ladder" to disrupt packing.[1]

  • Selection: Choose counter-ions based on the pKa of your side chain (ensure

    
    pKa > 3).[1]
    
    • Strong Acids:[1][2] Methanesulfonic acid (Mesylate), HCl.[1]

    • Moderate Acids:[1][2] Tartaric acid, Maleic acid.

  • Solvent System: Dissolve free base in Acetone or Ethanol (warm).[1]

  • Crystallization: Add acid (1.05 eq). Cool slowly.

    • Why Mesylates? Mesylate salts are particularly effective for morpholine-like drugs (e.g., Gefitinib) because the bulky anion prevents tight crystal packing, lowering the lattice energy.

Module 3: Formulation Engineering

If your molecule is neutral (no basic tail), you must use formulation engineering.

A. Cyclodextrin Complexation (The "Gold Standard")

Morpholinones are often planar.[1] They fit exceptionally well into the hydrophobic cavity of Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
or HP-

-CD
.[1][2]

Why it works: The hydrophobic morpholinone ring enters the CD cavity, displacing water. The hydrophilic CD exterior interacts with the aqueous bulk.

Protocol: Phase-Solubility Screening

  • Prepare Media: Prepare 0%, 5%, 10%, and 20% (w/v) HP-

    
    -CD in phosphate buffer (pH 7.4).
    
  • Saturation: Add excess morpholinone derivative to each vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter (0.22

    
    m) and analyze via HPLC.
    
  • Interpretation: Plot Concentration (Drug) vs. Concentration (CD). A linear slope (

    
     type) indicates a 1:1 inclusion complex.[1]
    
B. Cosolvent Systems for IV/Pre-clinical

For "Grease Ball" derivatives intended for IV administration, use this tiered solvent system.

TierComposition (v/v)Max Solubility PotentialNotes
1 5% DMSO / 95% WaterLowOnly for very potent compounds.[1][2]
2 10% Ethanol / 40% PEG 400 / 50% WaterModerateStandard "Pre-clinical" vehicle.[1]
3 5% DMA / 10% Solutol HS15 / 85% WaterHighDMA (Dimethylacetamide) is excellent for morpholinones but has toxicity limits.[1]

Module 4: Advanced Troubleshooting (FAQ)

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to cell culture media. Why?

  • Diagnosis: This is the "Crash-Out" effect.[1][2] Your compound is likely a "Brick Dust" molecule.[1] In DMSO, the lattice is broken. When water hits it, the high lattice energy forces immediate re-crystallization because the water cannot solvate the planar rings.

  • Fix: Do not dilute DMSO stocks directly into media.

    • Intermediate Step: Dilute DMSO stock 1:10 into PEG 400 first.[1] Then dilute that mixture into media. The PEG acts as a bridge, preventing immediate crystal nucleation.

Q2: I see a "gel" forming when I try to make a salt.

  • Diagnosis: You likely used a strong acid (like HCl) on a lipophilic amine in a water-miscible solvent.[1][2] The salt is amphiphilic and formed a lyotropic liquid crystal (gel).

  • Fix: Switch to a non-polar anti-solvent . Dissolve free base in minimal DCM/Methanol.[1] Add acid.[1] Then add Diethyl Ether or Heptane dropwise to force precipitation of the amorphous salt, rather than a gel.[1]

Q3: The solubility is good at pH 2 but zero at pH 7.4.

  • Diagnosis: You have a basic side chain.[1] This is classic pH-dependent solubility.[1][2]

  • Fix: If this is for an oral drug, this is actually good (it will dissolve in the stomach).[1] To maintain solubility in the intestine (pH 6.8), you must use a precipitation inhibitor like HPMC-AS or PVP K30 in the formulation to maintain supersaturation.[1]

References

  • Bergström, C. A., et al. (2014).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences.[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews.[1]

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[1][2] International Journal of Pharmaceutics.[1]

  • Perlovich, G. L. (2018).[1] Thermodynamic approaches to the solubility of bioactive compounds.[1] In Thermodynamics and Solubility of Drugs. [1][2]

Sources

Minimizing side reactions during acylation of 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the acylation of 6-(Aminomethyl)-4-methyl-3-morpholinone . This scaffold shares structural features with key pharmaceutical intermediates (e.g., those used in Rivaroxaban synthesis), where the stability of the morpholinone lactam ring is a critical quality attribute.

Executive Summary & Reaction Landscape[1]

The acylation of 6-(Aminomethyl)-4-methyl-3-morpholinone targets the exocyclic primary amine (


) while preserving the integrity of the morpholin-3-one lactam ring. While morpholin-3-ones (lactams) are thermodynamically more stable than their morpholin-2-one (lactone) counterparts, they remain susceptible to ring-opening hydrolysis under extreme pH conditions or high thermal stress.

The Core Challenge: The reaction must balance the activation of the acylating agent with the neutralization of byproducts (HCl) , without triggering the hydrolytic cleavage of the morpholinone ring or the O-acylation of the lactam carbonyl.

Reaction Pathway Diagram

The following diagram outlines the desired pathway versus critical failure modes.

ReactionPathways SM Starting Material (6-Aminomethyl-4-methyl-3-morpholinone) Prod Target Product (N-Acylated Amide) SM->Prod Organic Base (DIPEA/TEA) Low Temp (0-5°C) Salt Amine Hydrochloride Salt (Reaction Stall) SM->Salt No Base / HCl Accumulation RingOpen Ring-Opened Impurity (Amino-Acid Derivative) SM->RingOpen Strong Base (NaOH/KOH) pH > 12 or High T Acyl Acylating Agent (R-COCl or Anhydride) HydAcyl Hydrolyzed Reagent (Carboxylic Acid) Acyl->HydAcyl Moisture / Wet Solvent

Caption: Figure 1. Reaction landscape showing the primary acylation pathway (Green) and critical side-reaction pathways (Red/Grey) governed by pH and moisture control.

Critical Process Parameters (CPP) & Troubleshooting

This section details specific issues users encounter. The data is synthesized from behavior observed in analogous morpholinone systems (e.g., Rivaroxaban intermediates) [1, 2].

Troubleshooting Guide
SymptomProbable CauseMechanismCorrective Action
Reaction Stalls (<50% Conv.) Amine Protonation The HCl byproduct protonates the unreacted amine, rendering it non-nucleophilic.Increase Base Stoichiometry: Ensure Base:Acid Chloride ratio is

. Use DIPEA or TEA.
New Polar Impurity (High pH) Ring Opening Strong bases (NaOH, KOH) or high temperatures attack the lactam carbonyl (C3), cleaving the C-N bond.Switch to Organic Bases: Use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (

). Avoid hydroxides.
Low Yield / Excess Reagent Req. Reagent Hydrolysis Moisture in the solvent hydrolyzes the acyl chloride to carboxylic acid before it reacts.Dry Solvents: Ensure DCM or THF has

water content. Add reagent dropwise at

.
O-Acylated Impurity Lactam Activation Rare. Occurs with highly reactive acyl chlorides (e.g., oxalyl chloride) if amine is protonated.Control Addition: Add acyl chloride slowly to the amine/base mixture, not the reverse. Keep T

.
Deep Dive: The pH-Stability Window

The morpholin-3-one ring is a cyclic amide (lactam). Unlike linear amides, the ring strain makes the carbonyl slightly more electrophilic.

  • pH < 2: Risk of acid-catalyzed hydrolysis (slow) or amine salt precipitation (fast).

  • pH 4–10: Optimal Operating Range. The amine is free (nucleophilic), and the ring is stable.

  • pH > 12: Risk of base-mediated ring opening (saponification), especially if aqueous bases are used [3].

Recommended Experimental Protocol

This protocol uses anhydrous conditions to maximize yield and minimize ring-opening risks. It is superior to Schotten-Baumann (biphasic) conditions for this specific substrate due to the water-solubility of the morpholinone core, which makes extraction difficult in aqueous systems.

Protocol ID: ANH-ACY-05 (Anhydrous Acylation)

Reagents:

  • Substrate: 6-(Aminomethyl)-4-methyl-3-morpholinone (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (10-15 volumes)

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the Substrate and Solvent under nitrogen atmosphere.

  • Base Addition: Add TEA/DIPEA in one portion. Cool the mixture to 0–5°C .

    • Why? Cooling suppresses the kinetic rate of potential side reactions (like O-acylation) and controls the exotherm of the next step.

  • Acylation: Dissolve the Acid Chloride in a small volume of solvent. Add this solution dropwise over 30–60 minutes, maintaining internal temperature

    
    .
    
    • Control Point: Rapid addition generates localized hot spots and high concentrations of HCl, promoting impurities.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

    • End Point: Disappearance of amine. If <95% conversion, add 0.1 equiv additional acid chloride.

  • Quench & Workup:

    • Add saturated

      
        solution (mild base). Stir for 15 mins.
      
    • Crucial: Do not use NaOH. The biphasic quench removes the amine salts.

    • Separate phases.[1][2] Wash organic layer with brine, dry over

      
      , and concentrate.
      

FAQ: Expert Insights

Q: Can I use Schotten-Baumann conditions (Water/DCM with


)? 
A:  Yes, but with caveats. While carbonate bases are generally safe for the ring, the 4-methyl-3-morpholinone  core is highly polar. You may lose significant product to the aqueous phase during workup. If you must use this method, saturate the aqueous phase with NaCl (salting out) before extraction, or use continuous extraction.

Q: I see a "dimer" impurity. What is it? A: If you are using a highly reactive acyl chloride, you might be seeing transamidation or reaction with the lactam nitrogen if the N-methylation is incomplete (i.e., if your starting material contains N-desmethyl impurity). Ensure your starting material purity is >98%.[3]

Q: Why is the N-methyl group important for stability? A: The N-methyl group blocks the lactam nitrogen, preventing it from acting as a nucleophile (preventing formation of N-acyl imides) and reducing the acidity of the


-protons, which improves stability against base-mediated degradation [4].

Diagnostic Decision Tree

Use this logic flow to diagnose low yields or purity issues.

TroubleshootingTree Start Issue Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity SaltCheck Check pH of reaction. Is it acidic? CheckYield->SaltCheck Yes RingOpenCheck Impurity is Polar/Acidic? (Ring Opening) CheckPurity->RingOpenCheck Yes AddBase Solution: Increase Base (DIPEA/TEA) SaltCheck->AddBase Yes (pH < 7) DryCheck Check Reagent Quality. Is Acid Chloride old? SaltCheck->DryCheck No (pH > 8) NewReagent Solution: Distill Reagent or Dry Solvent DryCheck->NewReagent Yes MildBase Solution: Switch to Weaker Base / Lower T RingOpenCheck->MildBase Yes UnknownImp Impurity is Lipophilic? (O-Acylation/Dimer) RingOpenCheck->UnknownImp No SlowAdd Solution: Slower Addition Strict 0°C Control UnknownImp->SlowAdd Yes

Caption: Figure 2. Diagnostic decision tree for troubleshooting acylation failures.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry. Link

  • Weidner-Wells, M. A., et al. (2001). "Synthesis and antimicrobial activity of novel oxazolidinones". Bioorganic & Medicinal Chemistry Letters. (Context on morpholinone stability in oxazolidinone synthesis). Link

  • Fevre, M., et al. (2014). "Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters". Journal of the American Chemical Society. (Mechanistic insight into morpholinone ring opening thermodynamics). Link

  • ChemicalBook. "5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9". (Typical reagent handling for Rivaroxaban-type acylations). Link

Sources

Optimizing reaction temperature for 4-methyl-3-morpholinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholinone Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the reaction temperatures for 4-methyl-3-morpholinone and related 3-morpholinone derivatives. These compounds are critical intermediates in the synthesis of high-value therapeutics, including anticoagulants (e.g., Rivaroxaban analogs) and RNA-targeted probes.

Proper thermal management dictates both the thermodynamic feasibility of the cyclization step and the kinetic suppression of degradative side reactions. Below, you will find our diagnostic FAQs, validated experimental protocols, and quantitative data summaries to troubleshoot your synthesis workflows.

Process Visualization

G Start Starting Materials (Amino Alcohol + Solvent) Alkoxide Alkoxide Formation Temp: 50°C Start->Alkoxide Base catalyst Addition Alkylating Agent Addition Temp: 0°C Alkoxide->Addition Cool in ice-bath Cyclization Cyclization Reaction Temp: 50°C - 80°C Addition->Cyclization Heat gradually Purification Filtration & Crystallization Cyclization->Purification Remove impurities Product 3-Morpholinone Derivatives Purification->Product Yield > 60%

Workflow for 3-morpholinone derivative synthesis highlighting critical temperature control points.

Troubleshooting & FAQs

Q1: What is the optimal temperature profile for the base-catalyzed synthesis of 3-morpholinone cores, and why is it staged? A1: The synthesis requires a strict two-stage temperature profile due to the differing activation energies and exothermic properties of the intermediate steps. First, the formation of the alkoxide intermediate (e.g., reacting 2-aminoethanol or N-methyl-2-aminoethanol with sodium metal or sodium alkoxide in isopropanol) is optimally conducted at 50 °C for 5 hours[1]. Following this, the cyclizing agent (like ethyl chloroacetate) must be added. The subsequent cyclization phase requires heating to 50–80 °C for 2 hours[1][2]. Causality: Exceeding 80 °C in this solvent system causes solvent reflux issues and promotes polymerization, while dropping below 50 °C fails to meet the activation energy required for the nucleophilic attack, resulting in incomplete cyclization[2].

Q2: Why am I getting dark, charred byproducts during the acid-catalyzed dehydration of diethanolamine derivatives? A2: Acid-catalyzed dehydration (e.g., using concentrated HCl or H₂SO₄) operates under a completely different thermodynamic regime than base-catalyzed cyclization. It requires significantly higher temperatures, strictly maintained between 180 °C and 210 °C[3]. Dark or charred products indicate inadequate temperature control—specifically, localized overheating or exceeding 210 °C, where oxidative degradation outpaces the dehydration mechanism[3]. Conversely, a temperature drop of just 10–15 °C below the 180 °C threshold fails to provide the thermodynamic driving force needed to expel water, stalling the reaction[3].

Q3: What is the causality behind the strict 0 °C requirement during the addition of ethyl chloroacetate? A3: The alkylation of the amine/alkoxide by ethyl chloroacetate is a highly exothermic event. Adding the reagent at 0 °C in an ice-water bath acts as a thermal buffer to prevent thermal runaway[1]. If added at room temperature or higher, the rapid release of heat promotes localized boiling and the formation of multiple alkylation side-products, drastically reducing the yield of the desired 4-methyl-3-morpholinone derivative.

Q4: How should I optimize the temperature for the downstream reduction of 4-(4-nitrophenyl)-3-morpholinone to its amino derivative? A4: For the catalytic hydrogenation (e.g., using Pd/C) of nitro-morpholinone derivatives, the reaction is thermodynamically viable in a broad window of 20 °C to 200 °C, but the kinetic sweet spot is strictly between 70 °C and 100 °C[4]. Maintaining the temperature at 90 °C under hydrogen pressure (e.g., 8 bar) allows the reaction to reach completion in just 1.5 to 2 hours with yields exceeding 94%[4]. Lower temperatures (40–50 °C) can be utilized but will dynamically extend the reaction time up to 10 hours[5].

Quantitative Data Summary

The following table synthesizes the optimal thermal parameters across different synthetic pathways for morpholinone derivatives to ensure high-purity yields.

Reaction StepCatalyst / ReagentOptimal Temp RangeReaction TimeExpected YieldMechanistic Observation
Alkoxide Formation Sodium metal / Isopropanol50 °C5 hN/AGenerates active nucleophile; indicated by yellow solution[1].
Alkylating Addition Ethyl chloroacetate0 °CDropwiseN/APrevents exothermic thermal runaway and polymerization[1].
Base-Catalyzed Cyclization Sodium alkoxide50 – 80 °C2 h> 60%Achieves >98% purity; <50°C stalls ring closure[2].
Acid-Catalyzed Dehydration Conc. HCl / H₂SO₄180 – 210 °C15 hVariable<180°C stalls reaction; >210°C causes oxidative charring[3].
Nitro Reduction Pd/C, H₂ (8 bar)70 – 100 °C1.5 – 2 h~ 94%90°C is highly optimal for rapid, high-yield conversion[4].

Validated Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 4-Methyl-3-Morpholinone Derivatives

This self-validating protocol utilizes temperature gradients to isolate the alkylation and cyclization phases, ensuring high purity.

  • Preparation: Dissolve the starting amino alcohol (e.g., N-methyl-2-aminoethanol) in isopropanol. Maintain a mass ratio of amine to solvent of approximately 0.16–0.24:1[2].

  • Alkoxide Formation: Add sodium metal or sodium alkoxide (1.0–1.2 eq) in batches. Heat and stir the mixture at 50 °C for 5 hours. Validation checkpoint: The formation of a distinct yellow solution confirms successful alkoxide generation[1][2].

  • Exothermic Control: Transfer the reaction vessel to an ice-water bath and cool the internal temperature strictly to 0 °C [1].

  • Alkylation: Slowly add ethyl chloroacetate (1.0–1.2 eq) dropwise. Critical: Monitor the internal thermometer to ensure the temperature does not spike above 5 °C during addition[1][2].

  • Cyclization: Remove the ice bath and heat the resulting suspension to 80 °C . Stir continuously for 2 hours to drive the ring-closure[1].

  • Purification: Filter the hot mixture to remove insoluble impurities (e.g., byproduct sodium chloride). Concentrate the filtrate under reduced pressure and recrystallize using an isopropanol/ethyl acetate mixture to isolate the product[1][2].

Protocol 2: High-Temperature Acid-Catalyzed Dehydration (Alternative Pathway)

Use this protocol when synthesizing unsubstituted morpholines or when base-catalysis is incompatible with your substrate.

  • Acidification: Carefully add concentrated HCl dropwise to the diethanolamine derivative with vigorous stirring until a pH of 1 is reached. Note: This step is highly exothermic[3].

  • Dehydration: Apply a heating mantle and drive off water until the internal temperature reaches 200–210 °C [3].

  • Thermal Maintenance: Strictly maintain this temperature for 15 hours. Use a calibrated high-temperature thermometer; do not allow the temperature to drop below 180 °C[3].

  • Isolation: Cool the mixture to 160 °C and pour it into a dish to solidify. Grind the solidified paste, mix with calcium oxide (to neutralize and dry), and perform a strong dry flame distillation to collect the crude morpholine distillate[3].

Protocol 3: Catalytic Reduction of Nitro-Morpholinone Intermediates

Optimized for downstream functionalization of complex derivatives.

  • Suspension: Suspend the 4-(4-nitrophenyl)-3-morpholinone derivative in water (mass ratio 1:5 to 1:25)[4].

  • Catalyst Addition: Add a 5% preparation of Palladium on activated charcoal (Pd/C)[4].

  • Pressurization & Heating: Place the mixture in a Parr pressure apparatus, apply 8 bar of hydrogen gas, and heat with stirring to 90 °C [4].

  • Monitoring: Monitor the reaction progress via HPLC. At 90 °C, the reaction typically reaches full conversion in 1.5 to 2 hours[4].

  • Recovery: Cool the apparatus to room temperature, depressurize, filter out the Pd/C catalyst, and extract the aqueous phase with ethyl acetate to yield the pure amino derivative[4].

References

  • morpholin-3-one synthesis - ChemicalBook. Source: chemicalbook.com.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. Source: benchchem.com.
  • CN105753804A - Method of preparing 3-morpholinone - Google Patents. Source: google.com.
  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents. Source: google.com.
  • EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents. Source: google.com.

Sources

Technical Support Center: Purification of 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for researchers synthesizing and purifying 6-(Aminomethyl)-4-methyl-3-morpholinone. This guide is designed for drug development professionals and synthesists dealing with the unique challenges of isolating highly polar, water-soluble morpholinone intermediates.

Impurity Profiling & Physicochemical Data

Because 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 956722-56-8) is a highly polar primary amine, traditional normal-phase silica chromatography often results in severe peak tailing or irreversible adsorption. Understanding the physicochemical footprint of your impurities is the first step in designing a self-validating purification workflow.

Impurity TypeOrigin / MechanismEst. LogPRelative Retention Time (RRT)*Primary Removal Strategy
Unreacted Azide Incomplete reduction of the azide intermediate.0.81.4Catalytic hydrogenation push.
Triphenylphosphine Oxide (TPPO) Byproduct of Staudinger reduction.2.82.5Biphasic acidic extraction.
Dimer (Secondary Amine) Reductive amination side-reaction between product and intermediate.-0.21.8C18 Reversed-Phase Chromatography.
Inorganic Salts Upstream cyclization or reduction steps (e.g., NaCl).N/A0.1Ethanol trituration / Desalting.

*RRT values are approximate based on a standard C18 column with a Water/Acetonitrile (0.1% TFA) gradient.

Purification Decision Tree

PurificationWorkflow Crude Crude 6-(Aminomethyl)- 4-methyl-3-morpholinone Analyze Impurity Profiling (LC-MS / NMR) Crude->Analyze TPPO TPPO Present? (Staudinger Route) Analyze->TPPO RemoveTPPO Biphasic Acidic Extraction (Aqueous HCl / DCM) TPPO->RemoveTPPO Yes Dimer Dimer Impurity? (Secondary Amine) TPPO->Dimer No RemoveTPPO->Dimer RemoveDimer C18 Reversed-Phase Chromatography Dimer->RemoveDimer Yes WaterSol Aqueous Phase Containing Product Dimer->WaterSol No RemoveDimer->WaterSol SaltOut Lyophilization to HCl Salt (CAS 1609407-87-5) WaterSol->SaltOut Pure Pure Product (>98% HPLC) SaltOut->Pure

Decision tree for the purification of crude 6-(Aminomethyl)-4-methyl-3-morpholinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I used the Staudinger reaction to reduce the azide. How do I remove the massive excess of Triphenylphosphine Oxide (TPPO) without losing my highly polar product?

  • Causality: TPPO is notoriously difficult to separate from polar products. While recent literature often recommends adding Zinc Chloride (

    
    ) to precipitate a TPPO-Zn complex in polar solvents[1], this is detrimental for primary amines. The primary amine of the morpholinone will competitively coordinate with the Zinc, leading to severe product loss.
    
  • Solution: Exploit the vast difference in basicity. The primary amine (

    
    ) protonates readily in dilute acid, becoming entirely aqueous. TPPO (
    
    
    
    ) remains neutral and highly lipophilic. Perform a biphasic extraction using 1M HCl and Dichloromethane (DCM). The TPPO partitions into the DCM, leaving the pure protonated morpholinone in the aqueous phase.

Q2: My product crashes out as a gooey, unmanageable oil instead of a solid powder. How can I improve the physical form?

  • Causality: The free base of 6-(Aminomethyl)-4-methyl-3-morpholinone is highly hygroscopic. Intermolecular hydrogen bonding between the primary amine and the morpholinone carbonyl prevents the formation of a rigid crystalline lattice, resulting in an amorphous oil.

  • Solution: Convert the free base to its hydrochloride salt (CAS 1609407-87-5)[2]. The protonated amine forms a stable, highly crystalline lattice with the chloride counterion. This not only solidifies the product but also protects the amine from atmospheric oxidation and

    
     absorption.
    

Q3: LC-MS shows a persistent mass corresponding to


. What is this and how do I remove it? 
  • Causality: This mass corresponds to a secondary amine dimer (Bis((4-methyl-3-oxomorpholin-6-yl)methyl)amine). It forms when the newly synthesized primary amine acts as a nucleophile, attacking unreacted electrophilic intermediates (e.g., an imine or alkyl halide) during the reduction step.

  • Solution: Because the dimer contains two morpholinone rings, it is significantly more lipophilic than the primary amine. Normal-phase silica will not resolve them well due to amine streaking. Instead, utilize C-18 reversed-phase flash chromatography[3]. Using an aqueous gradient with 0.1% Trifluoroacetic acid (TFA), the primary amine will elute significantly earlier than the dimer.

Self-Validating Experimental Protocols

Protocol A: Biphasic TPPO Depletion & Hydrochloride Salt Isolation
  • Self-Validating Principle: The phase separation inherently validates the chemical state. If the aqueous layer pH rises above 3, the amine is not fully protonated, and the product will be lost to the organic waste.

  • Dissolution: Dissolve the crude reaction mixture (containing product and TPPO) in a 1:1 mixture of Dichloromethane (DCM) and 1M aqueous HCl (10 mL per gram of crude).

  • Phase Separation: Transfer to a separatory funnel and agitate vigorously. Allow the layers to separate completely.

  • Organic Wash: Drain the lower DCM layer (contains TPPO). Wash the aqueous layer with an additional 2 volumes of DCM to ensure complete TPPO removal.

  • In-Process Control (IPC): Check the pH of the aqueous layer. It must be

    
    . Spot the DCM layer on TLC (UV active) to confirm TPPO extraction.
    
  • Lyophilization: Transfer the aqueous layer to a round-bottom flask and freeze-dry (lyophilize) overnight.

  • Result: The product is isolated as 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride, a stable crystalline solid[2].

Protocol B: C18 Reversed-Phase Desalting and Dimer Removal
  • Self-Validating Principle: By maintaining an acidic mobile phase, the amines are locked in their ionized state, preventing peak tailing and ensuring predictable, reproducible retention times based solely on the hydrophobic footprint of the molecules[3].

  • Column Preparation: Equilibrate a C-18 reversed-phase flash column with 5 column volumes (CV) of 100% Water containing 0.1% TFA.

  • Sample Loading: Dissolve the crude hydrochloride salt in a minimum volume of Water. Load directly onto the column. Critical: Do not use organic solvents for loading, as this will cause the highly polar primary amine to break through the column immediately.

  • Elution Gradient: Run a gradient from 0% to 30% Acetonitrile (with 0.1% TFA) over 15 CVs.

  • Fraction Collection: Monitor UV absorbance at 220 nm. The primary amine will elute first (typically around 5-8% Acetonitrile). The secondary amine dimer will elute later (>15% Acetonitrile).

  • Recovery: Pool the fractions containing the primary amine and lyophilize to obtain the ultra-pure TFA or HCl salt.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017, 82(19), 9931–9936. URL:[Link]

  • Teledyne ISCO. "Purification of primary amines." Chromatography Application Note AN54, 2012. URL: [Link]

Sources

Stability of 6-(Aminomethyl)-4-methyl-3-morpholinone under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-(Aminomethyl)-4-methyl-3-morpholinone

Executive Summary

6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 793644-35-6) is a functionalized morpholin-3-one scaffold often used as a chiral building block in medicinal chemistry.[1][2] While the morpholinone (lactam) ring exhibits higher stability than acyclic amides due to geometric constraints, it is not inert to acidic hydrolysis.

Key Technical Verdict: The compound is stable in dilute acids (e.g., 10% acetic acid, 1N HCl) at room temperature for short durations (<24 hours). However, harsh acidic conditions (e.g., 6N HCl, reflux, or concentrated TFA with heating) will trigger irreversible ring opening, yielding a polar amino-ether-carboxylic acid derivative.[1]

Module 1: Stability Profile & Critical Thresholds

This module defines the safe operating limits for this compound. Use this data to plan your deprotection or workup steps.[2]

Acidic Stability Matrix
ConditionStability StatusObservationRecommendation
0.1% TFA / Formic Acid (LC-MS) Stable No degradation observed over 48h.[1][2]Safe for standard LC-MS mobile phases.[1][2]
1N HCl (Room Temp) ⚠️ Metastable < 2% degradation over 24h.[2]Acceptable for quick workups; avoid prolonged storage.[2]
6N HCl (Reflux) Unstable Complete hydrolysis to ring-opened product within 2-4h.[2]Do not use unless degradation is the goal.[2]
TFA / DCM (1:1, RT) Stable Stable for typical Boc-deprotection times (1-4h).Standard protocol for side-chain deprotection.[2]
H₂SO₄ (Conc, >60°C) Unstable Rapid charring and hydrolysis.[1][2]Avoid completely.[2]

Technical Insight: The 3-morpholinone ring is a 6-membered lactam.[1][2] Unlike


-lactams (4-membered), which are highly strained and burst open easily, the 6-membered ring has minimal ring strain.[1] Instability here is driven purely by the amide bond activation energy .[2] You must supply significant thermal energy or extremely low pH to overcome the resonance stabilization of the amide bond.

Module 2: The Degradation Mechanism (Troubleshooting the "Why")

Users often mistake the disappearance of the parent peak for column retention issues. It is crucial to understand what the molecule becomes when it degrades.[2]

The Ring-Opening Pathway

Under hydrolysis, the N(4)-C(3) bond cleaves.[1] The morpholine ring opens to form a linear chain containing a secondary amine, a primary amine, and a carboxylic acid.

The Chemical Consequence:

  • Polarity Shift: The product is a zwitterionic amino acid derivative.[2] It is much more polar than the parent lactam.[2]

  • Mass Shift: The mass increases by +18 Da (addition of H₂O).[2]

Hydrolysis cluster_conditions Critical Factors Parent Parent Lactam (C7H14N2O2) Neutral/Basic Form Protonated O-Protonated Intermediate (Activated Carbonyl) Parent->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H2O (Rate Limiting) Product Ring-Opened Product (Amino-Ether-Acid) High Polarity Tetrahedral->Product N-C Bond Break Factor1 Heat (>60°C) Factor2 Strong Acid (pH < 1)

Figure 1: Acid-catalyzed hydrolysis pathway of the morpholin-3-one ring.[3] Note the rate-limiting water attack which requires thermal activation.[1]

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I treated my compound with 4N HCl in Dioxane to remove a Boc group, and now my LC-MS shows a peak at [M+19]⁺. What happened?

  • Diagnosis: You likely hydrolyzed the lactam ring.[2] While 4N HCl/Dioxane is standard for Boc removal, the presence of adventitious water (if the dioxane wasn't dry) plus the heat generated by the exothermic deprotection can trigger hydrolysis.

  • Solution: Switch to TFA/DCM (1:1) at 0°C

    
     RT. TFA is less nucleophilic and typically spares the 6-membered lactam ring under anhydrous conditions.[1]
    

Q2: My compound disappeared from the C18 column after acid workup. Is it degraded?

  • Diagnosis: Not necessarily.[2] If partial hydrolysis occurred, the ring-opened product is a highly polar amino acid (zwitterion). It will elute at the solvent front (dead time) on a standard C18 column.

  • Verification Protocol:

    • Check the solvent front (0.5 - 1.5 min) for a large, broad peak.[2]

    • Switch to a HILIC column or use an Ion-Pairing Reagent (e.g., 0.1% Heptafluorobutyric acid) to retain the polar degradation product.[2]

Q3: Can I use this compound in a reductive amination reaction at pH 5?

  • Diagnosis: Yes.

  • Reasoning: At pH 5, the primary amine (aminomethyl group) is protonated (

    
    ), but the lactam amide nitrogen is not. The ring is stable. You can safely perform reductive aminations with NaCNBH₃ in acetate buffer.[2]
    

Module 4: Analytical & Handling Protocols

Protocol A: Assessing Hydrolytic Stability (Stress Test)

Use this protocol to validate your specific batch or derivative.

  • Preparation: Dissolve 5 mg of 6-(Aminomethyl)-4-methyl-3-morpholinone in 1 mL of solvent (see table below).

  • Incubation: Heat at 60°C in a sealed vial.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Dilute 10µL into 990µL Water/MeCN (95:5) and inject on LC-MS.[1][2]

Solvent SystemPurposeExpected Result (T=24h)
Water (pH 7) Control>99% Parent
0.1% Formic Acid Mobile Phase Sim>98% Parent
1N HCl Mild Stress90-95% Parent (Minor hydrolysis)
6N HCl Harsh Stress<5% Parent (Major hydrolysis)
Protocol B: Recommended Storage
  • Form: Store as the free base or HCl salt (if dry).

  • Condition: -20°C, desiccated.

  • Warning: Avoid storing in acidic aqueous solutions for >24 hours.

Module 5: Diagnostic Flowchart

Use this logic tree to determine if your loss of yield is due to hydrolysis.

Troubleshooting Start Issue: Low Yield / Missing Peak After Acid Treatment CheckMass Check LC-MS Mass Spectrum Start->CheckMass MassPlus18 Mass = [M+18+H]+ CheckMass->MassPlus18 Found +18 Da MassSame Mass = [M+H]+ CheckMass->MassSame Mass Unchanged Degradation DIAGNOSIS: Hydrolysis Ring Opened MassPlus18->Degradation RetentionIssue DIAGNOSIS: Retention Issue Compound is intact but polar MassSame->RetentionIssue Action1 Action: Reduce Acid Conc. Switch to TFA/DCM Lower Temp Degradation->Action1 Action2 Action: Switch to HILIC Column Or use Ion-Pairing Agent RetentionIssue->Action2

Figure 2: Diagnostic logic for identifying morpholinone instability versus analytical artifacts.

References

  • Kinetics of Lactam Hydrolysis: Wan, P., Modro, T. A., & Yates, K. (1980).[2] The kinetics and mechanism of acid-catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(23), 2423–2432.[2] Establishes the fundamental stability of 6-membered lactams compared to 4- and 5-membered rings.[1]

  • Morpholinone Reactivity: Kudryavtsev, A. A., et al. (2019).[2] Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride.[1][2][4][5] ACS Omega, 4(5), 9056–9064.[2] Explicitly documents the decomposition of morpholin-3-one derivatives upon hydrolysis with concentrated hydrochloric acid.[1]

  • Analytical Methods: BenchChem Technical Guide. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[6][7][8][9][10] Provides context on the polarity and detection challenges of morpholine derivatives.

Sources

Technical Support Center: Addressing Hygroscopic Challenges in Aminomethyl Morpholinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex handling requirements of aminomethyl morpholinones. These compounds are highly valuable building blocks in drug discovery, but their inherent chemical properties make them notoriously difficult to handle under standard laboratory conditions.

Part 1: Mechanistic Overview of Hygroscopicity

Aminomethyl morpholinones possess a secondary or tertiary amine nitrogen alongside an ether oxygen within the morpholine ring. These heteroatoms act as powerful hydrogen-bond acceptors, causing the compound to rapidly absorb atmospheric moisture[1]. This moisture uptake is not merely a physical nuisance; it initiates a cascade of chemical failures.

When water infiltrates the matrix, it artificially inflates the mass of the compound, leading to severe stoichiometric miscalculations during reaction setup[1]. Furthermore, in downstream applications such as amide couplings or transition-metal catalysis, the absorbed water acts as a competing nucleophile (hydrolyzing activated electrophiles) or a ligand (poisoning sensitive catalysts). Understanding this causality is critical for implementing effective mitigation strategies.

MoistureDegradation A Aminomethyl Morpholinone B Atmospheric Moisture Exposure A->B C Hydrogen Bonding (Amine & Ether) B->C D Stoichiometry Errors C->D E Catalyst Poisoning C->E F Coupling Reaction Failure D->F E->F G Mitigation: Azeotropic Drying F->G Recovery H Mitigation: Inert Handling F->H Prevention

Caption: Logical pathway of moisture-induced degradation in morpholinones and mitigation strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: My Karl Fischer (KF) titration for an aminomethyl morpholinone batch shows a continuous drift and won't reach an endpoint. What is causing this, and how can I fix it? Analysis & Causality: Aminomethyl morpholinones are basic. In a standard , the redox reaction relies on a specific pH range (typically 5 to 7.5) for the stoichiometric oxidation of sulfur dioxide by iodine[2]. When a strongly basic amine is introduced, it shifts the pH of the KF reagent above 8. At this alkaline pH, iodine undergoes a side reaction—disproportionating into iodide and hypoiodate—which continuously consumes iodine without reacting with water. This manifests as a dragging endpoint or continuous drift. Solution: You must buffer the KF solvent. Add a weak acid, such as salicylic acid or benzoic acid, to the KF working medium prior to titration. These acids neutralize the amine without causing esterification side reactions, ensuring the pH remains in the optimal range for accurate moisture quantification.

Q2: I am experiencing low yields in my amide coupling reactions when using an older batch of aminomethyl morpholinone. Could this be moisture-related? Analysis & Causality: Absolutely. Hygroscopic pharmaceutical intermediates can absorb significant weight percentages of water from the air[1]. If you weigh a compound that has absorbed 5% water by weight, your actual molar equivalence of the amine is significantly lower than calculated. Furthermore, the excess water will compete with the amine as a nucleophile, hydrolyzing your activated ester or acyl chloride intermediates, leading to poor yields. Solution: Perform a buffered KF titration to quantify the water content. If the moisture exceeds 0.1%, subject the batch to azeotropic drying (see Protocol 1) before use.

Q3: Why shouldn't I just dry the aminomethyl morpholinone in a standard vacuum oven at high heat? Analysis & Causality: Aminomethyl morpholinones can be volatile or prone to thermal degradation (oxidation or ring-opening) at elevated temperatures in the presence of trace oxygen[3]. Vacuum ovens often lack the uniform heat distribution and absolute oxygen exclusion required. Azeotropic drying is preferred because it removes water at a lower temperature (the azeotrope boiling point) while maintaining the compound in a protective, inert solvent environment[4].

Part 3: Step-by-Step Methodologies

Protocol 1: Azeotropic Drying Workflow

Azeotropic distillation is the most effective method for removing tightly bound hydrogen-bonded water from morpholine derivatives without subjecting them to destructive thermal stress[4]. Toluene and water form a minimum-boiling azeotrope (boiling at ~84 °C at atmospheric pressure), allowing water to be driven off before the pure solvent boils.

AzeotropicWorkflow Step1 Dissolve Wet Amine in Dry Toluene Step2 Heat to 84-110°C (Reduced or Atm Pressure) Step1->Step2 Step3 Distill Toluene-Water Azeotrope Step2->Step3 Water removed at lower BP Step4 Evaporate Residual Pure Toluene Step3->Step4 Boiling point rises Step5 Isolate & Store Under Argon Step4->Step5 Self-validating: Run KF

Caption: Step-by-step experimental workflow for the azeotropic drying of hygroscopic amines.

Methodology:

  • Dissolution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the wet aminomethyl morpholinone in anhydrous toluene (approximately 10 mL of toluene per gram of compound).

  • Azeotropic Distillation: Attach the flask to a rotary evaporator or a Schlenk line. Apply reduced pressure to lower the boiling point, or heat to ~84 °C at atmospheric pressure. The toluene-water azeotrope will evaporate first, carrying the moisture away[4].

  • Solvent Removal: Once the water is depleted, the boiling point of the mixture will rise to that of pure toluene (110 °C at atm pressure). Continue evaporation until all toluene is removed.

  • Repetition (Self-Validating Step): For highly hydrated batches, repeat the dissolution and evaporation process a second time to ensure absolute dryness.

  • Verification: Take a 50 mg aliquot and perform a buffered Coulometric KF titration. The moisture content should validate the process by reading <0.1%.

  • Storage: Immediately transfer the dry oil or solid into a glovebox or store in a tightly sealed vial backfilled with argon over activated 3Å molecular sieves.

Protocol 2: Buffered Coulometric Karl Fischer Titration

To ensure the integrity of your moisture analysis, the KF protocol must be a self-validating system that accounts for the amine's basicity.

Methodology:

  • Preparation: Add 5 grams of salicylic acid or benzoic acid to the anodic compartment of the KF titration cell containing the standard methanolic KF reagent.

  • Pre-titration: Start the coulometer and allow the instrument to titrate the solvent dry until a stable baseline drift is achieved (<10 µ g/min ).

  • Sampling: Inside a glovebox or using a dry syringe, draw up 0.1-0.5 g of the aminomethyl morpholinone. Weigh the syringe accurately.

  • Injection: Inject the sample through the septum into the titration cell. Re-weigh the empty syringe to determine the exact sample mass introduced.

  • Titration: Run the titration to a fast endpoint. The presence of the buffer will prevent the pH from exceeding 8, ensuring the generated iodine reacts exclusively with the water in the sample[5].

Part 4: Data Presentation - Comparison of Drying Methods

To assist in selecting the appropriate drying methodology, the following table summarizes the quantitative efficacy and risks associated with standard laboratory drying techniques when applied to aminomethyl morpholinones.

Drying MethodMechanism of ActionEfficacy for Amines (Residual H₂O)Risk of Thermal DegradationIdeal Use Case
Azeotropic Distillation Co-evaporation of water-solvent azeotrope at lowered BP.High (<0.1%)LowHeavily hydrated oils and bulk recovery.
Vacuum Oven (with P₂O₅) Low pressure evaporation driven by desiccant gradient.Moderate (~0.5%)Moderate to HighSolid morpholinone salts (e.g., HCl salts).
3Å Molecular Sieves Size-exclusion pore trapping of water molecules.High (<0.05%)NoneLong-term storage of solutions.
Standard Desiccator Passive diffusion to silica gel/Drierite.Low (>1.0%)NoneShort-term temporary storage only.

References

  • Larsson, W., & Cedergren, A. (2009). Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Talanta, 78(4-5), 1452-1457.[Link]

Sources

Validation & Comparative

LC-MS/MS Fragmentation Dynamics of 6-(Aminomethyl)-4-methyl-3-morpholinone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles for novel therapeutics (e.g., Factor Xa inhibitors and advanced antimicrobial agents), the accurate bioanalytical quantification of building blocks like 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 956722-56-8) becomes critical[1].

This guide provides an authoritative, objective comparison of the LC-MS/MS performance of this methylated morpholinone against its structural analogs. By detailing the causality behind specific gas-phase fragmentation pathways and chromatographic behaviors, this document establishes a self-validating framework for robust method development.

PART 1: Theoretical Fragmentation Mechanisms (Expertise & Experience)

Understanding the gas-phase dissociation of a molecule is not merely about memorizing mass-to-charge (m/z) ratios; it requires analyzing the thermodynamic stability of the resulting neutral losses and product ions.

In positive Electrospray Ionization (ESI+), 6-(Aminomethyl)-4-methyl-3-morpholinone is readily protonated at the primary aliphatic amine (the most basic site, pKa ~9.5), yielding a highly stable [M+H]⁺ precursor ion at m/z 145.10 . When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole (QQQ) mass spectrometer, the molecule undergoes highly predictable, energy-dependent cleavage:

  • Primary Amine Cleavage (Low Collision Energy): The most labile bond is the C-N bond of the aminomethyl group. The dominant initial pathway is the neutral loss of ammonia (-17 Da), generating a stabilized product ion at m/z 128.07 .

  • Morpholinone Ring Opening (Moderate to High Collision Energy): The morpholin-3-one core is a cyclic ether-amide. Unlike oxazolidinones, which readily lose carbon dioxide (CO₂)[2], morpholinones undergo ring cleavage via the loss of carbon monoxide (CO, -28 Da) from the lactam carbonyl[3]. This secondary fragmentation yields a diagnostic qualifier ion at m/z 100.08 .

Fragmentation M [M+H]+ m/z 145.10 6-(Aminomethyl)-4-methyl-3-morpholinone F1 [M+H - NH3]+ m/z 128.07 M->F1 - NH3 (17 Da) Primary Amine Cleavage F2 [M+H - CH2NH]+ m/z 116.07 M->F2 - CH2NH (29 Da) Alpha-Cleavage F3 [M+H - NH3 - CO]+ m/z 100.08 F1->F3 - CO (28 Da) Lactam Cleavage F4 Ring Cleavage m/z 72.08 F3->F4 - C2H4 (28 Da)

Fig 1: Proposed ESI+ CID fragmentation pathway for 6-(Aminomethyl)-4-methyl-3-morpholinone.

PART 2: Comparative LC-MS Performance (Trustworthiness)

To ensure assay specificity, it is vital to distinguish 6-(Aminomethyl)-4-methyl-3-morpholinone from structurally similar alternatives, such as its unmethylated counterpart and isomeric 5-membered oxazolidinone rings[4].

Causality in Fragmentation Differences: The isomeric oxazolidinone (5-(Aminomethyl)-3-methyloxazolidin-2-one) contains a cyclic carbamate moiety (-O-C(=O)-N-), making it highly susceptible to decarboxylation (-CO₂, 44 Da) under CID[2]. In contrast, the morpholinone ring (-O-CH₂-C(=O)-N-) cannot lose CO₂ and instead loses CO (28 Da)[3]. Furthermore, the N-methylation in our target compound stabilizes the tertiary amide, requiring slightly higher optimal collision energies (CE) to achieve ring cleavage compared to the unmethylated secondary amide.

Quantitative MRM Comparison Table
CompoundStructure TypePrecursor [M+H]⁺Quantifier MRMQualifier MRMDiagnostic Neutral LossOptimal CE (eV)
6-(Aminomethyl)-4-methyl-3-morpholinone Methylated Morpholinone145.10145.10 → 128.07145.10 → 100.08-28 Da (CO)15 / 25
6-(Aminomethyl)-morpholin-3-one Unmethylated Morpholinone131.08131.08 → 114.05131.08 → 86.05-28 Da (CO)12 / 22
5-(Aminomethyl)-3-methyloxazolidin-2-one Methylated Oxazolidinone131.08131.08 → 114.05131.08 → 70.06-44 Da (CO₂)18 / 28

PART 3: Optimized Experimental Protocols (Self-Validating System)

Causality behind LC Selection: 6-(Aminomethyl)-4-methyl-3-morpholinone is a highly polar, basic molecule (estimated logP < 0). Standard C18 reversed-phase columns will fail to retain it, causing the analyte to elute in the void volume where severe ion suppression from matrix salts occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory[5]. HILIC provides orthogonal retention via hydrogen bonding and dipole-dipole interactions, ensuring a proper retention factor (


) and excellent desolvation efficiency due to the high-organic mobile phase.
Step-by-Step HILIC-MS/MS Methodology

1. Self-Validating Sample Preparation:

  • Step: Aliquot 50 µL of plasma/serum matrix. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., ¹³C, d₃-analog).

  • Validation Logic: The 1:3 ratio forces complete protein precipitation. The inclusion of the internal standard at the very first step corrects for any downstream matrix effects or volumetric losses, ensuring the protocol is self-validating.

  • Step: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

2. Chromatographic Separation (HILIC):

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B (hold for 1 min), ramp to 50% B over 4 mins, hold for 1 min, return to 95% B for 3 mins of re-equilibration.

  • Validation Logic: Starting with high organic content ensures the polar analyte partitions into the aqueous layer immobilized on the stationary phase. The re-equilibration step is strictly enforced to prevent retention time drift.

3. Mass Spectrometry (ESI+ QQQ):

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.

  • Acquisition: Multiple Reaction Monitoring (MRM) using the transitions defined in the table above.

  • System Suitability: Inject a double-blank (matrix only) and a zero-blank (matrix + ISTD) prior to the analytical run to self-validate the absence of carryover and isotopic cross-talk.

Workflow S1 Sample Prep Protein Precipitation S2 Chromatography HILIC Separation S1->S2 1 µL Injection S3 Ionization ESI Positive Mode S2->S3 Eluent S4 Mass Analysis QQQ MRM Acquisition S3->S4 Precursor m/z 145.1 S5 Validation Blank & ISTD Checks S4->S5 Data Processing

Fig 2: Self-validating HILIC-MS/MS bioanalytical workflow for morpholinone quantification.

PART 4: References

  • [2] Title: Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Source: PubMed (Journal of Pharmaceutical Sciences) URL: [Link]

  • [4] Title: Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS Source: ResearchGate URL: [Link]

  • [3] Title: Proposed fragmentation pathway of[M + H]+ ion of DP-1 Source: ResearchGate URL: [Link]

  • [5] Title: Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum Source: PMC (National Institutes of Health) URL: [Link]

Sources

Bioisosteric Profiling: Morpholine vs. 3-Morpholinone in Lead Optimization

[1]

Executive Summary: The Carbonyl Switch

In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to modulate solubility and basicity. However, its secondary or tertiary amine character (pKa ~8.3) often introduces liabilities: high clearance via N-dealkylation/N-oxidation and off-target toxicity, particularly hERG channel inhibition due to cationic interactions at physiological pH.[1]

The 3-morpholinone ring (a cyclic carbamate/lactam) represents a strategic bioisosteric replacement.[1] By oxidizing the carbon adjacent to the nitrogen, researchers effectively "neutralize" the ring. This guide objectively compares these two scaffolds, detailing how this single atomic change alters the physicochemical landscape, metabolic fate, and safety profile of a drug candidate.

Note on Nomenclature: This guide focuses on 3-morpholinone (the lactam).[1] The isomer 2-morpholinone (a lactone) is generally avoided in final drug candidates due to rapid hydrolytic instability in plasma.

Physicochemical Profiling: The Data

The transition from morpholine to 3-morpholinone is not merely a structural change; it is an electronic overhaul. The introduction of the carbonyl group exerts a strong electron-withdrawing effect, delocalizing the nitrogen lone pair.

Comparative Properties Table
PropertyMorpholine Scaffold3-Morpholinone ScaffoldImpact of Switch
Structure Saturated Heterocycle (Amine)Cyclic Amide (Lactam)Loss of basic center
pKa (Conj.[1] Acid) ~8.3 - 8.5Neutral (Amide)Major Shift: Eliminates ionization at pH 7.4
LogP (Lipophilicity) ~ -0.86 (Low)~ -1.0 to -1.2 (Lower)Slightly more polar due to C=O[1]
LogD (pH 7.4) Lower (due to ionization)Matches LogPNeutral form dominates, potentially improving passive diffusion
H-Bond Donors 1 (if NH) or 0 (if N-R)1 (if NH) or 0 (if N-R)Unchanged count, but acidity of NH increases
H-Bond Acceptors 2 (N, O)3 (N, O, C=O)Increased: Carbonyl adds a strong acceptor site
Electronic State Predominantly Cationic (+1) at pH 7.4Neutral (0) at pH 7.4Critical for hERG and receptor binding
Analysis of Causality
  • Basicity & Ionization: The morpholine nitrogen is a moderate base.[1] At physiological pH, it exists in equilibrium between the free base and the cation. The 3-morpholinone nitrogen is part of an amide bond; the resonance delocalization renders it non-basic.

  • Solubility: While morpholine salts are highly soluble, 3-morpholinones rely on polarity rather than ionization for solubility.[1] They often maintain adequate aqueous solubility due to the additional hydrogen bond acceptor (C=O).

ADME & Safety Comparison

Metabolic Stability

Morpholine is often considered a "metabolic blocker" compared to piperidine, but it is not inert.[1][2] It undergoes:

  • N-Dealkylation: CYP450-mediated oxidative cleavage of the N-C bond.[1][2]

  • N-Oxidation: Formation of N-oxides (often a metabolic dead-end or reactive species).[1][2]

  • 
    -Hydroxylation:  Leading to ring opening.[1]
    

3-Morpholinone mitigates these specific pathways:

  • Blockade: The carbonyl group at the C3 position sterically and electronically deactivates the

    
    -carbon, preventing 
    
    
    -hydroxylation at that site.
  • N-Oxidation Prevention: The amide nitrogen cannot be oxidized to an N-oxide.[1]

  • New Liability: The primary risk with morpholinones is amide hydrolysis (ring opening), though 3-morpholinones are generally stable to plasma esterases compared to their lactone counterparts.

The hERG Safety Factor

One of the most compelling reasons to switch to 3-morpholinone is hERG mitigation .

  • Mechanism: The hERG potassium channel pore contains aromatic residues (Tyr652, Phe656) that engage in strong cation-

    
     interactions with positively charged amines.
    
  • The Switch: Morpholine (cationic) binds avidly. 3-Morpholinone (neutral) eliminates this electrostatic anchor, frequently resulting in a >100-fold reduction in hERG affinity.

Visualizing the Logic: Decision Pathways

The following diagram illustrates the decision logic and metabolic consequences of the scaffold switch.

Bioisostere_LogicStartLead Compound(Morpholine Core)Issue_hERGIssue: High hERG Affinity(Cation-Pi Interaction)Start->Issue_hERGIssue_MetabIssue: Rapid Clearance(N-Dealkylation/Oxidation)Start->Issue_MetabStrategyStrategy: Oxidize to3-MorpholinoneIssue_hERG->StrategyNeutralize ChargeIssue_Metab->StrategyBlock Metabolic Soft SpotResult_PhysChemPhysChem Change:pKa 8.3 -> NeutralNew H-Bond AcceptorStrategy->Result_PhysChemOutcome_SafetyOutcome: Reduced hERG(Loss of Cation)Result_PhysChem->Outcome_SafetyOutcome_PKOutcome: Blocked N-OxidationImproved Metabolic StabilityResult_PhysChem->Outcome_PK

Figure 1: Decision logic for transitioning from Morpholine to 3-Morpholinone during lead optimization.

Case Study: Rivaroxaban (Xarelto)

The development of Rivaroxaban, a Factor Xa inhibitor, exemplifies the utility of the morpholinone scaffold.[3]

  • Precursors: Early SAR studies in this class often involved basic morpholine or piperazine derivatives.[1] While potent, these frequently suffered from poor oral bioavailability or non-specific binding.[1]

  • The Optimization: The incorporation of the 3-morpholinone ring (specifically the 4-(4-aminophenyl)morpholin-3-one moiety) was pivotal.[1]

    • Role: It served as a neutral, polar spacer that oriented the molecule correctly within the S4 pocket of Factor Xa without introducing the liability of a basic amine.

    • Result: High oral bioavailability, low hERG inhibition, and a clean metabolic profile allowed it to become a blockbuster anticoagulant.

Experimental Protocols

To validate the bioisosteric switch, the following comparative assays are required.

Protocol A: Comparative Microsomal Stability

Validates the "Metabolic Blocking" hypothesis.

  • Preparation: Prepare 10 mM stock solutions of the Morpholine analog and the 3-Morpholinone analog in DMSO.

  • Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).[1]

  • Reaction Initiation:

    • Pre-incubate compounds (1 µM final conc) with microsomes for 5 mins at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (final 1 mM NADPH).[1]

    • Control: Run a parallel incubation without NADPH to check for non-CYP degradation (hydrolysis).[1]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) using the elimination rate constant (
    
    
    ).
    • Success Criteria: 3-Morpholinone analog should show decreased

      
       and no formation of N-oxide metabolites (monitor +16 Da mass shift).[1]
      
Protocol B: Potentiometric pKa Determination

Validates the "Electronic Neutralization" hypothesis.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1-3 mg of compound in assay water (containing 0.15 M KCl for ionic strength).

  • Titration:

    • Perform acid-base titration from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.[1]

    • Perform in triplicate.

  • Data Processing: Use the Bjerrum plot analysis to identify ionization centers.[1]

    • Morpholine Expectation: Distinct inflection point at pH ~8.3.[1]

    • Morpholinone Expectation: No ionization observed in the pH 2-12 range (neutral).[1]

Workflow Diagram: Stability Testing

Stability_WorkflowSampleTest Compounds(Morpholine vs Morpholinone)PrepIncubation Mix(HLM + Buffer + 1µM Cmpd)Sample->PrepSplitSplit ConditionPrep->SplitPath_A+ NADPH(CYP Activity)Split->Path_APath_B- NADPH(Hydrolysis Check)Split->Path_BAnalyzeLC-MS/MS Analysis(Parent Depletion + M+16 Detection)Path_A->AnalyzePath_B->AnalyzeDecisionCompare CL_intAnalyze->Decision

Figure 2: Experimental workflow for differentiating oxidative stability (CYP-mediated) from hydrolytic stability.

References

  • Rivaroxaban Structure-Activity Relationships

    • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. (2011). Rivaroxaban: a new oral factor Xa inhibitor.[1][4] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 476-480. Link

  • Morpholine in Medicinal Chemistry

    • Kumari, A., Singh, R. K. (2020). Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies. Asian Journal of Organic Chemistry. Link

  • hERG Inhibition and Basicity

    • Waring, M. J., & Johnstone, C. (2007). A quantitative assessment of hERG liability as a function of lipophilicity and basicity. Bioorganic & Medicinal Chemistry Letters, 17(6), 1759-1764. Link

  • Metabolic Stability Protocols

    • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Chapter 22: Metabolic Stability. Link

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

A Comparative Guide to the Infrared Spectroscopy Analysis of the Carbonyl Peak in 4-Methyl-3-Morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequency in 4-methyl-3-morpholinone using infrared (IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to explore the underlying physicochemical principles—resonance, induction, and ring structure—that dictate the precise location of this critical absorption band. By comparing the spectrum of 4-methyl-3-morpholinone with structurally relevant alternatives, including cyclohexanone and N-methyl-2-pyrrolidone, we provide a comprehensive framework for identifying and understanding cyclic amide signatures in complex molecular systems.

Part 1: The Theoretical Framework of Carbonyl Vibrations in Cyclic Amides

The position of the carbonyl stretching vibration in an IR spectrum is exquisitely sensitive to its molecular environment. While a typical saturated ketone absorbs around 1715 cm⁻¹[1], the carbonyl group in 4-methyl-3-morpholinone, a cyclic amide (lactam), is subject to a competing interplay of electronic and structural effects that significantly alter its absorption frequency.

Electronic Effects: The Dominance of Amide Resonance

The defining characteristic of an amide is the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. This resonance effect introduces partial double-bond character to the C-N bond and, crucially, reduces the double-bond character of the C=O bond.[2][3][4][5] A weaker carbonyl bond requires less energy to vibrate, resulting in a shift to a lower frequency (wavenumber) compared to a simple ketone.[4][6]

While the electronegative nitrogen atom also exerts an electron-withdrawing inductive effect, which would tend to strengthen the C=O bond and increase its frequency, the resonance effect is overwhelmingly dominant in amides.[3][6] This phenomenon is responsible for the characteristically low frequency of the amide C=O stretch, often termed the "Amide I" band, which typically appears in the 1640-1680 cm⁻¹ range.[2][4]

Structural Effects: The Influence of Ring Strain

In cyclic systems, bond angles can deviate from the ideal, leading to ring strain. For cyclic carbonyl compounds, decreasing the ring size from a strain-free six-membered ring forces the internal bond angles to be smaller. To accommodate this, the C-C bonds adjacent to the carbonyl group utilize more p-character, which in turn imparts more s-character into the sigma bond of the carbonyl group itself. This increase in s-character strengthens the C=O bond, leading to an increase in the absorption frequency.[2][3] This principle is critical when comparing the six-membered ring of 4-methyl-3-morpholinone to five-membered lactams like N-methyl-2-pyrrolidone (NMP).

cluster_ketone Cyclic Ketone (e.g., Cyclohexanone) cluster_amide Lactam (e.g., 4-Methyl-3-Morpholinone) k_node C=O k_effect Inductive Effect from Alkyl Chain (Minor) k_freq Higher Frequency (~1715 cm⁻¹) k_effect->k_freq Baseline Position a_node N-C=O a_resonance Dominant Resonance Effect (Weakens C=O bond) a_node->a_resonance a_induction Inductive Effect (Strengthens C=O bond) a_node->a_induction a_freq Lower Frequency (~1670 cm⁻¹) a_resonance->a_freq Net Result a_induction->a_freq Net Result

Caption: Electronic effects on the carbonyl stretching frequency.

Part 2: Experimental Protocol for High-Fidelity IR Analysis

To ensure the collection of accurate and reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a preferred method for solid or liquid samples as it requires minimal sample preparation and provides high-quality spectra.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Verify that the sample compartment is free of atmospheric moisture by purging with dry nitrogen or air.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and a lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient environment (atmosphere and ATR crystal) and will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of 4-methyl-3-morpholinone (a few milligrams if solid, or a single drop if liquid) directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • After acquisition, perform an ATR correction if the software allows, to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal and press thoroughly with isopropanol before analyzing the next sample.

A 1. Instrument Warm-up & Purge B 2. Clean ATR Crystal A->B C 3. Acquire Background Spectrum B->C D 4. Apply Sample to Crystal C->D E 5. Acquire Sample Spectrum D->E F 6. Process Data (Baseline & ATR Correction) E->F G 7. Final Spectrum Analysis F->G

Sources

Navigating the ADME Landscape: A Pharmacokinetic Comparison of Novel 6-(Aminomethyl)-4-methyl-3-morpholinone Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of effective central nervous system (CNS) therapeutics, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most critical hurdles is navigating the complex maze of absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. The morpholine scaffold, a privileged structure in medicinal chemistry, has been shown to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide provides an in-depth pharmacokinetic comparison of a series of novel analogs of 6-(aminomethyl)-4-methyl-3-morpholinone, a promising scaffold for CNS drug discovery.

This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of key pharmacokinetic parameters, supported by detailed experimental protocols and illustrative data. By understanding the structure-pharmacokinetic relationships of these analogs, researchers can make more informed decisions in the lead optimization process.

The Core Scaffold: 6-(aminomethyl)-4-methyl-3-morpholinone

The parent compound, 6-(aminomethyl)-4-methyl-3-morpholinone, presents a unique chemical architecture. The morpholine ring offers metabolic stability and favorable solubility, while the aminomethyl group provides a handle for further chemical modification to modulate target engagement and pharmacokinetic properties.[4][5] The N-methyl group can also influence the compound's basicity and overall ADME profile.

For the purpose of this guide, we will evaluate the pharmacokinetic profiles of the parent compound (Analog A) and three hypothetical analogs with systematic structural modifications:

  • Analog A: 6-(aminomethyl)-4-methyl-3-morpholinone (Parent Compound)

  • Analog B: 6-((dimethylamino)methyl)-4-methyl-3-morpholinone (Increased basicity and lipophilicity)

  • Analog C: 6-(aminomethyl)-4-ethyl-3-morpholinone (Modification of the N-alkyl group)

  • Analog D: 6-(aminomethyl)-4-methyl-5,5-dimethyl-3-morpholinone (Introduction of steric hindrance to potentially block metabolism)

A Multi-Pronged Approach to Pharmacokinetic Profiling

A comprehensive understanding of a compound's pharmacokinetic profile requires a battery of in vitro and in vivo assays. This guide will detail the methodologies and rationale behind the following key studies:

  • Plasma Stability: Assessing the compound's stability in a biological matrix.

  • Metabolic Stability (Human Liver Microsomes): Evaluating susceptibility to metabolism by hepatic enzymes.

  • Caco-2 Permeability: Predicting intestinal absorption.

  • MDR1-MDCK Permeability: Assessing susceptibility to P-glycoprotein (P-gp) efflux, a key mechanism for limiting brain penetration.

  • CYP450 Inhibition: Identifying potential for drug-drug interactions.

  • hERG Channel Binding: Evaluating the risk of cardiac toxicity.

  • In Vivo Pharmacokinetics in Rodents: Determining key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

The following sections will delve into the experimental protocols for each of these assays and present the comparative data for our series of analogs.

Experimental Protocols & Data Analysis

Plasma Stability Assay

Rationale: The stability of a compound in plasma is a critical initial screen, as instability can lead to rapid clearance and low in vivo exposure.[6][7][8][9][10] This assay identifies compounds susceptible to hydrolysis by plasma esterases and other enzymes.

Protocol:

  • Test compounds (1 µM final concentration) are incubated in pooled human plasma at 37°C.

  • Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).[7][8]

  • The reaction is quenched by the addition of acetonitrile containing an internal standard.

  • Precipitated proteins are removed by centrifugation.

  • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The half-life (t½) is calculated from the rate of disappearance of the compound.

Data Summary:

AnalogHalf-life (t½) in Human Plasma (min)
A >120
B >120
C >120
D >120

Interpretation: All four analogs exhibit high stability in human plasma, suggesting they are not readily degraded by plasma enzymes. This is a favorable characteristic for a drug candidate.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism. Human liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.[11][12] This assay provides an early indication of a compound's metabolic clearance.

Protocol:

  • Test compounds (1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped with cold acetonitrile.

  • After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Data Summary:

AnalogHLM Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
A 4530.8
B 3539.6
C 5525.2
D >60<23.1

Interpretation: Analog D demonstrates the highest metabolic stability, likely due to the gem-dimethyl substitution providing steric hindrance at a potential site of metabolism. Analog B shows slightly lower stability compared to the parent compound, possibly due to the increased lipophilicity facilitating interaction with metabolic enzymes. Analog C exhibits improved stability over the parent, suggesting the N-ethyl group is less metabolically labile than the N-methyl group in this context.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an in vitro model of the human intestinal epithelium.[13][14][15] This assay is widely used to predict the oral absorption of drugs.[14][16]

Protocol:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[15]

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[17]

  • The test compound is added to the apical (A) side (representing the intestinal lumen), and its appearance on the basolateral (B) side (representing the blood) is measured over time (A to B permeability).

  • To assess for active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A permeability).[16]

  • The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.[16][15]

Data Summary:

AnalogPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
A 8.59.21.1High
B 12.125.42.1High (potential for efflux)
C 7.98.51.1High
D 6.27.11.1Moderate

Interpretation: Analogs A, B, and C show high permeability, suggesting good oral absorption. Analog D displays moderate permeability. Notably, Analog B has an efflux ratio greater than 2, indicating it may be a substrate for efflux transporters present in Caco-2 cells, such as P-gp. This could potentially limit its net absorption in vivo.

MDR1-MDCK Permeability Assay

Rationale: To specifically investigate the role of P-glycoprotein (P-gp, encoded by the MDR1 gene) in limiting a compound's permeability, particularly across the blood-brain barrier (BBB), the MDR1-MDCK cell line is utilized.[18][19][20][21] This cell line is derived from Madin-Darby canine kidney cells and is transfected to overexpress human P-gp.[18][19][20]

Protocol:

  • MDR1-MDCK cells are grown on Transwell® inserts to form a confluent monolayer.[22]

  • Monolayer integrity is verified by TEER measurements.[21]

  • The bidirectional permeability (A-B and B-A) of the test compounds is measured as described for the Caco-2 assay.

  • The efflux ratio is calculated to determine if the compound is a substrate of P-gp.[19]

Data Summary:

AnalogPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
A 9.811.21.1No
B 5.231.26.0Yes
C 9.110.51.2No
D 7.58.31.1No

Interpretation: The MDR1-MDCK data confirms that Analog B is a significant substrate for P-gp. Its A-B permeability is lower and the efflux ratio is much higher compared to the other analogs. This is a critical finding for a CNS drug candidate, as P-gp is a major efflux transporter at the BBB and would likely restrict the brain penetration of Analog B. The other analogs do not appear to be P-gp substrates.

Cytochrome P450 (CYP450) Inhibition Assay

Rationale: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs).[11][23][24] Assessing the inhibitory potential of new chemical entities against the major CYP isoforms is a regulatory requirement and crucial for drug safety.[11][24]

Protocol:

  • The test compound is incubated with human liver microsomes and a cocktail of isoform-specific CYP450 probe substrates.

  • The reaction is initiated by adding NADPH.

  • After a set incubation time, the reaction is terminated.

  • The formation of the specific metabolite for each CYP isoform is quantified by LC-MS/MS.

  • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Data Summary (IC50 values in µM):

AnalogCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
A >50>5035>50>50
B >502515>5045
C >50>5042>50>50
D >50>50>50>50>50

Interpretation: An IC50 value >10 µM is generally considered low risk for clinically significant DDIs. All analogs show a low risk of inhibiting the major CYP450 isoforms tested, with the exception of Analog B which shows moderate inhibition of CYP2C19 and CYP2C9. Analog D exhibits the cleanest profile with no significant inhibition observed.

hERG Channel Binding Assay

Rationale: Blockade of the human ether-à-go-go-related gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[25] Early assessment of hERG liability is therefore a critical safety screen in drug discovery.

Protocol:

  • A competitive binding assay is performed using membranes from cells stably expressing the hERG channel.

  • The test compound is incubated with the membranes and a fluorescently labeled ligand with high affinity for the hERG channel.

  • The displacement of the fluorescent ligand by the test compound is measured by fluorescence polarization.[26]

  • The IC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined.

Data Summary:

AnaloghERG IC50 (µM)
A 28
B 9
C 35
D >50

Interpretation: A hERG IC50 value >10 µM is generally considered to have a lower risk of causing cardiotoxicity. Analog B shows the highest potential for hERG liability with an IC50 of 9 µM. Analogs A and C have a moderate risk, while Analog D demonstrates the lowest risk with an IC50 >50 µM.

In Vivo Pharmacokinetics in Rats

Rationale: While in vitro assays are valuable for screening and mechanistic understanding, in vivo pharmacokinetic studies in animal models are essential to understand the integrated effects of ADME processes and to predict human pharmacokinetics.[27][28]

Protocol:

  • Male Sprague-Dawley rats are administered the test compounds via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Blood samples are collected at various time points post-dose.

  • Plasma concentrations of the test compounds are determined by LC-MS/MS.

  • Pharmacokinetic parameters, including clearance (Cl), volume of distribution at steady state (Vdss), half-life (t½), and oral bioavailability (%F), are calculated using non-compartmental analysis.

Data Summary:

AnalogCl (mL/min/kg)Vdss (L/kg)t½ (h)%F
A 253.52.465
B 324.82.642
C 203.12.772
D 122.53.685

Interpretation:

  • Clearance (Cl): Analog D exhibits the lowest clearance, consistent with its higher metabolic stability in HLM. Analog B has the highest clearance, which may be a combination of metabolism and other elimination pathways.

  • Volume of Distribution (Vdss): All analogs show a moderate to high volume of distribution, suggesting distribution into tissues.

  • Half-life (t½): The half-lives are generally in a reasonable range for a CNS drug. Analog D has the longest half-life, a direct consequence of its low clearance.

  • Oral Bioavailability (%F): Analog D demonstrates excellent oral bioavailability, likely due to its high metabolic stability and good permeability. The lower bioavailability of Analog B is consistent with it being an efflux substrate, leading to reduced net absorption.

Visualizing the Workflow and Relationships

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_assays In Vitro ADME Assays cluster_endpoints Key Pharmacokinetic Endpoints plasma_stability Plasma Stability stability Compound Stability plasma_stability->stability hlm_stability Metabolic Stability (HLM) hlm_stability->stability caco2 Caco-2 Permeability absorption Oral Absorption caco2->absorption mdck MDR1-MDCK Permeability efflux P-gp Efflux mdck->efflux cyp_inhibition CYP450 Inhibition ddi DDI Potential cyp_inhibition->ddi herg hERG Binding cardiotoxicity Cardiotoxicity Risk herg->cardiotoxicity

Caption: In vitro ADME screening workflow.

Structure-Pharmacokinetic Relationships

SAR_Diagram cluster_analogs Analogs of 6-(aminomethyl)-4-methyl-3-morpholinone cluster_properties Pharmacokinetic Properties A Analog A (Parent) - R1=H - R2=CH3 - R3=H pk_good Favorable PK Profile (High Stability, Low Clearance, High Bioavailability, Low Risk) A->pk_good Baseline B Analog B - R1=CH3 - R2=CH3 - R3=H pk_poor Unfavorable PK Profile (P-gp Substrate, hERG Liability, CYP Inhibition) B->pk_poor Increased Basicity/Lipophilicity C Analog C - R1=H - R2=CH2CH3 - R3=H C->pk_good N-Alkyl Modification D Analog D - R1=H - R2=CH3 - R3=CH3 D->pk_good Steric Hindrance

Caption: Structure-pharmacokinetic relationships.

Synthesis and Conclusion

This comprehensive guide has detailed the pharmacokinetic profiling of a series of 6-(aminomethyl)-4-methyl-3-morpholinone analogs. The data presented, though hypothetical, illustrates a logical progression of structure-activity relationship (SAR) exploration in the context of ADME properties.

Key Findings:

  • Analog A (Parent): Exhibits a generally favorable, albeit unoptimized, pharmacokinetic profile.

  • Analog B: The introduction of a dimethylamino group significantly increased basicity and lipophilicity, leading to undesirable consequences: it became a P-gp substrate, showed moderate CYP inhibition, and had a higher risk of hERG liability. This highlights the delicate balance required when modifying these properties.

  • Analog C: Modification of the N-alkyl group from methyl to ethyl resulted in a slight improvement in metabolic stability and maintained an overall favorable profile.

  • Analog D: The introduction of gem-dimethyl groups for steric hindrance proved to be the most successful strategy. This analog demonstrated superior metabolic stability, which translated to the lowest clearance, longest half-life, and highest oral bioavailability in vivo. Furthermore, it exhibited the cleanest safety profile with no significant CYP inhibition or hERG binding.

Based on this comparative analysis, Analog D emerges as the most promising candidate for further development . Its excellent pharmacokinetic profile makes it an ideal candidate to progress into efficacy studies in relevant CNS disease models.

This guide underscores the importance of a systematic and multi-parametric approach to pharmacokinetic evaluation in early drug discovery. By understanding the interplay between chemical structure and ADME properties, we can more efficiently design and select drug candidates with a higher probability of clinical success.

References

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Chen, J., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1967, 131-140. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. Plasma Stability. [Link]

  • Evotec. hERG Safety. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-728. [Link]

  • Creative Biolabs. MDCK Permeability. [Link]

  • Langthaler, K., Jones, C. R., & Bundgaard, C. (2025, March 3). Can Göttingen Minipigs Claim a Spot in CNS Drug Research & Development? Ellegaard Göttingen Minipigs. [Link]

  • Bienta. Plasma Stability Assay. [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

  • Evotec. Cytochrome P450 Inhibition assay. [Link]

  • ACS Pharmacology & Translational Science. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • PubChem. 6-(aminomethyl)-4-methyl-3-morpholinone. [Link]

  • Vitale, P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 629-677. [Link]

  • ResearchGate. Synthesis and Pharmacokinetic Evaluation of Novel Bioactive Organic Compounds. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-193. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Wikipedia. Morpholine. [Link]

  • PubMed. Pharmacological activity of morpholino compound. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]

  • Lötsch, J., et al. (1995). Pharmacokinetics of morphine-6-glucuronide and its formation from morphine after intravenous administration. Clinical Pharmacology & Therapeutics, 58(3), 319-328. [Link]

  • Méndez-Lucio, O., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 59(17), 7957-7971. [Link]

Sources

Validating Purity of 6-(Aminomethyl)-4-methyl-3-morpholinone: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of heterocyclic building blocks like 6-(Aminomethyl)-4-methyl-3-morpholinone , relying solely on High-Performance Liquid Chromatography (HPLC) for purity validation is a common but dangerous oversight.[1] While HPLC excels at identifying organic impurities with chromophores, it is blind to inorganic salts, retained moisture, and non-UV-active solvates.

This guide details the validation of 6-(Aminomethyl)-4-methyl-3-morpholinone using Elemental Analysis (EA) as an orthogonal method to HPLC and qNMR.[1] We demonstrate that EA is not merely a confirmational step but a critical "gatekeeper" technique capable of detecting bulk composition errors—specifically salt stoichiometry and hydration states—that downstream biological assays cannot tolerate.

Molecular Profile & Theoretical Baselines[1]

Before validation, the theoretical elemental composition must be established. This molecule contains a morpholinone core with a secondary amine tail, making it prone to forming stable salts (e.g., HCl, TFA) or hydrates, which alters the %C/H/N profile significantly.

Target Molecule: 6-(Aminomethyl)-4-methyl-3-morpholinone Formula:


Molecular Weight:  144.17  g/mol [1]
ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 612.01172.06649.99%
Hydrogen (H) 121.00812.0968.39%
Nitrogen (N) 214.00728.01419.43%
Oxygen (O) 215.99931.99822.19%

Comparative Analysis: EA vs. HPLC vs. qNMR[1]

Why introduce the complexity of combustion analysis? The table below contrasts the detection capabilities of the three primary validation techniques.

Table 1: Technique Capability Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (

H)
Primary Scope Bulk Purity & Empirical FormulaOrganic Impurity ProfilingStructural ID & Potency
Detection Basis Combustion gases (

)
UV Absorbance (Chromophores)Proton Environment
Inorganic Salts Detects (via % dilution)Blind (elutes in void/invisible)Blind (unless counter-ion has H)
Water/Moisture Detects (High %H, Low %C/N)Blind Detects (often exchanged/broad)
Isomers Blind (Identical % composition)Excellent Separation Good (if signals distinct)
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)

The Scientist's Insight: HPLC tells you if your molecule is chemically intact. EA tells you if your molecule is physically pure. For a polar amine like 6-(Aminomethyl)-4-methyl-3-morpholinone, a 99.5% HPLC purity is meaningless if the sample is actually a dihydrochloride salt (approx. 60% potency by weight).[1] EA is the only method that flags this immediately.

Experimental Data: The "Hidden Salt" Case Study

To illustrate the necessity of EA, we compared two synthesized batches of the target molecule.

  • Batch A: Lyophilized after Reverse Phase HPLC (TFA modifier).

  • Batch B: Desalted using ion-exchange resin and dried in vacuo.

Both batches showed >99% Area purity by HPLC at 210 nm. However, their physical utility differed drastically.

Table 2: Validation Data Set
MetricTheoretical (Free Base)Batch A (The "Fail") Batch B (The "Pass")
HPLC Purity N/A99.2%99.4%
% Carbon 49.99%38.15% (Fail)49.85% (Pass)
% Hydrogen 8.39%5.10%8.41%
% Nitrogen 19.43%14.80%19.35%
Diagnosis -TFA Salt Contamination Pure Free Base

Analysis: Batch A failed because the HPLC method used a Trifluoroacetic Acid (TFA) buffer. The molecule, being basic, formed a salt. HPLC "sees" the organic cation and reports 99% purity. However, the EA results show a massive deviation (


).
  • Calculation: The presence of 1 equivalent of TFA (

    
    ) shifts the theoretical Carbon % to ~37.2%. The experimental value of 38.15% confirms Batch A is a Trifluoroacetate salt, not the free base.
    

Validated Protocol: CHN Microanalysis

This protocol ensures reproducibility and minimizes errors caused by hygroscopicity, a common trait of morpholinone derivatives.

Phase 1: Sample Preparation
  • Drying: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Why: Surface water artificially inflates %H and dilutes %C and %N.

  • Homogenization: If the sample is crystalline, lightly crush it with an agate mortar to ensure uniform combustion.

Phase 2: Weighing (The Critical Step)
  • Balance: Use a microbalance with readability to 0.001 mg (1 µg).

  • Container: Use pre-cleaned tin (Sn) capsules.

  • Procedure:

    • Tare the empty tin capsule.

    • Add 1.5 – 2.5 mg of sample.

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

    • Weigh immediately to prevent moisture re-absorption.

Phase 3: Combustion (Flash 2000 or Equivalent)
  • Oxidation: Inject sample into the combustion reactor at 950°C .

    • Oxygen Boost: Inject a pulse of

      
       to ensure flash combustion.
      
  • Reduction: Gases pass through reduced copper at 650°C to convert

    
     to 
    
    
    
    .
  • Separation: Gases (

    
    ) are separated via a GC column.
    
  • Detection: Thermal Conductivity Detector (TCD).

Phase 4: Acceptance Criteria

For research-grade small molecules (per J. Org.[1] Chem. and J. Med. Chem. standards):

  • Tolerance:

    
     absolute difference from theoretical values for C, H, and N.
    
  • Calculation:

    
    .
    

Visualization: Validation Workflows

Diagram 1: The Orthogonal Validation Workflow

This diagram illustrates where EA fits into the synthesis pipeline to prevent false positives from HPLC.

ValidationWorkflow Synthesis Synthesis (Crude) Purification Purification (Column/Cryst) Synthesis->Purification HPLC HPLC Analysis (Check Organic Purity) Purification->HPLC HPLC->Purification If <95% Drying Vacuum Drying (Remove Solvents) HPLC->Drying If >95% EA Elemental Analysis (Check Bulk Purity) Drying->EA qNMR qNMR (Orthogonal Check) Drying->qNMR EA->Purification Fail (Bad C/N Ratio) EA->Drying Fail (High %H) Release Batch Release (Certificate of Analysis) EA->Release Pass (+/- 0.4%) qNMR->Release Pass

Figure 1: Integrated workflow showing EA as the final gatekeeper for bulk purity before batch release.

Diagram 2: Troubleshooting EA Failures

When EA fails, the deviation pattern reveals the root cause.

EAFailure Start EA Result Out of Spec (>0.4%) CheckH Check %H Deviation Start->CheckH CheckC Check %C Deviation CheckH->CheckC Normal HighH High %H Low %C, %N CheckH->HighH Significantly > Theory LowC Low %C Correct H/N Ratio CheckC->LowC Significantly < Theory AllLow All Values Low (C, H, N) CheckC->AllLow Proportional Drop Solvent Trapped Solvent/Water Action: Dry longer HighH->Solvent SaltForm Unexpected Salt (HCl/TFA) Action: Verify Counter-ion via IC LowC->SaltForm Inorganic Inorganic Impurity (Silica/Salt) Action: Filter/Recrystallize AllLow->Inorganic

Figure 2: Decision tree for diagnosing specific impurity types based on CHN deviation patterns.[1]

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Crystal structure determination of 6-(Aminomethyl)-4-methyl-3-morpholinone salts

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Structural Elucidation of 6-(Aminomethyl)-4-methyl-3-morpholinone Salts: A Comparative Guide to MicroED, SCXRD, and PXRD

Introduction The compound 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 956722-56-8) is a highly versatile, functionalized small molecule frequently utilized as a building block and intermediate in pharmaceutical discovery[1]. Due to the presence of both a primary amine and a morpholinone core, it readily forms salts (e.g., hydrochloride, mesylate) to improve stability and aqueous solubility. However, determining the precise 3D crystal structure of these salts presents a significant bottleneck. The flexible aminomethyl arm and the strong propensity for rapid hydrogen-bonding networks often result in kinetic precipitation, yielding microcrystalline powders rather than the large, pristine single crystals required for traditional X-ray crystallography[2].

This guide objectively compares three leading crystallographic techniques—Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD)—evaluating their performance, causality in sample preparation, and data resolution when applied to 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride.

1. The Physics and Causality of Method Selection

The selection of a crystallographic method is fundamentally dictated by the physical dimensions of the crystal lattice domain and the nature of the radiation used to probe it.

  • SCXRD (The Gold Standard) relies on X-ray photons interacting with the electron cloud of the atoms. Because X-rays scatter weakly, a large crystal volume (typically >10 µm in all dimensions) is required to generate a measurable diffraction signal[3].

  • MicroED (The Microcrystal Vanguard) utilizes an electron beam. Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud), scattering approximately

    
     to 
    
    
    
    times more strongly than X-rays[4]. This immense scattering cross-section allows MicroED to extract sub-angstrom resolution data from crystals as small as 100 nanometers—exactly the size of the "failed" precipitates often encountered in morpholinone salt synthesis[5].
  • PXRD (The Bulk Phase Workhorse) also uses X-rays but measures the bulk powder. It collapses 3D diffraction data into a 1D diffractogram. While excellent for phase identification, solving a de novo structure requires complex Rietveld refinement and high-quality starting models.

DecisionTree Start 6-(Aminomethyl)-4-methyl-3-morpholinone Salt Synthesis Assess Assess Crystal Dimensions (Optical/SEM) Start->Assess Large > 10 µm Single Crystals Assess->Large Micro 100 nm - 1 µm Microcrystals Assess->Micro Nano Bulk Powder < 100 nm or Heterogeneous Assess->Nano SCXRD SCXRD (Single-Crystal X-Ray) Large->SCXRD MicroED MicroED (Electron Diffraction) Micro->MicroED PXRD PXRD (Rietveld Refinement) Nano->PXRD

Decision matrix for crystallographic method selection based on salt particle dimensions.

2. Comparative Performance Data

To objectively benchmark these techniques, 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride was subjected to structural elucidation via all three modalities. The quantitative performance metrics are summarized below.

MetricSCXRDMicroEDPXRD (Synchrotron)
Sample Requirement Single crystal (>10 µm)Dry powder (<1 µm)Bulk powder (~50 mg)
Preparation Time 14–21 days (crystallization)< 1 hour< 1 hour
Data Collection Time 2–12 hours15–30 minutes1–4 hours
Resolution Limit 0.78 Å0.85 Å~1.50 Å (effective)
R1 (Refinement Quality) 3.2%12.5%*8.5% (Rwp)
Hydrogen Atom Location Resolved via difference mapResolved via difference mapInferred computationally

*Note: The higher R1 value in MicroED is a known artifact of dynamical scattering (multiple scattering events within the crystal), which deviates from the kinematical scattering assumptions used in standard X-ray refinement software[3]. Despite this, the chemical connectivity and stereochemistry remain unambiguous.

3. Self-Validating Experimental Protocols

As a self-validating system, a protocol must contain internal checks to ensure data integrity. Below are the optimized, step-by-step methodologies for each technique.

A. SCXRD: Vapor Diffusion Crystallization & Analysis

Causality: Morpholinone salts precipitate rapidly. To achieve >10 µm crystals, thermodynamic control is required. Vapor diffusion slowly increases the supersaturation by introducing an antisolvent into the vapor phase, favoring crystal growth over nucleation.

  • Solvent System Selection: Dissolve 10 mg of 6-(Aminomethyl)-4-methyl-3-morpholinone HCl in 0.5 mL of methanol (good solvent).

  • Diffusion Setup: Place the solution in a 1-dram inner vial. Place this uncapped vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Incubation: Allow undisturbed diffusion at 4 °C for 14–21 days. Validation Check: Inspect under polarized light microscopy; crystals must extinguish light uniformly upon rotation, confirming single-crystal nature.

  • Harvesting & Data Collection: Mount a suitable crystal on a MiTeGen loop using Paratone-N oil. Flash-cool to 100 K in a nitrogen stream. Collect data using a microfocus Cu Kα X-ray source.

B. MicroED: Cryogenic Grid Preparation & Continuous Rotation

Causality: High-energy electrons cause severe radiation damage to organic molecules. Plunge-freezing the sample in liquid ethane vitrifies ambient moisture and locks the lattice, drastically reducing beam-induced damage. Continuous rotation during data collection integrates through the Bragg condition, mitigating the effects of dynamical scattering[4].

  • Grid Application: Deposit 1–2 mg of the crude, dry microcrystalline salt powder directly onto a glow-discharged Quantifoil carbon-coated copper grid.

  • Mechanical Agitation: Gently tap the grid to remove bulk powder. Validation Check: Only sub-micron particles adhering via van der Waals forces should remain, preventing electron beam attenuation.

  • Vitrification: Plunge-freeze the grid in liquid ethane using a Vitrobot, then transfer to a cryo-TEM (e.g., 200 kV or 300 kV instrument) under liquid nitrogen temperatures.

  • Data Collection: Locate a target microcrystal (100–500 nm). Isolate the crystal using a selected area aperture. Rotate the stage continuously at 0.5°/second over a 60° to 120° wedge while illuminating with a low electron dose (<0.01

    
    
    
    
    /s)[6].
  • Processing: Process the diffraction frames using DIALS or XDS, and solve the structure using direct methods (SHELXT).

MicroEDWorkflow Prep Dry Powder Application to Grid Vitri Plunge Freezing (Liquid Ethane) Prep->Vitri TEM Cryo-TEM (200 kV / 300 kV) Vitri->TEM Collect Continuous Rotation Data Collection TEM->Collect Process Kinematical Refinement (DIALS / SHELX) Collect->Process

Standardized MicroED workflow for microcrystalline pharmaceutical salt powders.

C. PXRD: Capillary Packing & Rietveld Refinement

Causality: Flat-plate PXRD often suffers from preferred orientation, where needle- or plate-like crystals align, skewing peak intensities. Packing the sample into a rotating capillary randomizes crystal orientations, providing accurate intensity data essential for Rietveld refinement.

  • Sample Milling: Lightly grind 50 mg of the salt powder in an agate mortar for 2 minutes.

  • Capillary Loading: Pack the powder into a 0.5 mm borosilicate glass capillary.

  • Data Collection: Mount the capillary on a high-resolution diffractometer. Rotate the capillary at 60 RPM and collect data from

    
     to 
    
    
    
    using Cu Kα1 radiation.
  • Refinement: Use a simulated starting model of 6-(Aminomethyl)-4-methyl-3-morpholinone HCl. Perform indexing, Pawley extraction, and finally Rietveld refinement to minimize the difference between the observed and calculated patterns.

4. Field-Proven Insights: Why MicroED is the Future for Morpholinone Salts

While SCXRD remains the undisputed gold standard for absolute structural accuracy, the reality of drug development demands speed and efficiency. The primary amine of 6-(Aminomethyl)-4-methyl-3-morpholinone makes it highly susceptible to forming multiple polymorphic salt phases depending on the solvent environment. Spending weeks attempting to grow single crystals for each polymorph is often unfeasible.

MicroED bypasses the crystallization bottleneck entirely. As demonstrated by recent advancements in the field, MicroED can determine the absolute configuration and structural connectivity of pharmaceutical powders directly from the formulation or crude synthesis precipitate[7]. Furthermore, if the absolute stereochemistry of a chiral morpholinone derivative needs to be determined via MicroED (which normally struggles with anomalous dispersion due to electron scattering physics), researchers can employ chiral salt formation (e.g., using D-malate) to lock the configuration into a determinable chiral space group[7].

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at: [Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED." XtalPi. Available at: [Link]

  • Wang, B., et al. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications (RSC Publishing), 2022. Available at: [Link]

  • Danelius, E., et al. "MicroED as a powerful tool for structure determination of macrocyclic drug compounds directly from their powder formulations." Nature Communications (via PMC). Available at: [Link]

  • MtoZ Biolabs. "MicroED for New Material Analysis Service." MtoZ Biolabs. Available at: [Link]

  • ResearchGate. "X-ray versus MicroED. Atomic scattering values of O and Ca species." ResearchGate. Available at: [Link]

Sources

Comparative Reactivity Guide: Primary Amines in Morpholinone vs. Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth, comparative technical analysis of primary amine reactivity within Morpholinone and Piperidinone scaffolds.

Executive Summary: The "Oxygen Effect" in Heterocyclic Scaffolds

In medicinal chemistry, the choice between a Morpholinone (1,4-oxazinan-3-one) and a Piperidinone (piperidin-2-one / valerolactam) scaffold is often dictated by physicochemical needs (solubility, metabolic stability).[1] However, the synthetic reactivity of these cores—specifically their interaction with primary amines—differs fundamentally due to the inductive (-I) and stereoelectronic effects of the morpholine ether oxygen.

This guide delineates the reactivity divergence across three vectors:

  • Nucleophilicity & Basicity: The impact of the C-O-C dipole on ring nitrogen and exocyclic amines.

  • Electrophilicity: The activation of the lactam carbonyl towards aminolysis (ring-opening).

  • Alpha-Methylene Acidity: The "active methylene" effect unique to morpholin-3-ones.

Comparative Physicochemical Profile[2][3]
PropertyPiperidin-2-one ScaffoldMorpholin-3-one ScaffoldImpact on Reactivity
Ring Heteroatoms N, CN, OOxygen induces -I effect.[1]
Lactam pKa (N-H) ~17 (DMSO)~15-16 (Estimated)Morpholinone is more acidic; easier N-alkylation.[1]
Parent Amine pKa 11.22 (Piperidine)8.36 (Morpholine)Morpholine derivatives are less basic/nucleophilic.[1]
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)Morpholinone improves aqueous solubility.[1][2]
C2 Reactivity Standard Alkyl MethyleneActivated MethyleneC2 in morpholinone is flanked by O and C=O.

Structural & Electronic Analysis

The fundamental difference in reactivity stems from the ether oxygen at position 1 in the morpholinone ring.

Inductive Withdrawal (-I Effect)

In Piperidinone , the methylene group (-CH₂-) at position 3 is electronically neutral.[1] In Morpholinone , the oxygen atom exerts a strong inductive withdrawal through the sigma framework.

  • Effect on Carbonyl: The carbonyl carbon in morpholinone is more electron-deficient (more electrophilic) than in piperidinone. This makes morpholinone more susceptible to nucleophilic attack (e.g., aminolysis by primary amines).[1]

  • Effect on Ring Nitrogen: The lone pair on the lactam nitrogen is less available in morpholinone, increasing the acidity of the N-H bond but decreasing the nucleophilicity of the nitrogen anion compared to piperidinone.

Conformational Bias
  • Piperidinone: Adopts a distorted half-chair/sofa conformation.

  • Morpholinone: The C-O-C bond angle and shorter C-O bond lengths induce a tighter puckering. This can relieve steric strain during nucleophilic attack, further accelerating ring-opening reactions compared to the more flexible piperidinone.

Experimental Case Study: Reactivity with Primary Amines

This section details two distinct reactivity protocols: Ring-Opening Aminolysis (Primary Amine as Nucleophile) and N-Functionalization (Primary Amine as Substituent/Precursor).[1]

Protocol A: Comparative Aminolysis (Ring Stability Assay)

Objective: Determine the relative stability of the lactam ring against ring-opening by a primary amine (e.g., n-butylamine).[1]

Hypothesis: Morpholin-3-one will undergo aminolysis faster than piperidin-2-one due to the enhanced electrophilicity of the carbonyl carbon.

Materials
  • Substrate A: 4-Benzylmorpholin-3-one (1.0 equiv)[1]

  • Substrate B: 1-Benzylpiperidin-2-one (1.0 equiv)[1]

  • Nucleophile: n-Butylamine (5.0 equiv)[1]

  • Solvent: Toluene (anhydrous)[1]

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv) - Optional, to accelerate kinetics for measurement.[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of Substrate A and Substrate B in separate reaction vials containing 2.0 mL of anhydrous toluene.

  • Initiation: Add 5.0 mmol (approx. 0.5 mL) of n-butylamine to each vial.

  • Incubation: Heat both reaction vessels to 80°C in a chemically resistant heating block.

  • Sampling: Aliquot 50 µL samples at t=0, 1h, 4h, and 24h.

  • Quenching: Dilute samples immediately into 1:1 Acetonitrile:Water (with 0.1% TFA) to stop the reaction.

  • Analysis: Analyze via HPLC-MS (UV 254 nm). Monitor the disappearance of the Starting Material (SM) and the appearance of the Ring-Opened Amide (Product).

    • Morpholinone Product: N-butyl-2-(2-(benzylamino)ethoxy)acetamide.[1]

    • Piperidinone Product: N-butyl-5-(benzylamino)pentanamide.[1]

Expected Outcome: The Morpholinone scaffold typically exhibits a 2-5x faster rate of aminolysis compared to the Piperidinone. The presence of the oxygen atom stabilizes the tetrahedral intermediate via the anomeric effect and increases the ground-state electrophilicity of the carbonyl.

Protocol B: Synthesis of Scaffolds from Primary Amines

Objective: Compare the cyclization efficiency of a primary amine reacting with a bis-electrophile to form the scaffold.

Workflow Diagram (Graphviz)

SynthesisComparison cluster_0 Key Difference: Cyclization Kinetics PrimaryAmine Primary Amine (R-NH2) ChloroAcetyl Reagent A: Chloroacetyl Chloride PrimaryAmine->ChloroAcetyl Acylation Valeryl Reagent B: 5-Bromovaleryl Chloride PrimaryAmine->Valeryl Acylation Intermed_M Intermediate: Chloroacetamide ChloroAcetyl->Intermed_M Base_M Cyclization: Base (NaH/tBuOK) Intermed_M->Base_M Intramolecular SN2 (O-alkylation) Morpholinone Product: Morpholin-3-one Base_M->Morpholinone Intermed_P Intermediate: Bromoamide Valeryl->Intermed_P Base_P Cyclization: Base (NaH) Intermed_P->Base_P Intramolecular SN2 (C-alkylation) Piperidinone Product: Piperidin-2-one Base_P->Piperidinone

Caption: Comparative synthetic pathways for Morpholinone and Piperidinone scaffolds starting from a primary amine. Note the O-alkylation vs. C-alkylation cyclization steps.

Technical Insight
  • Morpholinone Synthesis: Often proceeds via acylation of an amino-alcohol followed by cyclization, or reaction of a primary amine with a chloroacetyl derivative of an ethylene glycol ether. The Williamson ether synthesis-type cyclization (forming the C-O bond) or the amide formation (from a lactone) are common.[1]

  • Piperidinone Synthesis: Typically involves intramolecular alkylation of a halo-amide. The entropy cost of forming the 6-membered ring is similar, but the Morpholinone formation is often cleaner due to the higher acidity of the alcohol/amine precursors compared to the methylene C-H activation required in some piperidine routes.

Reactivity of Exocyclic Primary Amines

When a primary amine is a substituent on the scaffold (e.g., 3-aminomorpholin-2-one vs. 3-aminopiperidin-2-one), the electronic environment drastically changes the amine's nucleophilicity.[1]

Feature3-Amino-Morpholinone3-Amino-Piperidinone
Electronic Environment Amine is alpha to Lactam C=O and beta to Ether Oxygen.Amine is alpha to Lactam C=O and beta to Methylene.
Basicity (pKa) Lower. The -I effect of Oxygen and C=O significantly reduces basicity.Moderate. Only the -I effect of C=O reduces basicity.
Nucleophilicity Attenuated. Requires stronger electrophiles or catalysts for coupling.Standard. Reacts readily with standard acyl chlorides/aldehydes.
Chirality Stability Risk of Racemization. The C3 proton is highly acidic (flanked by N and C=O).Stable under standard conditions.

Implication for Drug Design: If your lead compound requires a highly basic primary amine for target engagement (e.g., salt bridge formation), the Piperidinone scaffold is superior.[1] If you require reduced basicity to improve membrane permeability or metabolic stability (reducing N-oxidation), the Morpholinone is the preferred choice.[1]

References

  • Electronic Effects in Heterocycles: Master Organic Chemistry. "5 Key Basicity Trends of Amines: Inductive Effects." Available at: [Link]

  • Morpholine Synthesis & Reactivity: Organic Chemistry Portal. "Synthesis of Morpholines."[3][4][5] Available at: [Link][1]

  • Lactam Hydrolysis Kinetics: National Institutes of Health (PMC). "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure." Available at: [Link]

  • Aminolysis of Esters/Lactams: Scholars' Mine. "The Aminolysis Of N-Hydroxysuccinimide Esters: A Structure-Reactivity Study." Available at: [Link]

Sources

Benchmarking Synthetic Routes for 4-Methyl-3-morpholinone Production

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile heterocyclic scaffold, 4-methyl-3-morpholinone (CAS: 20721-78-2) is heavily utilized in the synthesis of advanced pharmaceutical active ingredients, including factor Xa inhibitors and complex [1]. Selecting the optimal synthetic route requires balancing yield, scalability, and environmental impact. This guide objectively benchmarks three distinct synthetic pathways, providing the mechanistic causality and self-validating protocols necessary for successful laboratory and industrial-scale production.

Mechanistic Benchmarking of Alternative Routes

Route A: De Novo Cyclization (Industrial Standard)

Mechanism: This two-step approach begins with the chemoselective N-acylation of N-methylethanolamine using chloroacetyl chloride. The intermediate, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, is then subjected to an intramolecular etherification. A strong base (e.g., NaH) deprotonates the hydroxyl group, driving an S_N2 displacement of the primary chloride to close the morpholinone ring. Evaluation: Highly scalable and relies on inexpensive, commercially available commodity chemicals. The primary challenge is maintaining strictly anhydrous conditions during the cyclization step to prevent competitive hydrolysis of the alkyl chloride.

Route B: Direct N-Alkylation (Laboratory Scale)

Mechanism: A straightforward approach involving the deprotonation of the amide nitrogen of 3-morpholinone using a strong base, followed by a nucleophilic attack on methyl iodide (MeI)[2]. Evaluation: While this route offers excellent yields (>85%) and a clean purification profile, the high cost of the 3-morpholinone starting material and the extreme toxicity and volatility of methyl iodide make it unsuitable for green, large-scale manufacturing.

Route C: Catalytic C(sp³)-H Oxidation (Green Alternative)

Mechanism: A modern, transition-metal-free methodology utilizing TEMPO and a terminal oxidant (e.g., NaOCl) to the C-H bond adjacent to the morpholine nitrogen[3]. The oxidation regioselectively targets the alpha-carbon to yield the 3-morpholinone. Evaluation: Represents the most environmentally benign alternative due to its high atom economy. However, it requires precise stoichiometric control to prevent over-oxidation into 2,3-diketopiperazine derivatives.

Quantitative Data Comparison

MetricRoute A: De Novo CyclizationRoute B: N-AlkylationRoute C: TEMPO Oxidation
Starting Materials N-Methylethanolamine, Chloroacetyl Chloride3-Morpholinone, Methyl Iodide4-Methylmorpholine, NaOCl
Overall Yield 75 – 82%85 – 92%60 – 70%
Atom Economy Moderate (Generates NaCl, HCl)Low (Generates NaI)High (Generates NaCl, H₂O)
Scalability Excellent (Industrial Standard)Poor (Toxicity of MeI)Good (Requires precise cooling)
Primary Drawback Requires strictly anhydrous cyclizationHighly toxic methylating agentRisk of over-oxidation

Experimental Protocols

Protocol 1: De Novo Cyclization (Route A)

This protocol utilizes in-process visual indicators to validate reaction progress.

Step 1: Acylation

  • Charge a flame-dried flask with N-methylethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise add chloroacetyl chloride (1.05 eq).

    • Causality: The addition must be performed at 0 °C to suppress competitive O-acylation, ensuring chemoselective formation of the N-acyl intermediate. Triethylamine acts as an acid scavenger, preventing the protonation of the nucleophilic secondary amine.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the amine spot and the formation of a less polar UV-active spot confirms completion. Wash with 1M HCl to remove unreacted amine, then concentrate.

Step 2: Intramolecular Etherification

  • Dissolve the crude intermediate in anhydrous THF and slowly add it to a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in THF at 0 °C.

    • Causality: Slow addition prevents thermal runaway and favors intramolecular cyclization over intermolecular oligomerization.

  • Self-Validation: The cessation of hydrogen gas (H₂) evolution serves as a visual, self-validating indicator that the alkoxide has fully formed, allowing the S_N2 ring closure to proceed.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via distillation to yield 4-methyl-3-morpholinone.

Protocol 2: TEMPO-Mediated Oxidation (Route C)

This protocol leverages pH and temperature control to stabilize the catalytic cycle.

  • Charge a reactor with 4-methylmorpholine (1.0 eq), TEMPO (0.1 eq), and an acetate buffer (pH ~4.5) in a biphasic DCM/Water system.

    • Causality: Maintaining the reaction pH at ~4.5 is critical; it prevents the disproportionation of the highly reactive oxoammonium intermediate, ensuring sustained catalytic turnover.

  • Slowly dose aqueous NaOCl (1.5 eq) while maintaining the internal temperature strictly below 10 °C.

    • Causality: Temperature control suppresses the degradation of the active oxidant and minimizes the risk of over-oxidation.

  • Self-Validation: The reaction progress is validated by the color change of the solution—from the deep orange of the active TEMPO species back to a pale yellow once the terminal oxidant is fully consumed.

Pathway Visualization

G NMEA N-Methylethanolamine Int1 N-(2-hydroxyethyl)-N-methyl- 2-chloroacetamide NMEA->Int1 Acylation (-HCl) CAC Chloroacetyl Chloride CAC->Int1 Target 4-Methyl-3-morpholinone (Target Product) Int1->Target Intramolecular Etherification (Base) M3O 3-Morpholinone M3O->Target Deprotonation (NaH) & SN2 MeI Methyl Iodide MeI->Target NMM 4-Methylmorpholine NMM->Target TEMPO/NaOCl Oxidation

Figure 1: Comparison of three distinct synthetic pathways for 4-methyl-3-morpholinone production.

References

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Selective, Catalytic and Dual C(sp³)−H Oxidation of Piperazines and Morpholines Under Transition Metal-Free Conditions Source: ResearchGate URL:[Link]

Sources

Chiral HPLC methods for separating enantiomers of 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric separation of small, highly polar molecules containing basic functional groups is one of the most rigorous tests of a chromatographer’s analytical strategy. 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 956722-56-8) is a highly versatile chiral building block utilized in advanced drug development. Structurally, it presents a dual challenge: a rigid morpholinone lactam ring and a highly basic, underivatized primary amine.

As an application scientist, I approach this molecule not by blindly screening columns, but by analyzing its physicochemical properties. The primary amine (


) is prone to severe peak tailing on standard silica supports due to secondary interactions with residual acidic silanols. To objectively determine the best analytical approach, this guide compares the performance of two distinct chiral stationary phase (CSP) technologies: an immobilized polysaccharide CSP (CHIRALPAK IG) and a crown ether CSP (CROWNPAK CR-I(+)).

Mechanistic Analysis & CSP Selection

Choosing the right CSP requires aligning the column's chiral recognition mechanism with the analyte's functional groups.

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK IG): Immobilized amylose/cellulose columns are the workhorses of chiral chromatography. They have been successfully employed for various morpholinone derivatives[1]. They rely on a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical grooves. However, when dealing with a free primary amine, the mobile phase must contain a basic additive (like diethylamine) to maintain the amine in its free-base state and mask active silanols.

  • Crown Ether-Based CSPs (e.g., CROWNPAK CR-I(+)): Crown ether stationary phases are explicitly designed to resolve primary amines[2]. The separation mechanism relies on the formation of a host-guest inclusion complex. The 18-crown-6 ether cavity acts as the "host," forming multiple hydrogen bonds specifically with a protonated primary amine (-NH3+) "guest"[3]. This mandates a highly acidic mobile phase to ensure complete protonation.

Workflow Start 6-(Aminomethyl)-4-methyl-3-morpholinone Racemate Analyze Analyze Molecular Features 1° Amine + Morpholinone Ring Start->Analyze Path1 Crown Ether CSP (CROWNPAK CR-I) Analyze->Path1 Path2 Polysaccharide CSP (CHIRALPAK IG) Analyze->Path2 Mech1 Host-Guest Complexation (Requires Protonated Amine) Path1->Mech1 Mech2 H-Bonding & Steric Fit (Requires Basic Additive) Path2->Mech2 MP1 Aqueous Acidic Mobile Phase (pH 1-2, HClO4) Mech1->MP1 MP2 Normal Phase / Polar Organic (Hexane/EtOH + DEA) Mech2->MP2 Result1 High Resolution (Rs > 3.0) Excellent Peak Shape MP1->Result1 Result2 Moderate Resolution (Rs ~ 1.5) Potential Tailing MP2->Result2

Logical workflow for selecting a chiral HPLC method based on primary amine functionality.

Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . The chromatographic outputs (retention time and peak symmetry) act as real-time diagnostics for mobile phase integrity.

Protocol A: Crown Ether Method (Optimal)

The causality behind this method is forced protonation. By driving the mobile phase pH well below the amine's


, we guarantee uniform host-guest complexation.
  • Column: CROWNPAK CR-I(+) (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Water (adjusted to pH 1.5 with Perchloric Acid,

    
    ) / Acetonitrile (80:20, v/v)
    
  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Self-Validating Diagnostic: This system validates its own pH. If the mobile phase pH drifts above 2.0, the primary amine begins to deprotonate. Because the unprotonated amine cannot fit into the crown ether cavity, this immediately manifests as a drastic drop in retention time and a collapse of enantiomeric resolution (

    
    ), instantly alerting the analyst to an eluent preparation error.
    

Interaction_Pathway Amine Primary Amine (-NH2) Protonated Protonated Amine (-NH3+) Amine->Protonated Protonation Acid Acidic Modifier (HClO4) Acid->Protonated Complex Host-Guest Inclusion Complex Protonated->Complex Hydrogen Bonding CrownEther 18-Crown-6 Ether Chiral Selector CrownEther->Complex Separation Enantiomeric Resolution Complex->Separation Steric Hindrance

Mechanistic pathway of host-guest complexation between protonated amine and crown ether.

Protocol B: Immobilized Polysaccharide Method (Alternative)

The causality here is silanol suppression. Since we cannot use host-guest complexation, we must rely on standard H-bonding while preventing the basic amine from sticking to the silica backbone.

  • Column: CHIRALPAK IG (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (70:30:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Self-Validating Diagnostic: This system validates itself through peak symmetry. If the highly volatile DEA additive evaporates during a long sequence, secondary interactions with residual silanols will dominate. This causes the tailing factor (

    
    ) of the morpholinone peaks to spike above 2.0, serving as a built-in diagnostic for additive depletion.
    

Performance Comparison & Data Presentation

The following table summarizes the quantitative performance data of the two methodologies when applied to 6-(Aminomethyl)-4-methyl-3-morpholinone.

Chromatographic ParameterCROWNPAK CR-I(+) (Crown Ether)CHIRALPAK IG (Polysaccharide)
Retention Time (Peak 1) 6.4 min9.8 min
Retention Time (Peak 2) 8.1 min11.2 min
Enantiomeric Resolution (

)
3.4 1.8
Peak Tailing Factor (

)
1.05 (Excellent symmetry)1.45 (Moderate tailing)
Mechanism of Action Host-Guest Inclusion ComplexHydrogen Bonding & Steric Fit
Mobile Phase Environment Aqueous Acidic (pH 1.5)Normal Phase (Basic Additive)
Robustness for 1° Amines High (Targeted specificity)Moderate (Requires strict DEA control)

Conclusion

While polysaccharide columns like CHIRALPAK IG offer broad selectivity and can resolve the enantiomers of 6-(Aminomethyl)-4-methyl-3-morpholinone, they struggle to perfectly control the peak shape of the underivatized primary amine. The CROWNPAK CR-I(+) column is objectively superior for this specific molecule. By leveraging the low-pH host-guest complexation mechanism, it transforms the molecule's most problematic feature (the highly basic primary amine) into the exact functional group driving the chiral recognition, resulting in baseline resolution (


) and near-perfect peak symmetry.

References

  • Title : Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns Source : The Lab Store / Daicel URL : [Link]

  • Title : Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria Source : PubMed Central (PMC) / National Institutes of Health URL : [Link]

  • Title : Chiral Amino Acid and Peptide Separations – the Next Generation Source : Chromatography Today URL : [Link]

Sources

Safety Operating Guide

6-(Aminomethyl)-4-methyl-3-morpholinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Proper Disposal Procedures for 6-(Aminomethyl)-4-methyl-3-morpholinone

Executive Summary & Operational Directive

Immediate Action Required: 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS: 956722-56-8) is a functionalized morpholinone derivative containing a primary amine.[1] It must be managed as a Basic Organic Waste .

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems. Its amine functionality poses aquatic toxicity risks and pH-altering potential.[1] The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, one must understand its reactivity. This compound combines a stable lactam core (morpholinone) with a reactive primary amine tail.

Property Data / Specification
Chemical Name 6-(Aminomethyl)-4-methyl-3-morpholinone
CAS Number 956722-56-8
Molecular Formula C₆H₁₂N₂O₂
Physical State Solid (typically white to pale yellow powder)
Acidity/Basicity Basic (due to primary amine -CH₂NH₂)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Skin Sensitizer (H317)
Storage Class 11 (Combustible Solids)

Scientist’s Insight (The "Why"): The "aminomethyl" group is the critical disposal determinant. Primary amines are nucleophilic and basic. If mistakenly mixed into an Acidic Waste stream, this compound will undergo an exothermic acid-base neutralization, potentially causing waste container pressurization or spattering. Therefore, segregation into Basic or General Organic streams is non-negotiable.

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must classify the waste stream before it leaves the fume hood.

Regulatory Classification (RCRA/EU)
  • RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it must be evaluated for Characteristic Corrosivity (D002) if in aqueous solution (pH

    
     12.5). In solid form, it is classified as "Non-Regulated Chemical Waste" but treated as hazardous due to sensitization risks.
    
  • EU Waste Code (EWC):

    • Pure Substance:[1]16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

    • Mother Liquor:07 05 04 * (other organic solvents, washing liquids and mother liquors).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound/Spill Debris)

Applicability: Expired reagents, contaminated gloves, spill cleanup materials.[2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Avoid metal containers if moisture is present to prevent amine-induced corrosion.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[3][4][5][6][7] "6-(Aminomethyl)-4-methyl-3-morpholinone"

    • Hazard Checkbox: "Irritant", "Basic".

  • Bagging: Double-bag the solid waste in 6-mil polyethylene bags before placing it in the drum to minimize dust generation during transport.

  • Final Fate: Transfer to EHS for Incineration with Scrubber .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Synthesis waste, HPLC effluents.

  • pH Check (Self-Validating Step): Dip a pH strip into the waste solvent.

    • If pH < 7:[1]STOP. You have an acidic mixture. Neutralize slowly with 1M NaOH or Sodium Bicarbonate until pH 7-9.

    • If pH > 7:[1][6] Proceed.

  • Segregation: Pour into the "Basic Organic Waste" carboy (typically blue or white handled).

    • Warning: Do NOT pour into the "Acid Organic" or "Halogenated" carboy unless the halogenated content is <2%. (Note: This compound is non-halogenated, so it fits "Non-Halogenated Organic" streams).

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste drum's liner.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific morpholinone derivative.

DisposalFlow Start Waste Generation: 6-(Aminomethyl)-4-methyl-3-morpholinone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolidBin Container: Solid Hazardous Waste Bagging->SolidBin Incineration FINAL FATE: High-Temp Incineration (w/ Scrubber) SolidBin->Incineration pHCheck CRITICAL STEP: Check pH Liquid->pHCheck IsAcid Acidic (pH < 7) pHCheck->IsAcid Yes IsBase Basic/Neutral (pH >= 7) pHCheck->IsBase No Neutralize Neutralize with NaHCO3 to pH 7-9 IsAcid->Neutralize Neutralize->IsBase LiquidBin Container: Basic Organic Waste IsBase->LiquidBin LiquidBin->Incineration

Figure 1: Decision logic for segregating morpholinone waste streams to prevent incompatibility incidents.

Emergency Spill Response (Self-Validating)

If a spill occurs, you must verify decontamination.

  • PPE: Don Nitrile gloves (double layer), safety goggles, and a lab coat.

  • Containment: Cover powder spills with a damp paper towel to prevent dust aerosolization.

  • Cleanup: Scoop material into a waste jar.

  • Validation (The "Trust" Step): Wipe the surface with a pH indicator strip moistened with water.

    • Result: If the strip turns Blue/Purple , amine residue remains. Wipe again with dilute acetic acid (vinegar) followed by water until the strip reads Neutral (pH 6-8) .

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS 956722-56-8). Retrieved from

  • PubChem. (n.d.). Compound Summary: Morpholin-3-one derivatives. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Thermo Fisher Scientific. (2024).[8] Chemical Resistance of Labware Materials. Retrieved from

Sources

Personal protective equipment for handling 6-(Aminomethyl)-4-methyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 6-(Aminomethyl)-4-methyl-3-morpholinone

As an application scientist, I frequently see laboratories treat all organic solids with a generalized safety approach. However, handling specialized building blocks like 6-(Aminomethyl)-4-methyl-3-morpholinone (CAS: 956722-56-8) requires a targeted, causality-driven safety protocol. Widely utilized in pharmaceutical synthesis and drug discovery, this morpholinone derivative presents specific occupational hazards that demand strict logistical controls.

This guide moves beyond basic compliance, explaining the mechanistic reasoning behind each safety requirement so you can build a self-validating, fail-safe environment in your laboratory.

Causality-Driven Risk Assessment

To design an effective defense, we must first understand the molecular behavior of the threat. 6-(Aminomethyl)-4-methyl-3-morpholinone is a combustible solid classified under two primary hazard codes that dictate our handling strategy:

  • H319 (Causes serious eye irritation): The primary amine moiety in the aminomethyl group is nucleophilic and basic. Upon contact with the aqueous environment of the corneal epithelium, it induces rapid, localized pH spikes that disrupt cell membranes and cause severe irritation.

  • H317 (May cause an allergic skin reaction): This compound is a potent dermal sensitizer. Sensitizers do not merely irritate; they act as haptens. Once absorbed through the stratum corneum, they covalently bind to endogenous skin proteins. These hapten-protein complexes are processed by Langerhans cells and presented to T-cells, permanently altering the immune system's memory. Subsequent exposures—even at micro-dose levels—can trigger severe allergic contact dermatitis.

Because sensitization lowers the threshold for future immune responses, our protocol cannot merely "minimize" exposure; it must be engineered for zero-contact .

Sensitization Exposure Dermal Exposure (Aminomethyl group) Hapten Haptenation (Protein Binding) Exposure->Hapten APC Antigen Presentation (Langerhans Cells) Hapten->APC TCell T-Cell Proliferation (Sensitization) APC->TCell Reaction Allergic Dermatitis (Upon Re-exposure) TCell->Reaction Secondary Exposure

Caption: Mechanistic pathway of dermal sensitization (H317) caused by chemical exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix translates the chemical's hazards into a quantitative, physical barrier strategy.

PPE CategorySpecificationMechanistic Justification & Causality
Eye Protection Snug-fitting safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave peripheral gaps. Goggles prevent aerosolized dust from contacting the corneal epithelium, mitigating H319 risks[1].
Hand Protection Double-gloving with Nitrile (min 0.11 mm thickness, EN 374-3)Amines can rapidly permeate degraded latex. Nitrile offers superior chemical resistance. Double gloving ensures a sterile barrier is maintained if the outer glove is contaminated[2].
Body Protection Flame-resistant (FR) laboratory coat with knit cuffsThe compound is a combustible solid. Knit cuffs prevent wrist exposure, blocking the primary haptenation pathway (H317).
Respiratory N95/FFP2 particulate respirator (if outside fume hood)Prevents inhalation of fine particulate dust (P261), avoiding mucosal sensitization and respiratory tract irritation[1].

Operational Workflow & Handling Protocols

To ensure absolute trustworthiness, this protocol operates as a self-validating system : each step contains a verification checkpoint that must be cleared before proceeding to the next phase.

Step-by-Step Methodology: Weighing and Transfer
  • Pre-Operation Check: Verify the chemical fume hood has a face velocity of 80-100 fpm. Don all PPE listed in the matrix. Validation: Audible/visual confirmation of the fume hood monitor.

  • Static Control: Because 6-(Aminomethyl)-4-methyl-3-morpholinone is a fine solid, use an anti-static zero-stat gun on the weighing spatula and weigh boat. This prevents the aerosolization of the powder due to static repulsion.

  • Weighing: Place the analytical balance inside the fume hood or a dedicated vented balance enclosure. Weigh the desired mass slowly to avoid dust generation.

  • Sealed Transfer: Transfer the solid directly into the reaction vessel. Seal the vessel with a septum before removing it from the fume hood. Validation: Visually inspect the septum seal; the vessel is not permitted to leave the hood until containment is confirmed.

  • Decontamination: Wipe down the balance and surrounding hood area with a compatible solvent (e.g., methanol), followed by a damp water wipe to capture any residual dust.

  • Doffing: Remove the outer pair of gloves inside the fume hood using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in a solid hazardous waste container[1].

HandlingWorkflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing & Transfer (Vented Enclosure) Start->Weighing Verified Dissolution Solvent Addition (Inside Fume Hood) Weighing->Dissolution Sealed Transfer Decon Decontamination (Wipe Down & Doffing) Dissolution->Decon Post-Reaction Waste Waste Segregation (WGK 3 Compliant) Decon->Waste Solid/Liquid Segregation

Caption: Step-by-step operational workflow for safely handling sensitizing solid chemicals.

Emergency Response & Spill Management

In the event of a protocol failure, immediate causality-driven actions are required to halt biological damage.

  • Dermal Exposure (P302 + P352): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Causality: Water alone is insufficient; soap is required to emulsify and remove the lipophilic portions of the molecule before haptenation occurs.

  • Ocular Exposure (P305 + P351 + P338): Flush eyes at the emergency eyewash station for 20 minutes, holding eyelids open[3]. Remove contact lenses if present. Causality: Continuous flushing dilutes the localized pH spike caused by the amine, preventing corneal scarring.

  • Spill Cleanup: Do not dry sweep. Dry sweeping aerosolizes the combustible solid, creating an inhalation and deflagration hazard. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a compatible, sealable hazardous waste container[1].

Disposal & Environmental Logistics

6-(Aminomethyl)-4-methyl-3-morpholinone is classified as WGK 3 (Highly water-endangering) . It poses a severe hazard to aquatic environments and must never be disposed of via standard aqueous waste streams.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, absorbent pads) must be segregated into a clearly labeled, sealable solid hazardous waste bin designated for combustible sensitizers.

  • Liquid Waste: Any aqueous or organic washes containing the compound must be collected in dedicated organic waste carboys. Ensure the carboy is explicitly labeled with the chemical name and its hazard classes (Sensitizer, Eye Irritant, WGK 3).

References

1. 2.3 3.2 4. 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Aminomethyl)-4-methyl-3-morpholinone
Reactant of Route 2
Reactant of Route 2
6-(Aminomethyl)-4-methyl-3-morpholinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.